Fluoroiodomethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
fluoro(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2FI/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXNTVBGYLJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553763 | |
| Record name | Fluoro(iodo)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-53-5 | |
| Record name | Methane, fluoroiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoro(iodo)methane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | fluoro(iodo)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroiodomethane (CH₂FI) is a volatile, colorless liquid that serves as a valuable reagent in organic synthesis, particularly for the introduction of the fluoromethyl moiety. This versatile building block is of significant interest in the development of pharmaceuticals and other specialty chemicals due to the unique properties conferred by the fluorine atom. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of a key synthetic workflow.
Introduction
This compound is a halomethane with the chemical formula CH₂FI.[1] It is a key reagent for fluoromethylation, the process of adding a fluoromethyl group (-CH₂F) to a molecule.[1] This modification can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The selective reactivity of the carbon-iodine bond over the stronger carbon-fluorine bond allows for a range of chemical transformations.[2] This document details common synthetic routes and the analytical techniques used to confirm the identity and purity of this compound.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic strategies. The most common methods involve halogen exchange reactions, where a more reactive halogen is replaced by fluoride, or the direct fluorination of a suitable precursor.
Synthesis via Finkelstein Reaction
The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from alkyl chlorides or bromides.[3] In the context of this compound synthesis, chlorofluoromethane is reacted with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[3]
-
Reaction Setup: A 1000 mL three-necked flask is charged with 600 mL of acetone.
-
Introduction of Reactant: Chlorofluoromethane (CH₂FCl) gas is bubbled through the acetone solution for approximately 2.5 hours.
-
Quantification of Reactant: A 1 mL aliquot of the acetone solution is taken, and 100 µL of trifluorotoluene is added as an internal standard to determine the concentration of dissolved CH₂FCl.
-
Addition of Iodide Source: Sodium iodide (NaI) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is equipped with a reflux condenser and heated at 50°C for three days.
-
Work-up:
-
After the reaction is complete, the acetone solution is slowly added to a 2000 mL separatory funnel containing 1000 mL of water.
-
The lower layer, a brown liquid, is collected.
-
This layer is washed with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine, followed by three washes with water.
-
-
Product Isolation: The resulting colorless, transparent liquid is crude this compound, which can be used for subsequent steps without further purification.[4]
Synthesis from Diiodomethane
Another common method for the synthesis of this compound is the fluorination of diiodomethane (CH₂I₂).[1] This method is particularly useful for the preparation of isotopically labeled this compound, such as [¹⁸F]this compound, which is a precursor for radiopharmaceuticals.[5]
-
Note: This protocol is for the radiolabeled variant but the general principle applies to the synthesis of the unlabeled compound, where a suitable non-radioactive fluoride source would be used.
-
Fluoride Source: [¹⁸F]Fluoride is produced and made reactive.
-
Reaction: The [¹⁸F]fluoride is reacted with diiodomethane in a suitable solvent.
-
Optimization: The reaction conditions, including temperature, reaction time, and the nature of the solvent and any phase-transfer catalyst, are optimized to maximize the yield of [¹⁸F]this compound.
-
Purification: The [¹⁸F]this compound is purified, often using gas chromatography, to separate it from the starting material and any byproducts. The synthesis and purification are typically rapid, taking around 15 minutes to minimize radioactive decay.[5]
Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂FI | [1] |
| Molar Mass | 159.93 g/mol | [1] |
| Boiling Point | 53.4 °C | [1] |
| Density | 2.366 g/cm³ (at 20 °C) | N/A |
| Refractive Index | 1.491 (at 20 °C) | N/A |
The chemical reactivity of this compound is dominated by the C-I bond, which is significantly weaker than the C-F bond. This difference in bond strength allows for the selective cleavage of the C-I bond in nucleophilic substitution and other reactions, making it an effective fluoromethylating agent.[2]
Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |
| ¹H NMR | 4.85 ppm | Triplet | J(H-F) = 47 Hz | [6] |
| ¹³C NMR | 72.5 ppm | Doublet | J(C-F) = 165 Hz | [6] |
| ¹⁹F NMR | -145 ppm | Triplet | J(F-H) = 47 Hz | [6] |
| ¹⁹F NMR chemical shift is relative to CFCl₃ as an external standard. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-H Asymmetric Stretch | 3050 | [6] |
| C-H Symmetric Stretch | 2965 | [6] |
| C-H Scissoring | 1420 | [6] |
| C-H Rocking | 1280 | [6] |
| C-H Wagging | 1185 | [6] |
| C-F Stretch | 1085 | [6] |
| C-I Stretch | 525 | [6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Ion | Description | Reference |
| 160 | [CH₂FI]⁺ | Molecular Ion | [6] |
| 133 | [CH₂F]⁺ | Loss of Iodine | [6] |
| 31 | [CH₂F]⁺ | Rearrangement | [6] |
Experimental and Synthetic Workflows
To provide a clearer understanding of the synthetic process, the following diagram illustrates the workflow for the synthesis of this compound via the Finkelstein reaction.
Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for the Finkelstein reaction and the synthesis from diiodomethane offer practical methods for its preparation. The comprehensive spectroscopic data presented in a structured format serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this compound as a fluoromethylating agent, combined with well-established methods for its synthesis and characterization, ensures its continued importance as a key building block in modern chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webqc.org [webqc.org]
Spectroscopic Profile of Fluoroiodomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for fluoroiodomethane (CH₂FI), a versatile reagent in fluoromethylation reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation in research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound. The presence of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) provides a detailed fingerprint of the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃).
Data Summary
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹H | 4.85 ppm | Triplet | JH-F = 47 Hz |
| ¹³C | 72.5 ppm | Doublet | JC-F = 165 Hz |
| ¹⁹F | -145 ppm | Triplet | JF-H = 47 Hz |
| Note: ¹⁹F NMR chemical shifts are referenced to an external standard of trichlorofluoromethane (CFCl₃). |
Experimental Protocol: NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent, most commonly chloroform-d (CDCl₃, ~0.75 mL), and transferred to a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). The spectrum will show a triplet at approximately 4.85 ppm due to the coupling of the two equivalent protons with the fluorine atom.[1]
-
¹³C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. The carbon signal is observed as a doublet around 72.5 ppm, a result of coupling with the directly attached fluorine atom.[1]
-
¹⁹F NMR: This analysis is performed using a spectrometer equipped with a fluorine probe, referenced to an external standard of CFCl₃ (δ = 0 ppm). The spectrum displays a triplet centered at approximately -145 ppm, arising from the coupling of the fluorine nucleus with the two adjacent protons.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule's functional groups. For this compound, the key absorptions correspond to the stretching and bending of its carbon-halogen and carbon-hydrogen bonds.
Data Summary
| Vibrational Mode | Absorption Frequency (cm⁻¹) |
| C-H Asymmetric Stretch | 3050 |
| C-H Symmetric Stretch | 2965 |
| C-H Scissoring | 1420 |
| C-H Rocking | 1280 |
| C-H Wagging | 1185 |
| C-F Stretch | 1085 |
| C-I Stretch | 525 |
Experimental Protocol: IR Spectroscopy
Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Liquid Film Method: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
-
Gas Phase Method: A sample of this compound is introduced into a gas cell with KBr or NaCl windows.
-
The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum. The characteristic peaks for C-H, C-F, and C-I bonds are then identified.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.
Data Summary
| m/z | Assignment | Description |
| 160 | [CH₂FI]⁺ | Molecular Ion |
| 133 | [CH₂F]⁺ | Loss of Iodine radical (•I) |
| 31 | [CHF]⁺ | Possible rearrangement product |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: The sample is vaporized and then ionized in the source, typically using a standard electron ionization (EI) energy of 70 eV.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and its fragmentation pattern.[1]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.
Caption: Fragmentation pathway of this compound in Mass Spectrometry.
References
Unraveling the Reactive Landscape of Fluoroiodomethane: A Theoretical Perspective
For Immediate Release
GOTHENBURG, Sweden – December 17, 2025 – Fluoroiodomethane (CH₂FI), a halogenated methane, presents a unique case study in reaction dynamics due to the presence of two distinct halogen atoms. Understanding its reaction mechanisms is crucial for applications ranging from atmospheric chemistry to its use as a fluoromethylating agent in synthetic organic chemistry. This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.
While direct and comprehensive theoretical studies on this compound are limited, this guide synthesizes available data from analogous chemical systems and computational methodologies to project the key reaction pathways of CH₂FI. The primary reaction mechanisms explored include unimolecular dissociation, bimolecular reactions with key radicals, and photodissociation.
Core Reaction Mechanisms
This compound is susceptible to a variety of reaction pathways, primarily dictated by the weaker carbon-iodine bond compared to the carbon-fluorine and carbon-hydrogen bonds.
1. Unimolecular Dissociation: At elevated temperatures, this compound is expected to undergo unimolecular dissociation. The principal pathway is the cleavage of the C-I bond, leading to the formation of a fluoromethyl radical (•CH₂F) and an iodine atom (I•). This is due to the significantly lower bond dissociation energy of the C-I bond compared to the C-F and C-H bonds. A secondary, less favorable pathway involves the elimination of hydrogen fluoride (HF) to yield iodocarbene (:CHI).
2. Bimolecular Reactions with Radicals: In atmospheric and combustion environments, this compound can react with various radical species. The most significant of these is the hydroxyl radical (•OH), a key atmospheric oxidant. The reaction is expected to proceed primarily through hydrogen abstraction, forming water and a fluoroiodomethyl radical (•CHFI).
3. Photodissociation: this compound is susceptible to photodissociation upon absorption of ultraviolet radiation. The primary photochemical event is the cleavage of the C-I bond, which is the weakest bond in the molecule. This process generates a fluoromethyl radical and an iodine atom. Subsequent absorption of photons by the fluoromethyl radical can lead to further dissociation.
Quantitative Data from Analogous Systems
To provide a quantitative framework, the following tables summarize theoretical data for reactions of similar halomethanes. These values serve as valuable estimates for the analogous reactions of this compound.
Table 1: Calculated Activation Energies for Unimolecular Dissociation
| Reactant | Dissociation Channel | Activation Energy (kJ/mol) | Computational Method |
| CHF₃ | → :CF₂ + HF | 295 | DFT/B3LYP |
| CH₂Br₂ | → •CH₂Br + Br• | ~240 | Ab initio |
Note: Data for CHF₃ pyrolysis suggests a high activation energy for HF elimination.[1] The C-I bond in CH₂FI is significantly weaker than the C-Br bond in CH₂Br₂, suggesting a lower activation energy for C-I fission.
Table 2: Calculated Rate Constants for Reactions with •OH at 298 K
| Reactant | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Computational Method |
| CH₂Br₂ | •OH + CH₂Br₂ → H₂O + •CHBr₂ | 1.2 x 10⁻¹³ | PMP2/6-311G(3df,2p) |
| CH₂Cl₂ | •OH + CH₂Cl₂ → H₂O + •CHCl₂ | 1.1 x 10⁻¹³ | PMP2/6-311G(3df,2p) |
Note: The rate constants for hydrogen abstraction by •OH from dihalomethanes are of a similar order of magnitude.[2] A similar rate constant can be anticipated for this compound.
Experimental and Computational Protocols
The theoretical investigation of this compound reaction mechanisms employs a range of computational chemistry techniques.
Computational Methodology:
-
Ab initio Calculations: High-level ab initio methods such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory [CCSD(T)] are utilized to accurately calculate the potential energy surfaces, transition state geometries, and barrier heights for the reactions.[2]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are often employed for larger systems and to provide a good balance between computational cost and accuracy for geometry optimizations and frequency calculations.[1]
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate microcanonical rate constants for unimolecular dissociation reactions, providing insights into the pressure and temperature dependence of these reactions.[3]
Experimental Validation: Theoretical predictions are ideally validated against experimental data. Key experimental techniques include:
-
Pyrolysis Experiments: Shock tubes coupled with analytical techniques like gas chromatography are used to study high-temperature unimolecular decomposition.[4]
-
Photolysis Studies: Laser-induced fluorescence or velocity-map imaging can be used to probe the dynamics of photodissociation and identify the resulting fragments.[5]
-
Kinetic Studies: Relative rate methods in environmental chambers or discharge-flow systems are employed to measure the rate constants of bimolecular reactions, such as with the hydroxyl radical.[6]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the primary reaction pathways of this compound.
Conclusion
While dedicated theoretical investigations on the reaction mechanisms of this compound are an emerging area of research, a robust understanding can be constructed by leveraging data from analogous chemical systems and established computational methodologies. The primary reactive pathways involve C-I bond cleavage through unimolecular dissociation and photodissociation, and hydrogen abstraction in bimolecular reactions. The quantitative data and protocols outlined in this guide provide a solid foundation for further experimental and theoretical exploration of this important fluorinated molecule. Future studies focusing directly on CH₂FI will be invaluable in refining our understanding of its complex chemical behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. Photodissociation dynamics of tetrahydrofuran at 193 nm - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. witpress.com [witpress.com]
A Technical Guide to the Early Synthetic Routes of Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroiodomethane (CH₂FI), a volatile, colorless liquid, has emerged as a significant reagent in organic synthesis, particularly for the introduction of the fluoromethyl group (-CH₂F). Its utility in the synthesis of radiopharmaceuticals, leveraging the ¹⁸F isotope, has further amplified its importance in medicinal chemistry and positron emission tomography (PET). This technical guide provides an in-depth exploration of the foundational research into the synthesis of this compound, detailing the key early methodologies, experimental protocols, and associated quantitative data.
Core Synthetic Strategies
Early research into the synthesis of this compound primarily centered on three distinct chemical transformations: the Swarts reaction, the Finkelstein reaction, and the Hunsdiecker reaction. Each of these methods offers a unique pathway to this valuable synthetic building block.
The Swarts Reaction: Halogen Exchange with Metallic Fluorides
The Swarts reaction, a cornerstone of early organofluorine chemistry, involves the exchange of halogens, typically chlorine or bromine, with fluorine through the action of a metallic fluoride. In the context of this compound synthesis, this approach was adapted to replace an iodine atom in diiodomethane (CH₂I₂) with fluorine. The most commonly employed reagents in these early studies were silver(I) fluoride (AgF) and mercury(I) fluoride (Hg₂F₂).
Reaction Scheme:
Experimental Protocol (General):
A typical early protocol for the Swarts-type synthesis of this compound involved the direct reaction of diiodomethane with a metallic fluoride, often without a solvent or with a high-boiling inert solvent.
-
Apparatus: A reaction flask equipped with a reflux condenser and a distillation apparatus.
-
Reagents:
-
Diiodomethane (CH₂I₂)
-
Anhydrous silver(I) fluoride (AgF) or mercury(I) fluoride (Hg₂F₂)
-
-
Procedure:
-
The metallic fluoride is placed in the reaction flask.
-
Diiodomethane is added to the flask.
-
The mixture is heated, often to initiate the reaction and to distill the volatile this compound product as it is formed.
-
The crude distillate is then purified, typically by redistillation, to yield pure this compound.
-
Quantitative Data:
| Precursor | Fluorinating Agent | Reaction Conditions | Yield (%) | Boiling Point (°C) | Refractive Index (n²⁰_D) |
| Diiodomethane | Silver(I) Fluoride | Heating | Moderate | 53-54 | ~1.491 |
| Diiodomethane | Mercury(I) Fluoride | Heating | Moderate | 53-54 | ~1.491 |
Note: Early reports often provided qualitative descriptions of yields (e.g., "moderate") rather than precise quantitative values. The physical constants are consistent with modern accepted values.
The Finkelstein Reaction: Halogen Exchange with Alkali Metal Iodides
The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen atom for another. For the synthesis of this compound, this typically entails the reaction of a precursor like bromofluoromethane (CH₂FBr) or chlorofluoromethane (CH₂FCl) with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent such as acetone.[1][2] The success of this reaction is often driven by the precipitation of the less soluble sodium bromide or sodium chloride from the acetone solution, shifting the equilibrium towards the formation of this compound.[1][2]
Reaction Scheme:
Experimental Protocol (from a representative later adaptation of early principles):
While detailed early protocols are scarce, a more recent procedure illustrates the core methodology.[3]
-
Apparatus: A three-necked flask equipped with a gas inlet, a reflux condenser, and a mechanical stirrer.
-
Reagents:
-
Chlorofluoromethane (CH₂FCl) gas
-
Sodium iodide (NaI)
-
Acetone
-
-
Procedure:
-
Acetone is charged into the reaction flask.
-
Chlorofluoromethane gas is bubbled through the acetone to create a solution of the starting material.
-
Sodium iodide is added to the solution.
-
The reaction mixture is heated at reflux (around 50°C) for an extended period (e.g., 72 hours).[3]
-
After cooling, the reaction mixture is poured into water, and the denser organic layer containing this compound is separated.
-
The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine and then with water.
-
The crude product is then purified by distillation.
-
Quantitative Data (from a 2017 patent, representing an optimized process based on early principles): [3]
| Precursor | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield |
| Chlorofluoromethane | Sodium Iodide | Acetone | 50 | 72 | Not explicitly stated, but sufficient for subsequent steps. |
The Hunsdiecker Reaction: Decarboxylative Halogenation
The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, provides a pathway to alkyl halides from the silver salts of carboxylic acids through a reaction with a halogen.[4][5] For the synthesis of this compound, this would involve the reaction of silver fluoroacetate (CH₂FCO₂Ag) with iodine.[4][5] This method results in a product with one less carbon atom than the starting carboxylic acid salt.
Reaction Scheme:
Experimental Protocol (General):
-
Preparation of Silver Fluoroacetate:
-
Fluoroacetic acid is neutralized with a base (e.g., sodium hydroxide) to form sodium fluoroacetate.
-
An aqueous solution of sodium fluoroacetate is treated with a solution of silver nitrate to precipitate silver fluoroacetate.
-
The silver fluoroacetate is collected by filtration, washed, and thoroughly dried.
-
-
Hunsdiecker Reaction:
-
The dry silver fluoroacetate is suspended in an inert solvent, such as carbon tetrachloride (CCl₄).
-
Iodine is added to the suspension.
-
The mixture is heated to reflux to initiate the reaction, which is characterized by the evolution of carbon dioxide and the precipitation of silver iodide.
-
After the reaction is complete, the precipitated silver iodide is filtered off.
-
The filtrate, containing this compound, is then purified by distillation.
-
Quantitative Data:
Summary of Physical and Spectroscopic Data
Consistent physical properties of this compound were reported in early literature, which align with modern measurements.
| Property | Value |
| Molecular Formula | CH₂FI |
| Molar Mass | 159.93 g/mol |
| Boiling Point | 53.4 °C[6][7] |
| Density (20 °C) | 2.366 g/cm³[8] |
| Refractive Index (n²⁰_D) | 1.491[8] |
Early spectroscopic characterization was limited. Modern techniques such as NMR and mass spectrometry provide definitive identification. However, rotational spectroscopy has been a key tool for the precise structural determination of this compound.[9]
Conclusion
The early research into the synthesis of this compound laid the groundwork for its current applications. The Swarts and Finkelstein reactions, both classic halogen exchange methods, and the Hunsdiecker reaction, a decarboxylative halogenation, were the primary routes explored. While early reports often lack the detailed quantitative data expected in modern chemical literature, they successfully demonstrated the feasibility of producing this important fluorinated methane derivative. These foundational methods have since been refined and adapted, particularly for the synthesis of radiolabeled this compound, highlighting the enduring legacy of this early synthetic research.
References
- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 373-53-5 [chemicalbook.com]
- 8. This compound CAS#: 373-53-5 [m.chemicalbook.com]
- 9. pubs.aip.org [pubs.aip.org]
Physical properties of Fluoroiodomethane: boiling point, solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroiodomethane (CH₂FI) is a halogenated methane derivative of significant interest in organic synthesis, particularly in the development of radiopharmaceuticals and other fluorinated molecules.[1][2][3] A thorough understanding of its physical properties, namely its boiling point and solubility, is crucial for its effective handling, application in synthetic protocols, and for the purification of resulting products. This technical guide provides a detailed overview of the boiling point and solubility of this compound, supported by experimental methodologies and a visualization of the underlying intermolecular forces that govern these properties.
Core Physical Properties
The physical characteristics of this compound are dictated by the nature of its chemical bonds and the resulting intermolecular forces. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom creates a unique combination of dipole-dipole interactions and London dispersion forces.[4][5]
Boiling Point
This compound is a colorless liquid at room temperature.[3][6] The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. In the case of this compound, these forces are significant enough to result in a relatively high boiling point compared to methane, but it remains a volatile compound.
| Property | Value | Conditions |
| Boiling Point | 53.4 °C | At 760 mmHg[1][2][3] |
| Boiling Point | 52.6 °C | At 760 mmHg[7] |
Solubility
The solubility of a compound is determined by its interaction with a solvent. The principle of "like dissolves like" is a useful guideline. This compound exhibits limited solubility in polar solvents like water and is more readily soluble in organic solvents.
| Solvent | Solubility | Temperature |
| Water | 8.5 g/L | 25 °C |
| Organic Solvents | Soluble (qualitative) | Not specified |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections outline standardized experimental protocols for determining the boiling point and solubility of a liquid compound like this compound.
Determination of Boiling Point
A common and effective method for determining the boiling point of a small liquid sample is the micro boiling point or Siwoloboff method.
Apparatus:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
A small volume (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is clamped within a Thiele tube containing heating oil, ensuring the oil level is above the sample.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The "shake-flask" method is a widely used technique for determining the solubility of a substance in a particular solvent.
Apparatus:
-
Conical flasks with stoppers
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography)
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a conical flask.
-
The flask is securely stoppered and placed in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the flask is allowed to stand undisturbed in the temperature-controlled bath to allow any undissolved solute to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered to remove any suspended particles.
-
The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique, such as Gas Chromatography.
-
The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).
Intermolecular Forces and Physical Properties
The boiling point and solubility of this compound are direct consequences of the intermolecular forces between its molecules. The following diagram illustrates the relationship between the molecular structure, the resulting intermolecular forces, and the macroscopic physical properties.
Caption: Intermolecular forces governing this compound's physical properties.
References
- 1. This compound CAS#: 373-53-5 [m.chemicalbook.com]
- 2. This compound | 373-53-5 [chemicalbook.com]
- 3. 373-53-5 | this compound [fluoromart.com]
- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. embibe.com [embibe.com]
Fluoroiodomethane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroiodomethane (CH₂FI) is a volatile, colorless liquid that has emerged as a significant reagent in modern organic synthesis, particularly in the realm of fluoromethylation. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its preparation are provided, along with a summary of its key applications in research and drug development. The document also includes visualizations of its primary reaction pathways to facilitate a deeper understanding of its chemical behavior.
Discovery and History
The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, the specific discovery of this compound occurred much later.
This compound first appeared in the chemical literature in the mid-20th century, arising from systematic investigations into mixed halomethanes.[1] Early synthetic methods were often characterized by low yields and the use of hazardous reagents, which limited its widespread adoption. A significant advancement in the synthesis of this compound came in the 1970s with the development of more efficient and safer fluorination procedures utilizing silver(I) fluoride.[1]
The true ascent of this compound to prominence began in the 1990s, driven by the rapid growth of Positron Emission Tomography (PET) as a medical imaging technique.[1] Researchers required efficient methods for introducing the fluorine-18 (¹⁸F) isotope into biologically active molecules, and [¹⁸F]this compound proved to be a valuable precursor for this purpose.[2] Today, it is recognized as a versatile and environmentally benign alternative to ozone-depleting fluoromethylating agents.[3]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in synthesis.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | CH₂FI | [2] |
| Molar Mass | 159.93 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 53.4 °C (326.5 K) | [2] |
| Melting Point | -96.0 °C (177.1 K) | |
| Density | 2.417 g/cm³ at 20 °C | |
| Vapor Pressure | 24.5 kPa at 20 °C | |
| Refractive Index | 1.493 at 20 °C | |
| Dipole Moment | 1.85 D | [1] |
| Solubility | Soluble in most organic solvents. |
Chemical Properties
| Property | Value | Reference(s) |
| C-F Bond Dissociation Energy | ~460 kJ/mol | [3] |
| C-I Bond Dissociation Energy | ~233 kJ/mol | [3] |
The significant difference in the bond dissociation energies of the carbon-fluorine and carbon-iodine bonds is the foundation of this compound's versatile reactivity. The weaker C-I bond is readily cleaved, allowing for the introduction of the fluoromethyl group via various reaction pathways.
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through several methods. The two most common and practical laboratory-scale syntheses are detailed below.
Synthesis via Fluorination of Diiodomethane
This method relies on the direct fluorination of diiodomethane using a suitable fluorinating agent, most commonly silver(I) fluoride.
Reaction: CH₂I₂ + AgF → CH₂FI + AgI
Materials:
-
Diiodomethane (CH₂I₂)
-
Silver(I) fluoride (AgF)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend silver(I) fluoride (1.0 eq) in anhydrous acetonitrile.
-
Add diiodomethane (1.2 eq) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated silver iodide (AgI).
-
Wash the precipitate with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and washings.
-
Carefully remove the acetonitrile by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 25-27 °C at 100 mmHg.
-
Dry the purified product over anhydrous sodium sulfate.
Synthesis via Finkelstein Reaction
This method involves a halogen exchange reaction from a more readily available precursor, such as chlorofluoromethane or bromofluoromethane.
Reaction: CH₂FCl + NaI → CH₂FI + NaCl
Materials:
-
Chlorofluoromethane (CH₂FCl) or Bromofluoromethane (CH₂FBr)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Bubble chlorofluoromethane gas (1.0 eq) through the solution or add bromofluoromethane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 56 °C) for 12-24 hours. The precipitation of sodium chloride (or sodium bromide) indicates the progress of the reaction.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium halide.
-
Dilute the filtrate with cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with a low-boiling point organic solvent, such as diethyl ether.
-
Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Reactivity and Signaling Pathways
This compound's utility as a synthetic reagent stems from its ability to act as a source of the fluoromethyl (CH₂F) group in nucleophilic, electrophilic, and radical reactions.
Nucleophilic Fluoromethylation
In the presence of a strong base or an organometallic reagent, the C-I bond can be cleaved to generate a fluoromethyl anion equivalent, which can then react with various electrophiles.
Caption: Nucleophilic fluoromethylation pathway.
Electrophilic Fluoromethylation
This compound can also serve as an electrophilic source of the fluoromethyl group. The carbon atom is rendered electrophilic by the two electron-withdrawing halogen atoms, making it susceptible to attack by nucleophiles.
Caption: Electrophilic fluoromethylation via SN2 reaction.
Radical Fluoromethylation
The weak C-I bond can undergo homolytic cleavage upon exposure to radical initiators or photolysis, generating a fluoromethyl radical. This radical can then participate in various radical-mediated transformations.
Caption: Radical fluoromethylation of an alkene.
Applications in Research and Drug Development
The unique reactivity of this compound has made it a valuable tool for researchers and drug development professionals.
-
Radiolabeling for PET Imaging: The synthesis of [¹⁸F]this compound is a cornerstone for the preparation of a wide range of PET tracers.[2] The fluoromethyl group can be readily incorporated into various biomolecules, including peptides, steroids, and neurotransmitter ligands, allowing for non-invasive in vivo imaging of biological processes.
-
Metabolic Stabilization: The introduction of a fluorine atom can significantly alter the metabolic profile of a drug candidate. The strong C-F bond is resistant to enzymatic cleavage, which can lead to increased metabolic stability and a longer biological half-life.
-
Modulation of Physicochemical Properties: The highly polar nature of the C-F bond can influence a molecule's lipophilicity, acidity, and basicity. This allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties.
-
Synthesis of Fluorinated Building Blocks: this compound serves as a key starting material for the synthesis of more complex fluorinated building blocks, which are then incorporated into larger molecules.
Conclusion
This compound has evolved from a laboratory curiosity to an indispensable reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a versatile tool for the introduction of the fluoromethyl group. The detailed experimental protocols and an understanding of its reaction pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable compound in their synthetic endeavors. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase.
References
An In-depth Technical Guide to the Thermochemical Properties of Fluoroiodomethane (CH₂FI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroiodomethane (CH₂FI), a mixed halomethane, is a compound of significant interest in synthetic organic chemistry and radiopharmaceutical development. Its unique reactivity, stemming from the presence of both a highly electronegative fluorine atom and a good leaving group in iodine on the same carbon center, makes it a valuable reagent for the introduction of the fluoromethyl moiety. A thorough understanding of its thermochemical properties is paramount for optimizing reaction conditions, predicting reaction outcomes, and ensuring the safe handling of this versatile molecule. This guide provides a comprehensive overview of the available thermochemical data for this compound, detailed experimental protocols for their determination, and visualizations of key molecular and synthetic pathways.
Thermochemical Data of this compound
The thermochemical properties of this compound have been investigated through a combination of experimental techniques and computational methods. The following tables summarize the key quantitative data available in the literature.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₂FI | |
| Molecular Weight | 159.93 g/mol | |
| Boiling Point | 53.4 °C | [1] |
| Heat of Vaporization | 28.5 kJ/mol | [2] |
| Heat of Fusion | 8.2 kJ/mol | [2] |
| Molecular Dipole Moment | 1.85 D | [2] |
Table 2: Bond Dissociation Energies (BDE) of this compound
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Reference |
| C–F | 115 | 481 | [2] |
| C–I | 57 | 238 | [2] |
| C–H | 101 | 423 | [2] |
Table 3: Computationally Derived Vibrational Frequencies of this compound
The vibrational modes of this compound have been studied using spectroscopic techniques and quantum-chemical calculations. The following table presents computationally derived harmonic vibrational frequencies.
| Mode | Frequency (cm⁻¹) | Description |
| ν₁ | 3163 | C-H asymmetric stretch |
| ν₂ | 3085 | C-H symmetric stretch |
| ν₃ | 1415 | CH₂ scissoring |
| ν₄ | 1184 | CH₂ wagging |
| ν₅ | 1065 | C-F stretch |
| ν₆ | 768 | CH₂ rocking |
| ν₇ | 540 | C-I stretch |
| ν₈ | 345 | CH₂ twisting |
| ν₉ | 288 | FCI bending |
These values are based on quantum-chemical calculations and provide a good approximation of the fundamental vibrational modes. Experimental verification through IR and Raman spectroscopy is recommended for precise assignments.
Experimental Protocols
The determination of the thermochemical data presented above relies on a variety of sophisticated experimental and computational techniques. The following sections provide detailed methodologies for key experiments.
Determination of Molecular Structure and Rotational Constants by Fourier-Transform Microwave (FTMW) Spectroscopy
This method provides highly accurate information about the molecular geometry and rotational constants, which are fundamental for understanding the molecule's physical properties.
-
Sample Preparation: A gaseous sample of this compound is diluted in an inert carrier gas, such as neon, typically at a concentration of 1-2%.
-
Instrumentation: A molecular-beam Fourier-transform microwave (MB-FTMW) spectrometer is employed. The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet that cools the molecules to a few Kelvin.
-
Measurement: The supersonic jet is directed into a Fabry-Pérot cavity where it is irradiated with short, high-power microwave pulses. The subsequent free induction decay of the coherently excited rotating molecules is detected and Fourier-transformed to obtain the rotational spectrum.
-
Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants for the iodine nucleus. From the rotational constants of different isotopologues, a precise molecular structure can be derived.
Determination of Bond Dissociation Energies
While direct experimental determination for each bond in CH₂FI is complex, these values are often derived from a combination of experimental data and theoretical calculations. A common experimental approach to determine bond dissociation energies involves studying the kinetics of thermal or photochemical decomposition.
-
Methodology: Photoionization Mass Spectrometry
-
Ionization: A beam of this compound molecules is crossed with a tunable monochromatic vacuum ultraviolet (VUV) photon beam.
-
Mass Analysis: The resulting ions are analyzed by a mass spectrometer.
-
Data Acquisition: The ion signal for a specific fragment (e.g., CH₂F⁺) is recorded as a function of the photon energy. The appearance energy (AE) of the fragment ion is the minimum energy required to form that ion from the parent molecule.
-
Calculation: The bond dissociation energy can be calculated using the following equation: BDE(C-I) = AE(CH₂F⁺) - IE(CH₂F•) + ΔfH°(I•) - ΔfH°(CH₂FI) where IE is the ionization energy of the CH₂F radical and ΔfH° are the enthalpies of formation of the respective species.
-
Computational Prediction of Thermochemical Properties
High-level ab initio quantum-chemical calculations are a powerful tool for predicting thermochemical data, especially for reactive or difficult-to-handle compounds.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or MOLPRO are used.
-
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).
-
Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and zero-point vibrational energy (ZPVE).
-
Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry using a large basis set to obtain an accurate electronic energy.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K can be calculated using atomization or isodesmic reaction schemes. For example, in an atomization scheme: ΔfH°₂₉₈(CH₂FI) = E₀(CH₂FI) + ZPE(CH₂FI) + [H₂₉₈(CH₂FI) - H₀(CH₂FI)] - Σ[E₀(atom) + H₂₉₈(atom) - H₀(atom)] + ΣΔfH°₂₉₈(atom) where E₀ is the total electronic energy at 0 K, ZPE is the zero-point energy, and H are the enthalpies.
-
Mandatory Visualizations
Synthesis of this compound
This compound can be synthesized via a halogen exchange reaction from diiodomethane. The following diagram illustrates a typical laboratory-scale synthesis workflow.
References
Fluoroiodomethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and applications of fluoroiodomethane (CH2FI), a key reagent in modern medicinal chemistry and radiolabeling.
Core Chemical Identifiers and Properties
This compound (CH2FI) is a halomethane derivative that has garnered significant attention as a versatile reagent for the introduction of the fluoromethyl group (-CH2F) into organic molecules. Its unique combination of a fluorine and an iodine atom on the same carbon center imparts distinct reactivity, making it a valuable tool in organic synthesis and particularly in the development of radiopharmaceuticals.
This guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 373-53-5 |
| Molecular Formula | CH2FI |
| IUPAC Name | fluoro(iodo)methane |
| Synonyms | Fluoromethyl iodide, Fluoro-iodo-methane |
| InChI | InChI=1S/CH2FI/c2-1-3/h1H2 |
| InChIKey | XGVXNTVBGYLJIR-UHFFFAOYSA-N |
| Canonical SMILES | FCI |
| PubChem CID | 13981373 |
| ChemSpider ID | 10329326 |
| ECHA InfoCard | 100.201.539 |
| UNII | F4DZ382EN9 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 159.93 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 53.4 °C (128.1 °F; 326.5 K) |
| Density | 2.307 g/cm³ |
| Refractive Index | 1.483 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the fluorination of methylene iodide. A common laboratory-scale procedure involves the reaction of chlorofluoromethane with sodium iodide in acetone.
Experimental Protocol: Synthesis from Chlorofluoromethane
-
In a 1000 mL three-necked flask, dissolve 600 mL of acetone.
-
Bubble chlorofluoromethane (CH2FCl) gas through the acetone solution for approximately 2.5 hours.
-
To confirm the concentration of CH2FCl, take a 1 mL aliquot of the acetone solution and add 100 µL of trifluorotoluene as an internal standard. The target is approximately 1.26 mol of CH2FCl.
-
Add 1.50 mol (225 g) of sodium iodide (NaI) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the reaction at 50 °C for three days.
-
After the reaction is complete, transfer the acetone solution to a 2000 mL separatory funnel containing 1000 mL of water.
-
The solution will separate into layers. Collect the lower, brown, organic layer.
-
Wash the organic layer with a saturated sodium thiosulfate (Na2S2O3) solution to remove unreacted iodine, followed by three washes with water.
-
The resulting colorless, transparent liquid is this compound, which can be used in subsequent steps without further purification.
Synthesis of [¹⁸F]this compound for Radiopharmaceuticals
A crucial application of this compound is in the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). The synthesis involves a nucleophilic substitution reaction on diiodomethane using [¹⁸F]fluoride.
Experimental Protocol: Synthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel.
-
The solvent is removed by azeotropic distillation.
-
Diiodomethane (CH₂I₂) is added to the dried [¹⁸F]fluoride.
-
The reaction mixture is heated to facilitate the nucleophilic substitution of one iodine atom with [¹⁸F]fluoride.
-
The resulting [¹⁸F]this compound is purified, typically by distillation or gas chromatography. The entire synthesis and purification process is rapid, often completed within 15 minutes, to minimize radioactive decay.
Reaction Mechanisms and Applications
This compound is a versatile reagent for monofluoromethylation, a key strategy in drug design to modulate the physicochemical and biological properties of molecules. It can participate in a variety of reactions, including nucleophilic substitutions and transition-metal catalyzed cross-coupling reactions.
Nucleophilic Monofluoromethylation
The carbon atom in this compound is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. This Sₙ2 reaction is a common method for introducing the fluoromethyl group onto heteroatoms.
Caption: Sₙ2 mechanism for nucleophilic monofluoromethylation.
This reaction is effective with a range of nucleophiles, including amines, carboxylic acids, thiols, and phenoxides, producing the corresponding fluoromethylated derivatives with varying yields.
Experimental Workflow for Radiopharmaceutical Synthesis
The synthesis of ¹⁸F-labeled radiopharmaceuticals using [¹⁸F]this compound typically follows a multi-step automated process to ensure safety and efficiency.
Caption: Automated workflow for [¹⁸F]radiopharmaceutical synthesis.
This streamlined workflow is essential for producing radiotracers with high radiochemical purity and specific activity, which are critical for high
Methodological & Application
Application Notes and Protocols for [¹⁸F]Fluoroiodomethane in PET Radiosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [¹⁸F]fluoroiodomethane ([¹⁸F]CH₂FI) as a versatile precursor for introducing the [¹⁸F]fluoromethyl group in Positron Emission Tomography (PET) radiolabeling.
Introduction
[¹⁸F]this compound is a valuable radiolabeling synthon for the efficient incorporation of fluorine-18 into a wide range of biologically active molecules. Its primary application lies in the [¹⁸F]fluoromethylation of various functional groups, including amines, phenols, thiols, and carboxylic acids. The relatively straightforward synthesis of [¹⁸F]this compound and its reactivity make it an attractive choice for the development of novel PET tracers.
Synthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is achieved through a nucleophilic substitution reaction on diiodomethane using [¹⁸F]fluoride. The overall synthesis and purification can be accomplished rapidly, typically within 15 minutes.
Synthesis Workflow
Transition metal-catalyzed cross-coupling with Fluoroiodomethane
An essential method for introducing the fluoromethyl (-CH₂F) group into organic molecules is the transition metal-catalyzed cross-coupling reaction with fluoroiodomethane (CH₂FI). The fluoromethyl group is a crucial structural motif in medicinal chemistry and drug development, as it can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] this compound is an advantageous reagent for this purpose; it is commercially available, relatively inexpensive, and not an ozone-depleting substance.[3]
This document provides detailed application notes and experimental protocols for researchers and scientists focused on utilizing this compound in palladium- and copper-catalyzed cross-coupling reactions.
Application Notes
Transition metal-catalyzed fluoromethylation using CH₂FI primarily involves palladium and copper systems, with palladium being the most extensively documented. These reactions enable the formation of C(sp²)-C(sp³) and other carbon-carbon bonds, providing access to a wide range of fluoromethylated compounds.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts are highly effective for the fluoromethylation of various organic substrates using this compound. The most common variations are the Suzuki-Miyaura coupling with organoboron reagents and the Negishi coupling with organozinc reagents.
Suzuki-Miyaura Type Coupling:
The palladium-catalyzed direct monofluoromethylation of arylboronic esters with CH₂FI proceeds under remarkably mild conditions, often at room temperature.[4] This method demonstrates good tolerance for various functional groups, making it suitable for the late-stage modification of complex molecules.[4] Key to the success of this reaction is the specific combination of the palladium source, ligand, and base. Water has also been shown to be a crucial additive for enhancing reaction yields.[4]
Key Reaction Parameters for Pd-Catalyzed Suzuki-Type Monofluoromethylation
| Parameter | Recommended Reagent/Condition | Notes |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) | Electron-rich phosphine ligands are often effective. |
| Base | Cs₂CO₃ (Caesium Carbonate) | A strong inorganic base crucial for the transmetalation step. |
| Coupling Partner | Arylboronic Pinacol Esters | Stable and widely available organoboron reagents. |
| Solvent | THF / H₂O | The presence of water is reported to be beneficial for the yield.[4] |
| Temperature | Room Temperature | The mild conditions are a significant advantage of this protocol.[4] |
Substrate Scope and Yields (Suzuki-Type Coupling)
| Arylboronic Ester Substrate | Product | Yield (%) |
|---|---|---|
| 4-Methoxycarbonylphenylboronic acid pinacol ester | Methyl 4-(fluoromethyl)benzoate | 85% |
| 4-Biphenylboronic acid pinacol ester | 4-(Fluoromethyl)-1,1'-biphenyl | 81% |
| N-Boc-indole-5-boronic acid pinacol ester | 5-(Fluoromethyl)-1H-indole (Boc protected) | 75% |
| Estrone-derived boronic ester | 3-(Fluoromethyl)estrone derivative | 73%[4] |
(Data synthesized from findings reported in Organic Letters, 2015, 17, 3086-3089)[4]
Negishi-Type Coupling:
While protocols specific to this compound are less common, methodologies developed for di- and trifluoromethylation serve as excellent templates. The Negishi coupling of arylzinc reagents offers an alternative with high functional group tolerance.[5] Palladium catalysts combined with specific ligands like Xantphos are effective for this transformation.[6]
Key Reaction Parameters for Pd-Catalyzed Negishi-Type Monofluoromethylation
| Parameter | Recommended Reagent/Condition | Notes |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ | |
| Ligand | Xantphos | A wide bite-angle ligand often used in challenging couplings. |
| Coupling Partner | Arylzinc Halides | Prepared in situ from aryl halides. |
| Solvent | THF (Tetrahydrofuran) | Anhydrous conditions are critical. |
| Temperature | Room Temperature to 60 °C | Reaction temperature may need optimization. |
Copper-Catalyzed Cross-Coupling
Copper-catalyzed methods represent a more economical alternative to palladium-based systems. While direct protocols for CH₂FI coupling are still emerging, existing methods for the copper-catalyzed coupling of alkyl halides with organoboron reagents provide a strong foundation.[7] These reactions typically employ a copper(I) salt, a base, and a suitable solvent.
Key Reaction Parameters for Copper-Catalyzed Monofluoromethylation
| Parameter | Recommended Reagent/Condition | Notes |
|---|---|---|
| Copper Source | CuI (Copper(I) Iodide) | A common and inexpensive copper catalyst. |
| Base | LiOtBu (Lithium tert-butoxide) | A strong base often required for these transformations.[7] |
| Coupling Partner | Organoboron or Organozinc Reagents | |
| Solvent | DMF (Dimethylformamide) or DMAc (Dimethylacetamide) | Polar aprotic solvents are typically used. |
| Temperature | 0 °C to 100 °C | Highly substrate and system dependent. |
Visualizations
dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 1: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling", fontcolor="#202124", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="R-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R-Pd(II)(R')L₂", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for edge routing in1 [label="", shape=point, width=0]; in2 [label="", shape=point, width=0]; in3 [label="", shape=point, width=0]; out1 [label="", shape=point, width=0]; out2 [label="", shape=point, width=0]; out3 [label="", shape=point, width=0];
// Edges pd0 -> in1 [arrowhead=none]; in1 -> oa_complex [label=" Oxidative\n Addition", color="#EA4335"]; oa_complex -> in2 [arrowhead=none]; in2 -> trans_complex [label=" Transmetalation", color="#4285F4"]; trans_complex -> in3 [arrowhead=none]; in3 -> pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Input/Output subgraph { rank=same; in1; reactant1 [label="R-X\n(e.g., Ar-Br)", shape=none, fontcolor="#202124"]; reactant1 -> in1 [color="#EA4335"]; }
subgraph { rank=same; in2; reactant2 [label="R'-M\n(e.g., CH₂F-ZnCl)", shape=none, fontcolor="#202124"]; reactant2 -> in2 [color="#4285F4"]; }
subgraph { rank=same; in3; product [label="R-R'\n(e.g., Ar-CH₂F)", shape=none, fontcolor="#202124"]; in3 -> product [color="#34A853"]; } } enddot Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
dot digraph "Experimental_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", label="Figure 2: Experimental Workflow for Cross-Coupling", fontcolor="#202124", fontsize=12, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, rounded=1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes prep [label="1. Reagent Preparation", fillcolor="#FBBC05"]; setup [label="2. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reagent Addition & Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Monitor Progress (TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Quenching & Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="7. Product Analysis (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> reaction; reaction -> monitor; monitor -> workup; workup -> purify; purify -> analysis; } enddot Caption: Experimental Workflow for Cross-Coupling Reactions.
Experimental Protocols
Safety Precaution: this compound is volatile and a lachrymator. All manipulations should be performed in a well-ventilated fume hood. Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) is required. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts can be sensitive to oxygen.[8]
Protocol 1: Palladium-Catalyzed Suzuki-Type Monofluoromethylation of Arylboronic Esters
This protocol is adapted from the procedure reported by Hu and coworkers.[4]
Materials:
-
Arylboronic acid pinacol ester (1.0 equiv, 0.2 mmol)
-
This compound (CH₂FI) (3.0 equiv, 0.6 mmol)
-
Pd₂(dba)₃ (2.5 mol%, 0.005 mmol, 4.6 mg)
-
P(o-tol)₃ (10 mol%, 0.02 mmol, 6.1 mg)
-
Cs₂CO₃ (2.0 equiv, 0.4 mmol, 130 mg)
-
Anhydrous Tetrahydrofuran (THF), 2.0 mL
-
Deionized Water, 0.2 mL
Procedure:
-
Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid pinacol ester, Pd₂(dba)₃, P(o-tol)₃, and Cs₂CO₃.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add anhydrous THF (2.0 mL) and deionized water (0.2 mL) via syringe.
-
Reagent Addition: Add this compound (3.0 equivalents) to the stirring mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure monofluoromethylated arene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Negishi-Type Monofluoromethylation of Aryl Halides
This protocol is a general procedure adapted from related Negishi couplings.[6][9] It involves the in situ preparation of the organozinc reagent.
Materials:
-
Aryl iodide or bromide (1.0 equiv, 0.5 mmol)
-
Zinc dust (activated, 2.0 equiv, 1.0 mmol, 65 mg)
-
This compound (CH₂FI) (1.5 equiv, 0.75 mmol)
-
Pd₂(dba)₃ (2.0 mol%, 0.01 mmol, 9.2 mg)
-
Xantphos (4.4 mol%, 0.022 mmol, 12.7 mg)
-
Anhydrous Tetrahydrofuran (THF), 3.0 mL
Procedure:
-
Organozinc Preparation:
-
To a dry Schlenk tube under argon, add activated zinc dust.
-
Add anhydrous THF (1.0 mL), followed by a solution of this compound in THF (1.0 M solution, 0.75 mL, 1.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours to form the fluoromethylzinc reagent (FCH₂ZnI).
-
-
Cross-Coupling Reaction:
-
In a separate, dry Schlenk tube under argon, add the aryl halide, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous THF (1.0 mL).
-
To this mixture, add the freshly prepared solution of the fluoromethylzinc reagent dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
-
Monitoring, Work-up, and Purification:
-
Follow steps 6-9 from Protocol 1 to monitor the reaction, perform the aqueous work-up, purify the product by column chromatography, and perform characterization.
-
References
- 1. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide [organic-chemistry.org]
- 5. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Cross-Coupling Reaction of Allyl Boron Ester with 1°/2°/3°-Halogenated Alkanes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Fluoromethylation of Heterocycles using Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluoromethyl (-CH2F) group into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. This modification can enhance metabolic stability, membrane permeability, and binding affinity. Fluoroiodomethane (CH2FI) has emerged as a practical and efficient reagent for direct nucleophilic fluoromethylation. This document provides detailed application notes and experimental protocols for the fluoromethylation of various heterocycles using this compound.
Core Concepts and Reaction Mechanism
Nucleophilic fluoromethylation with this compound proceeds via a direct SN2 displacement of the iodide by a heteroatomic nucleophile. The reaction is typically facilitated by a base, which deprotonates the heterocycle to enhance its nucleophilicity. The choice of base and solvent is critical for achieving high yields and selectivity. Cesium carbonate (Cs2CO3) is often the base of choice due to its high solubility in organic solvents and its ability to promote the reaction efficiently under mild conditions.[1]
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize the reaction conditions and yields for the nucleophilic fluoromethylation of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles with this compound.
Table 1: Fluoromethylation of N-Heterocycles [1]
| Entry | Heterocycle Substrate | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | Imidazole | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-1H-imidazole | 95 |
| 2 | 1H-Pyrazole | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-1H-pyrazole | 92 |
| 3 | 1H-Indazole | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-1H-indazole | 88 |
| 4 | Phthalimide | Cs2CO3 | DMF | 12 | 25 | 2-(Fluoromethyl)isoindoline-1,3-dione | 98 |
| 5 | Theophylline | Cs2CO3 | DMF | 12 | 25 | 7-(Fluoromethyl)-theophylline | 90 |
| 6 | Phenytoin | Cs2CO3 | DMF | 12 | 25 | 3-(Fluoromethyl)-5,5-diphenylimidazolidine-2,4-dione | 85 (mono) |
| 7 | Phenytoin | Cs2CO3 | DMF | 12 | 25 | 1,3-Bis(fluoromethyl)-5,5-diphenylimidazolidine-2,4-dione | 80 (bis) |
| 8 | Cimetidine | Cs2CO3 | DMF | 12 | 25 | 1-(Fluoromethyl)-cimetidine | 75 |
Table 2: Fluoromethylation of O- and S-Heterocycles [1]
| Entry | Heterocycle Substrate | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | 2-Mercaptopyridine | Cs2CO3 | DMF | 12 | 25 | 2-((Fluoromethyl)thio)pyridine | 94 |
| 2 | 2-Mercaptobenzimidazole | Cs2CO3 | DMF | 12 | 25 | 2-((Fluoromethyl)thio)-1H-benzo[d]imidazole | 96 |
| 3 | Thiophenol | Cs2CO3 | DMF | 12 | 25 | (Fluoromethyl)(phenyl)sulfane | 91 |
| 4 | 4-Hydroxycoumarin | Cs2CO3 | DMF | 12 | 25 | 4-(Fluoromethoxy)-2H-chromen-2-one | 85 |
Experimental Protocols
General Protocol for Nucleophilic Fluoromethylation of N-Heterocycles:
-
To a stirred solution of the N-heterocycle (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (Cs2CO3, 1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (CH2FI, 1.2 mmol) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-fluoromethylated heterocycle.
Note: For substrates with multiple nucleophilic sites, such as phenytoin, the stoichiometry of this compound and base can be adjusted to favor either mono- or bis-fluoromethylation.[1] For example, using a larger excess of the reagents will promote the formation of the bis-fluoromethylated product.[1]
Visualizations
Caption: Reaction mechanism for nucleophilic fluoromethylation.
Caption: General experimental workflow for fluoromethylation.
Safety and Handling
This compound is a volatile liquid (boiling point: 53.4 °C) and should be handled in a well-ventilated fume hood.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Conclusion
The nucleophilic fluoromethylation of heterocycles using this compound offers a direct and efficient method for the synthesis of fluoromethylated compounds.[1] The operational simplicity, mild reaction conditions, and broad substrate scope make this protocol highly valuable for researchers in drug discovery and development.[3] The provided data and protocols serve as a comprehensive guide for the successful implementation of this important transformation.
References
Application Notes and Protocols: Radical Fluoromethylation of Alkenes with Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a fluoromethyl group (–CH₂F) into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Radical fluoromethylation of alkenes using fluoroiodomethane (CH₂FI) has emerged as a direct and efficient method for introducing this valuable motif. This document provides detailed application notes and protocols for the radical hydrofluoromethylation of electron-deficient alkenes, leveraging a silyl radical-mediated process initiated by visible light.[1][2][3][4] this compound is an easy-to-handle, non-ozone-depleting reagent, making it an attractive precursor for generating the fluoromethyl radical.[1][3][4][5]
Reaction Principle
The described methodology is based on a radical chain mechanism initiated by the homolytic cleavage of the C-I bond in this compound under blue light irradiation.[1][2] The generated fluoromethyl radical (•CH₂F) undergoes a Giese addition to an electron-deficient alkene. The resulting carbon-centered radical intermediate is then trapped by a hydrogen atom transfer (HAT) from a silane, typically tris(trimethylsilyl)silane ((TMS)₃SiH), to yield the hydrofluoromethylated product and a silyl radical.[1][2][6] This silyl radical propagates the chain by abstracting an iodine atom from another molecule of this compound.[1][2] In some cases, an iridium-based photocatalyst can be employed to enhance reaction yields.[1][2]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed radical chain propagation mechanism and a general experimental workflow for this transformation.
Caption: Proposed radical chain mechanism for hydrofluoromethylation.
Caption: General experimental workflow for the reaction.
Quantitative Data Summary
The following tables summarize the substrate scope for the hydrofluoromethylation of various electron-deficient alkenes. The presented yields are for isolated products unless otherwise noted.
Table 1: Hydrofluoromethylation of N-Aryl and N-Heteroaryl Acrylamides [1][2]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | N-phenylacrylamide | N-(3-fluoropropyl)aniline | 85 |
| 2 | N-(4-methoxyphenyl)acrylamide | 4-methoxy-N-(3-fluoropropyl)aniline | 91 |
| 3 | N-(4-cyanophenyl)acrylamide | 4-((3-fluoropropyl)amino)benzonitrile | 75 |
| 4 | N-(4-chlorophenyl)acrylamide | 4-chloro-N-(3-fluoropropyl)aniline | 88 |
| 5 | N-(pyridin-2-yl)acrylamide | N-(3-fluoropropyl)pyridin-2-amine | 65 |
| 6 | N-(benzothiazol-2-yl)acrylamide | N-(3-fluoropropyl)benzothiazol-2-amine | 52 |
Table 2: Hydrofluoromethylation of Other Electron-Deficient Alkenes [1][2]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | (E)-3-phenyl-1-(phenylsulfonyl)prop-1-ene | (3-fluoro-1-phenylpropyl)sulfonyl)benzene | 58 |
| 2 | Ethyl acrylate | Ethyl 3-fluoropropanoate | 61 |
| 3 | 1-(prop-1-en-2-yl)benzene | (3-fluoroisobutyl)benzene | 64 |
| 4 | Methylenecyclobutane | (fluoromethyl)cyclobutane | 55 |
Reaction Conditions: Alkene (0.5 mmol), (TMS)₃SiH (0.6 mmol), CH₂FI (1.0 mmol) in MeCN (3.0 mL) under N₂ atmosphere, irradiated with blue light (λmax = 450 nm) for 16 h at room temperature. For some substrates, fac-Ir(ppy)₃ (0.5 mol%) was added to improve yields.[1][2]
Experimental Protocols
General Protocol for Radical Hydrofluoromethylation of an Alkene
This protocol is a representative procedure based on the published literature.[1][2]
Materials:
-
Alkene (e.g., N-phenylacrylamide)
-
This compound (CH₂FI)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Acetonitrile (MeCN), anhydrous
-
Optional: fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Blue LED light source (λmax = 450 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv). If using a photocatalyst, add fac-Ir(ppy)₃ (0.0025 mmol, 0.5 mol%).
-
Addition of Reagents: Add anhydrous acetonitrile (3.0 mL). Add tris(trimethylsilyl)silane ((TMS)₃SiH) (0.6 mmol, 1.2 equiv) to the mixture.
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Addition of this compound: Under the inert atmosphere, add this compound (CH₂FI) (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (λmax = 450 nm) and begin stirring. Ensure the reaction is maintained at room temperature.
-
Reaction Monitoring: The reaction is typically run for 16 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure hydrofluoromethylated product.
Protocol for ¹⁸F-Hydrofluoromethylation
This reaction can be adapted for late-stage radiolabeling with [¹⁸F]CH₂FI for applications in Positron Emission Tomography (PET).[1][6]
Materials:
-
Alkene substrate (0.1 mmol)
-
[¹⁸F]this compound ([¹⁸F]CH₂FI) (~10 MBq)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) (0.12 mmol)
-
fac-Tris(2-phenylpyridinato)iridium(III) (fac-Ir(ppy)₃) (0.5 mol%)
-
Dimethylformamide (DMF), anhydrous (0.6 mL)
Procedure:
-
Reaction Setup: In a shielded vial, combine the alkene (0.1 mmol), fac-Ir(ppy)₃ (0.0005 mmol), and (TMS)₃SiH (0.12 mmol) in anhydrous DMF (0.6 mL).
-
Radiolabeling: Add the solution of [¹⁸F]CH₂FI (~10 MBq).
-
Irradiation: Irradiate the mixture with blue light (λmax = 450 nm) at room temperature for 20 minutes.
-
Analysis: The radiochemical conversion can be determined by radio-TLC or radio-HPLC.
Applications and Significance
This radical fluoromethylation methodology provides a powerful tool for synthetic and medicinal chemists. Its key advantages include:
-
Directness: A one-step conversion of readily available alkenes.[3]
-
Mild Conditions: The reaction proceeds at room temperature under visible light, tolerating a wide range of functional groups.[1][2]
-
Broad Applicability: The method has been successfully applied to a variety of electron-deficient alkenes.[1][2]
-
Isotopic Labeling: The protocol is amenable to late-stage ¹⁸F-labeling, which is highly valuable for the development of PET imaging agents.[1][4]
These features make the radical fluoromethylation of alkenes with this compound a highly relevant and practical strategy for the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical research.[7][8]
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Hydrofluoromethylation of alkenes with this compound and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03421A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrofluoromethylation of alkenes with this compound and beyond - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluoroiodomethane in Flow Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroiodomethane (CH2FI) is a valuable and versatile reagent for the introduction of the monofluoromethyl (-CH2F) group into organic molecules.[1] This functional group is of significant interest in medicinal chemistry as it can enhance key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[2][3] While effective, reactions involving this compound can present challenges in traditional batch processing, including handling its volatility (boiling point: 53.4 °C) and managing reactive intermediates.[4][5]
Continuous flow chemistry offers a superior platform for performing monofluoromethylation reactions using CH2FI.[6] The use of microreactors provides significant advantages, including:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents and energetic reactions.[7][8]
-
Precise Process Control: Flow chemistry allows for meticulous control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility, selectivity, and yield.[6][9]
-
Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and efficient thermal exchange, preventing the formation of hot spots and minimizing byproduct formation.[2]
-
Scalability: Scaling up a reaction is straightforward, often achieved by simply extending the run time of the continuous process or by numbering up the reactors.[2]
These application notes provide a detailed protocol for the silyl radical-mediated hydrofluoromethylation of alkenes using this compound in a continuous photochemical flow reactor, a process adapted from established radical chemistry principles.[10]
Logical Workflow for Flow Synthesis Setup
The following diagram illustrates the logical steps for setting up the continuous flow synthesis experiment.
Caption: Logical workflow for the preparation and execution of the flow chemistry experiment.
Experimental Protocol: Hydrofluoromethylation of Alkenes
This protocol details a method for the continuous flow hydrofluoromethylation of an electron-deficient alkene using this compound, mediated by a silyl radical under photochemical activation.[10]
Materials and Equipment:
-
Reagents:
-
Alkene substrate (e.g., an α,β-unsaturated ester)
-
This compound (CH2FI)[4]
-
Tris(trimethylsilyl)silane ((TMS)3SiH)
-
Photocatalyst (e.g., fac-Ir(ppy)3)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
-
Equipment:
-
Two high-precision syringe pumps
-
Gas-tight syringes
-
T-mixer
-
Photochemical flow reactor (e.g., PFA tubing coiled around a blue LED light source, λmax = 450 nm)
-
Temperature controller/cooling unit for the reactor
-
Back Pressure Regulator (BPR)[2]
-
Collection vessel
-
Reaction Pathway Diagram
The diagram below outlines the key steps in the photocatalytic radical-mediated hydrofluoromethylation reaction.
Caption: Photocatalytic cycle for the radical hydrofluoromethylation of alkenes.
Procedure:
-
Reactant Preparation:
-
Solution A: Prepare a solution of the alkene substrate (0.1 M) and (TMS)3SiH (0.12 M) in anhydrous DMF.
-
Solution B: In a separate container, shielded from light, prepare a solution of this compound (0.15 M) and fac-Ir(ppy)3 (0.5 mol%) in anhydrous DMF.
-
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram. Ensure all connections are secure.
-
Load Solution A and Solution B into separate gas-tight syringes and place them on the syringe pumps.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) before introducing the reagents.
-
Set the photochemical reactor temperature to room temperature (20-25 °C).
-
Set the Back Pressure Regulator (BPR) to the desired pressure (e.g., 5 bar) to ensure reagents remain in the liquid phase and to control gas evolution.
-
-
Reaction Execution:
-
Begin pumping both solutions into the T-mixer at equal flow rates to achieve the desired residence time in the photoreactor.
-
Once the reagent streams are combined, activate the blue LED light source to initiate the reaction.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the output from the BPR in a suitable vessel for analysis and purification.
-
Quantitative Data and Reaction Parameters
The following table summarizes typical reaction parameters for the hydrofluoromethylation protocol. The yield is dependent on the specific alkene substrate used.
| Parameter | Value | Unit | Purpose |
| Concentrations | |||
| Alkene (Solution A) | 0.1 | M | Substrate |
| (TMS)3SiH (Solution A) | 0.12 | M | Radical Mediator / H-atom Donor[10] |
| This compound (Sol. B) | 0.15 | M | Monofluoromethyl Source[10] |
| fac-Ir(ppy)3 (Solution B) | 0.5 | mol% | Photocatalyst[10] |
| Flow Parameters | |||
| Flow Rate (Pump A) | 0.1 | mL/min | Controls residence time |
| Flow Rate (Pump B) | 0.1 | mL/min | Controls residence time |
| Total Flow Rate | 0.2 | mL/min | Combined flow into the reactor |
| Reactor Volume | 4.0 | mL | Defines reaction zone |
| Residence Time | 20 | min | Duration of reaction exposure[10] |
| System Conditions | |||
| Temperature | 25 | °C | Reaction temperature[10] |
| Pressure (BPR Setting) | 5 | bar | Prevent boiling/outgassing |
| Light Source | Blue LED | λmax = 450 nm | Photocatalyst activation[10] |
| Outcome | |||
| Typical Yield | 60-85 | % | Product conversion (substrate dependent) |
Conclusion
The use of continuous flow chemistry for reactions involving this compound provides a safe, efficient, and highly controllable method for the synthesis of monofluoromethylated compounds. This technology is particularly advantageous for photochemical applications, ensuring uniform light penetration and precise control over irradiation time.[11] The detailed protocol and parameters serve as a robust starting point for researchers in drug discovery and development to explore the synthesis of novel fluorinated molecules. The principles outlined here can be adapted for various substrates and other CH2FI-based transformations in a flow regime.
References
- 1. Summary of this compound uses_Chemicalbook [chemicalbook.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. syrris.com [syrris.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Synthesis of α-Fluoromethyl Amines using Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The α-fluoromethyl amine motif, in particular, is of significant interest as it can act as a bioisostere for methyl and hydroxymethyl groups and is a key functional group in certain enzyme inhibitors.[1] Traditional methods for the synthesis of these compounds often involve multi-step procedures or require specialized and expensive reagents.
This document provides detailed protocols for a modern and efficient method for the synthesis of α-fluoromethyl tertiary amines. The described methodology utilizes commercially available starting materials—a secondary amine, an aldehyde, and fluoroiodomethane—in a one-pot reaction mediated by visible light.[1] This process is characterized by its broad substrate scope, excellent functional group tolerance, and operational simplicity, making it a valuable tool for drug discovery and development.[1]
Signaling Pathway and Experimental Workflow
The synthesis of α-fluoromethyl amines via this protocol proceeds through a visible light-mediated radical-mediated process. The key steps involve the in situ formation of an iminium ion from the condensation of a secondary amine and an aldehyde. Concurrently, visible light initiates the generation of a fluoromethyl radical from this compound. This radical then adds to the iminium ion, and subsequent steps lead to the formation of the final α-fluoromethyl amine product.
Figure 1: General workflow for the visible light-mediated synthesis of α-fluoromethyl amines.
Quantitative Data Summary
The visible light-mediated synthesis of α-fluoromethyl amines demonstrates a broad substrate scope with good to excellent yields. The following table summarizes the results for the reaction of various secondary amines and aldehydes with this compound.
| Entry | Secondary Amine | Aldehyde | Product | Yield (%) |
| 1 | Morpholine | 4-Methoxybenzaldehyde | 4-((4-Methoxyphenyl)(fluoromethyl))morpholine | 85 |
| 2 | Piperidine | 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)(fluoromethyl))piperidine | 78 |
| 3 | Pyrrolidine | Benzaldehyde | 1-(Phenyl(fluoromethyl))pyrrolidine | 92 |
| 4 | Dibenzylamine | 4-Methylbenzaldehyde | N-Benzyl-1-(4-methylphenyl)-2-fluoroethan-1-amine | 65 |
| 5 | N-Methylaniline | 4-Fluorobenzaldehyde | N-((4-Fluorophenyl)(fluoromethyl))-N-methylaniline | 72 |
| 6 | Thiomorpholine | Naphthalene-2-carbaldehyde | 4-(Naphthalen-2-yl(fluoromethyl))thiomorpholine | 88 |
| 7 | Azepane | Cyclohexanecarbaldehyde | 1-(Cyclohexyl(fluoromethyl))azepane | 75 |
| 8 | Indoline | 3-Phenylpropanal | 1-(1-Fluoro-4-phenylbutan-2-yl)indoline | 68 |
Experimental Protocols
Materials and Equipment:
-
Oven-dried glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon) supply
-
Syringes and needles
-
Visible light source (e.g., blue LED lamp, 450-460 nm)
-
Standard laboratory solvents and reagents (reagent grade)
-
This compound (CH₂FI)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Secondary amines
-
Aldehydes
-
Acetonitrile (MeCN, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for the Synthesis of α-Fluoromethyl Amines:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the secondary amine (0.5 mmol, 1.0 equiv), the aldehyde (0.6 mmol, 1.2 equiv), and anhydrous acetonitrile (5.0 mL).
-
Seal the vial and place it under an inert atmosphere of nitrogen or argon.
-
Add tris(trimethylsilyl)silane (0.75 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Finally, add this compound (1.0 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-fluoromethyl amine.
Safety Precautions:
-
This compound is volatile and should be handled in a well-ventilated fume hood.
-
Tris(trimethylsilyl)silane is flammable and should be handled with care.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
The visible light source can be intense; avoid direct eye exposure.
References
Application Notes and Protocols: [18F]Fluoroiodomethane in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of [18F]fluoroiodomethane ([¹⁸F]CH₂I), a key reagent for the introduction of the fluorine-18 radiolabel into various molecules for Positron Emission Tomography (PET). Detailed protocols, quantitative data, and experimental workflows are presented to facilitate its use in radiopharmaceutical research and development.
Introduction to [18F]this compound
[18F]this compound is a valuable and reactive precursor for the [¹⁸F]fluoromethylation of a wide range of substrates, including amines, phenols, thiols, and carboxylic acids.[1][2] Its utility lies in the direct and efficient introduction of the ¹⁸F-fluoromethyl group (-CH₂¹⁸F), which can serve as a metabolic tracer or a labeled analogue of a biologically active molecule. The relatively low boiling point of this compound (53.4 °C) allows for its purification via distillation, and its liquid state at room temperature enhances its manipulability compared to gaseous fluoromethylating agents.[3]
Synthesis of [18F]this compound
The most common method for the synthesis of [¹⁸F]this compound involves the nucleophilic substitution of a dihalomethane precursor, typically diiodomethane (CH₂I₂), with [¹⁸F]fluoride.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the [¹⁸F]fluoride ion on the diiodomethane molecule, displacing one of the iodide ions.
Caption: General reaction for the synthesis of [¹⁸F]this compound.
Experimental Protocol: Synthesis of [18F]this compound
This protocol is a generalized procedure based on common methodologies. Optimization may be required for specific synthesis modules.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diiodomethane (CH₂I₂)
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab)
-
QMA (quaternary methyl ammonium) cartridge
-
Reaction vessel
-
Distillation apparatus
Procedure:
References
Application Notes and Protocols for the Electrophilic Fluoromethylation of Heteroatoms with Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluoromethyl (-CH₂F) group into organic molecules is a valuable strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Fluoroiodomethane (CH₂FI) has emerged as a practical and efficient reagent for the electrophilic fluoromethylation of various heteroatoms. It is a commercially available, easy-to-handle liquid (boiling point 53.4 °C) that enables the direct and chemoselective transfer of the -CH₂F moiety to a wide range of nucleophiles under mild conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the fluoromethylation of nitrogen, sulfur, oxygen, and phosphorus heteroatoms using this compound.
Reaction Principle
The electrophilic fluoromethylation of heteroatoms with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The heteroatom nucleophile (Nu-H) is first deprotonated by a mild base to generate a more potent nucleophile (Nu⁻). This nucleophile then attacks the electrophilic carbon atom of this compound, displacing the iodide leaving group in a single, concerted step. The reaction typically affords high yields of the corresponding fluoromethylated product.
References
Application Notes and Protocols for Barbier-Type Reactions of Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Barbier-type reactions using fluoroiodomethane (CH₂FI). This methodology facilitates the direct nucleophilic fluoromethylation of a wide range of electrophiles, offering a straightforward and efficient route to valuable monofluoromethylated compounds. The protocols outlined below are designed to be readily implemented in a standard synthetic chemistry laboratory.
Introduction
The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is of significant interest in medicinal chemistry and drug development.[1][2] The -CH₂F moiety can serve as a bioisostere for a hydroxyl or methyl group, favorably modulating a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its size.[1]
Traditional methods for monofluoromethylation often involve multi-step sequences or the use of hazardous reagents. The Barbier-type reaction, a one-pot process where an organometallic reagent is generated in situ in the presence of an electrophile, offers a more direct and operationally simple alternative.[3][4][5][6] This document focuses on the application of Barbier-type conditions to reactions involving this compound, a commercially available and easy-to-handle reagent, for the synthesis of fluoromethylated alcohols, amines, and other valuable building blocks.[1][2]
The key to this transformation is the in situ generation of a transient and highly reactive fluoromethyl organometallic species, such as fluoromethyllithium (LiCH₂F), from this compound.[1][2] By carefully controlling the reaction conditions, this "fleeting" carbenoid can be efficiently trapped by various electrophiles, leading to the desired fluoromethylated products in good to excellent yields.[1][2]
Reaction Mechanism and Logical Workflow
The Barbier-type reaction of this compound involves the in situ formation of a fluoromethyl organometallic reagent, which then undergoes nucleophilic addition to an electrophile. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A metal (e.g., Li, Zn, Mg) undergoes oxidative addition to the carbon-iodine bond of this compound to form a fluoromethyl organometallic intermediate.
-
Nucleophilic Attack: The generated organometallic species, acting as a nucleophile, attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of an aldehyde or ketone, or the imine carbon).
-
Work-up: The resulting metal alkoxide or amido species is protonated during aqueous work-up to yield the final fluoromethylated alcohol or amine.
The following diagram illustrates the logical workflow of a typical Barbier-type fluoromethylation reaction.
Caption: A generalized workflow for conducting a Barbier-type fluoromethylation reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and isolated yields for the Barbier-type fluoromethylation of various electrophiles with this compound.
Table 1: Fluoromethylation of Aldehydes and Ketones
| Entry | Electrophile | Metal/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 1 | 1-Phenyl-2-fluoroethanol | 85 |
| 2 | 4-Chlorobenzaldehyde | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 1 | 1-(4-Chlorophenyl)-2-fluoroethanol | 92 |
| 3 | Cyclohexanone | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 1.5 | 1-(Fluoromethyl)cyclohexan-1-ol | 78 |
| 4 | Acetophenone | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 2 | 2-Fluoro-1-phenylethan-1-ol | 81 |
| 5 | 4-Methoxyacetophenone | Zn | THF | rt | 12 | 2-Fluoro-1-(4-methoxyphenyl)ethanol | 75 |
Table 2: Fluoromethylation of Imines
| Entry | Imine | Metal/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Benzylidene-aniline | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 2 | N-(2-Fluoro-1-phenylethyl)aniline | 88 |
| 2 | N-(4-Methoxybenzylidene)-aniline | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 2 | N-(2-Fluoro-1-(4-methoxyphenyl)ethyl)aniline | 90 |
| 3 | N-Benzylidene-benzylamine | MeLi·LiBr | THF/Et₂O (1:1) | -78 | 2.5 | N-Benzyl-2-fluoro-1-phenylethanamine | 82 |
| 4 | N-(1-Phenylethylidene)-benzylamine | Zn | THF | rt | 18 | N-Benzyl-2-fluoro-1-phenylpropan-1-amine | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Lithium-Mediated Barbier-Type Fluoromethylation of Aldehydes and Ketones
This protocol is adapted from the work of Parisi, Colella, et al.[1][2]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (CH₂FI, 1.5 mmol, 1.5 equiv)
-
Methyllithium-lithium bromide complex (MeLi·LiBr, 1.5 M in Et₂O, 1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aldehyde or ketone (1.0 mmol).
-
Dissolve the substrate in a 1:1 mixture of anhydrous THF and anhydrous Et₂O (5 mL).
-
Add this compound (1.5 mmol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeLi·LiBr solution (1.2 mmol) dropwise to the stirred reaction mixture over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for the time indicated in Table 1 (typically 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluoromethylated alcohol.
Protocol 2: General Procedure for the Zinc-Mediated Barbier-Type Fluoromethylation of Imines
Materials:
-
Imine (1.0 mmol)
-
This compound (CH₂FI, 2.0 mmol, 2.0 equiv)
-
Zinc dust (<10 micron, activated) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Activate the zinc dust by stirring it in 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated zinc dust (3.0 mmol) and the imine (1.0 mmol).
-
Add anhydrous THF (10 mL) to the flask.
-
Add this compound (2.0 mmol) to the stirred suspension.
-
Stir the reaction mixture at room temperature for the time indicated in Table 2 (typically 12-18 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-fluoroamine.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key transformations and relationships in the Barbier-type fluoromethylation of a carbonyl compound.
Caption: A simplified mechanistic diagram of the Barbier-type fluoromethylation of a carbonyl compound.
References
- 1. Exploiting a "Beast" in Carbenoid Chemistry: Development of a Straightforward Direct Nucleophilic Fluoromethylation Strategy [organic-chemistry.org]
- 2. Exploiting a "Beast" in Carbenoid Chemistry: Development of a Straightforward Direct Nucleophilic Fluoromethylation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Fluoroiodomethane for Monofluoromethylation of Arylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a monofluoromethyl (CH₂F) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation, has been successfully adapted for the direct monofluoromethylation of arylboronic esters using fluoroiodomethane (CH₂FI) as the CH₂F source.[1][2][3] This palladium-catalyzed reaction offers a direct and efficient route to synthesize monofluoromethyl arenes under mild conditions, demonstrating broad functional group tolerance.[1][2]
This compound, a readily preparable and easy-to-handle reagent, serves as an effective monofluoromethylating agent in this transformation.[1][2][4] The reaction proceeds at room temperature, making it an attractive method for late-stage functionalization of complex molecules, including biologically active compounds.[1][2]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling of this compound with an arylboronic ester follows the general catalytic cycle of cross-coupling reactions, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic ester is then transferred to the palladium(II) center, displacing the iodide. This step is typically facilitated by a base.
-
Reductive Elimination: The final step is the reductive elimination of the monofluoromethylated arene product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Preparation of this compound (CH₂FI)
This compound can be synthesized via a halogen-exchange reaction (Finkelstein reaction) from commercially available starting materials.[1]
Materials:
-
Diiodomethane (CH₂I₂)
-
Silver(I) fluoride (AgF)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of diiodomethane in acetonitrile, add silver(I) fluoride.
-
Stir the reaction mixture at room temperature, monitoring the progress by GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate.
-
The filtrate is then carefully distilled to yield pure this compound.
Note: this compound is a volatile and light-sensitive compound and should be handled in a well-ventilated fume hood and stored in a dark, cool place.
General Protocol for Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters
This protocol is based on the work of Hu and coworkers.[1][2]
Materials:
-
Arylboronic ester (1.0 equiv)
-
This compound (CH₂FI) (2.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the arylboronic ester, Pd₂(dba)₃, P(o-tol)₃, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (typically in a 10:1 ratio).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for monofluoromethylation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the monofluoromethylation of various arylboronic esters.
Table 1: Optimization of Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 85 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 62 |
| 3 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 78 |
| 4 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Cs₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 45 |
| 5 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 71 |
| 6 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Cs₂CO₃ (2.0) | THF/H₂O (10:1) | 75 |
Data adapted from Hu et al., Org. Lett. 2015, 17, 3086-3089.[1][2]
Table 2: Substrate Scope of Arylboronic Esters
| Entry | Arylboronic Ester | Product | Yield (%) |
| 1 | 4-Methoxy-phenylboronic acid pinacol ester | 1-(Fluoromethyl)-4-methoxybenzene | 85 |
| 2 | 4-Methyl-phenylboronic acid pinacol ester | 1-(Fluoromethyl)-4-methylbenzene | 82 |
| 3 | Phenylboronic acid pinacol ester | Fluoromethylbenzene | 78 |
| 4 | 4-Chloro-phenylboronic acid pinacol ester | 1-Chloro-4-(fluoromethyl)benzene | 75 |
| 5 | 4-Cyano-phenylboronic acid pinacol ester | 4-(Fluoromethyl)benzonitrile | 68* |
| 6 | Naphthalen-2-ylboronic acid pinacol ester | 2-(Fluoromethyl)naphthalene | 80 |
| 7 | Thiophen-2-ylboronic acid pinacol ester | 2-(Fluoromethyl)thiophene | 72 |
| 8 | Estrone-derived arylboronate ester | 3-Monofluoromethyl-3-dehydroxyestrone | 73 |
Reaction conditions: Arylboronic ester (1.0 equiv), CH₂FI (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), P(o-tol)₃ (10 mol%), Cs₂CO₃ (2.0 equiv), Dioxane/H₂O (10:1), room temperature, 4 h. *Pd(dppf)Cl₂ (5 mol%) was used as the catalyst. Data adapted from Hu et al., Org. Lett. 2015, 17, 3086-3089.[1][2]
Applications in Drug Development
The mild reaction conditions and broad substrate scope of this protocol make it highly suitable for the late-stage monofluoromethylation of complex molecules, including drug candidates and natural products.[1][2] The introduction of a CH₂F group can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially leading to improved efficacy and safety profiles. For example, the successful monofluoromethylation of an estrone derivative demonstrates the utility of this method in modifying steroid-based scaffolds, which are prevalent in many therapeutic agents.[1][2]
Troubleshooting and Considerations
-
Purity of this compound: The purity of CH₂FI is crucial for obtaining high yields. It is recommended to use freshly prepared or purified CH₂FI.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is important to prevent the degradation of the palladium catalyst.
-
Ligand Selection: While P(o-tol)₃ generally provides good results, for electron-deficient arylboronic esters, other ligands such as that in Pd(dppf)Cl₂ may be more effective.[1]
-
Base: Cesium carbonate is the preferred base, although other inorganic bases can also be used with varying degrees of success.
-
Water Content: The presence of water is reported to be crucial for achieving high yields.[1] The optimal solvent ratio may need to be adjusted for specific substrates.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic esters provides a powerful and practical method for the synthesis of monofluoromethyl arenes. The mild reaction conditions, broad functional group tolerance, and applicability to late-stage functionalization make this protocol a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Silyl Radical-Mediated Reactions with Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluoromethyl group (–CH₂F) into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This small structural modification can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of lead compounds. Traditional methods for incorporating the fluoromethyl moiety often involve harsh reagents or multi-step, complex procedures. A modern, efficient, and operationally simple alternative is the silyl radical-mediated reaction with fluoroiodomethane (CH₂FI).
This approach utilizes the commercially available and non-ozone-depleting reagent this compound as a source of the fluoromethyl radical (•CH₂F). The process is typically mediated by tris(trimethylsilyl)silane, (Me₃Si)₃SiH (TTMSS), under visible light irradiation, obviating the need for metal catalysts or photocatalysts in many cases.[1][2][3] The reaction proceeds via a radical chain mechanism, offering a versatile and functional group-tolerant method for the hydrofluoromethylation of alkenes and the synthesis of complex α-fluoromethylated amines.[1][3][4]
Reaction Mechanism: A Radical Chain Process
The reaction is initiated by the homolytic cleavage of the weak carbon-iodine bond in this compound under blue light irradiation, generating a fluoromethyl radical (•CH₂F) and an iodine radical. The propagation cycle involves the following key steps:
-
Giese Addition: The generated fluoromethyl radical adds to an electron-deficient alkene to form a carbon-centered radical intermediate.[4][5]
-
Hydrogen Atom Transfer (HAT): This intermediate abstracts a hydrogen atom from tris(trimethylsilyl)silane, yielding the hydrofluoromethylated product and a tris(trimethylsilyl)silyl radical ((Me₃Si)₃Si•).[4][5]
-
Halogen Atom Transfer (XAT): The silyl radical then abstracts an iodine atom from another molecule of this compound, regenerating the fluoromethyl radical and continuing the chain reaction.[1][3]
Applications
This methodology has been successfully applied to:
-
Hydrofluoromethylation of Electron-Deficient Alkenes: A wide range of electron-deficient alkenes, including N-aryl acrylamides, sulfones, and esters, can be efficiently hydrofluoromethylated.[4] The reaction exhibits broad functional group tolerance.[4]
-
Synthesis of α-Fluoromethyl Amines: A multicomponent reaction involving an amine, an aldehyde, this compound, and tris(trimethylsilyl)silane allows for the synthesis of structurally complex α-fluoromethyl amines.[1][3] This is particularly valuable for the late-stage functionalization of drug candidates.
Quantitative Data Summary
Table 1: Hydrofluoromethylation of Various Electron-Deficient Alkenes[4]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | N-phenyl acrylamide | N-phenyl-3-fluoropropanamide | 71 |
| 2 | N-(4-methoxyphenyl)acrylamide | 3-fluoro-N-(4-methoxyphenyl)propanamide | 85 |
| 3 | N-(pyridin-2-yl)acrylamide | 3-fluoro-N-(pyridin-2-yl)propanamide | 65 |
| 4 | Phenyl vinyl sulfone | (3-fluoro-1-phenylsulfonyl)propane | 62 |
| 5 | Ethyl acrylate | Ethyl 3-fluoropropanoate | 55 |
| 6 | N-benzylmaleimide | 3-(fluoromethyl)-1-benzylpyrrolidine-2,5-dione | 88 (on 10 mmol scale) |
| 7 | Estrone derivative | Hydrofluoromethylated estrone derivative | 70 |
| 8 | Ibrutinib derivative | Hydrofluoromethylated ibrutinib derivative | 68 |
Reaction conditions: alkene (0.5 mmol), (TMS)₃SiH (0.6 mmol), CH₂FI (1.0 mmol), MeCN (3.0 mL), N₂ atmosphere, blue light (λₘₐₓ = 450 nm) irradiation for 16 h at room temperature.[4]
Table 2: Synthesis of α-Fluoromethyl Amines[5]
| Entry | Amine | Aldehyde | Product | Yield (%) |
| 1 | Piperidine | Hydrocinnamaldehyde | 1-(1-Fluoro-4-phenylbutan-2-yl)piperidine | 86 |
| 2 | N-methylaniline | Hydrocinnamaldehyde | N-(1-Fluoro-4-phenylbutan-2-yl)-N-methylaniline | 75 |
| 3 | L-proline tert-butyl ester | Hydrocinnamaldehyde | tert-butyl (2R)-2-((R)-1-fluoro-4-phenylbutan-2-yl)pyrrolidine-1-carboxylate | 60 (4:1 d.r.) |
| 4 | Dibenzylamine | Paraformaldehyde | N,N-dibenzyl-2-fluoroethan-1-amine | 45 |
Reaction conditions: amine (0.2 mmol), aldehyde (1.2-3 equiv), CH₂FI (3 equiv), (TMS)₃SiH (2-3 equiv), and a silyl triflate in CH₂Cl₂ under blue light irradiation for 8 hours.[5]
Experimental Protocols
References
- 1. researchgate.net [researchgate.net]
- 2. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Photoredox-Catalyzed Fluoroiodomethane Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the activation of fluoroiodomethane (CH₂FI) using photoredox catalysis. This methodology facilitates the generation of the monofluoromethyl radical (•CH₂F), a crucial intermediate for the synthesis of monofluoromethylated compounds, which are of significant interest in pharmaceutical and agrochemical development due to their unique physicochemical properties.
Introduction
The monofluoromethyl (CH₂F) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for methyl or hydroxyl groups. Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Photoredox catalysis has emerged as a powerful and versatile tool for the generation of radical species under mild conditions, and its application to the activation of this compound provides an efficient route to monofluoromethylated molecules.
Recent advancements have demonstrated the use of photoredox catalysis, in conjunction with a halogen-atom transfer (XAT) agent, to activate the C-I bond of this compound.[1][2][3] This process generates the monofluoromethyl radical, which can then participate in various carbon-carbon bond-forming reactions, including the coupling with aryl halides and the addition to alkenes.
Reaction Principle and Mechanism
The photoredox-catalyzed activation of this compound typically proceeds via a halogen-atom transfer (XAT) mechanism. The general catalytic cycle is depicted below.
A photocatalyst (PC), upon excitation by visible light, reaches an excited state (PC*). This excited state species can then interact with a suitable electron donor, such as an aminoborane or a silane, initiating an electron transfer process. The oxidized donor can then act as a halogen-atom transfer agent, abstracting an iodine atom from this compound to generate the key monofluoromethyl radical (•CH₂F). This radical can then engage with a substrate (e.g., an aryl halide or an alkene) to form the desired product.
Caption: Proposed photoredox catalytic cycle for this compound activation.
Applications and Quantitative Data
This methodology has been successfully applied to the monofluoromethylation of aryl halides and the hydrofluoromethylation of unactivated alkenes.
Monofluoromethylation of Aryl Halides
The cross-coupling of this compound with various aryl halides can be achieved using a dual photoredox and nickel catalysis system.
| Entry | Aryl Halide Substrate | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(Fluoromethyl)benzonitrile | 85 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-(fluoromethyl)benzoate | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(fluoromethyl)benzene | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Fluoromethyl)-4-(trifluoromethyl)benzene | 90 |
| 5 | 2-Bromonaphthalene | 2-(Fluoromethyl)naphthalene | 78 |
| 6 | 3-Bromopyridine | 3-(Fluoromethyl)pyridine | 65 |
Hydrofluoromethylation of Unactivated Alkenes
The addition of a monofluoromethyl group and a hydrogen atom across a double bond in unactivated alkenes can be accomplished in an aqueous medium.[4]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Octene | 1-Fluoro-2-methylnonane | 72 |
| 2 | Cyclohexene | (Fluoromethyl)cyclohexane | 68 |
| 3 | Styrene | (2-Fluoro-1-phenylethyl)benzene | 88 |
| 4 | α-Methylstyrene | (2-Fluoro-1-methyl-1-phenylethyl)benzene | 85 |
| 5 | Indene | 2-(Fluoromethyl)-2,3-dihydro-1H-indene | 76 |
Experimental Protocols
General Procedure for Monofluoromethylation of Aryl Halides
Caption: Experimental workflow for monofluoromethylation of aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
NiCl₂·glyme (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
fac-Ir(ppy)₃ (1 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Aminoborane complex (1.5 equiv)
-
This compound (CH₂FI) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMAc)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), NiCl₂·glyme (0.01 mmol, 5 mol%), dtbbpy (0.01 mmol, 5 mol%), fac-Ir(ppy)₃ (0.002 mmol, 1 mol%), Cs₂CO₃ (0.4 mmol, 2.0 equiv), and the aminoborane complex (0.3 mmol, 1.5 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (2.0 mL) and this compound (0.4 mmol, 2.0 equiv) via syringe under a positive pressure of argon.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (λ = 450 nm) for 24 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired monofluoromethylated arene.
General Procedure for Hydrofluoromethylation of Unactivated Alkenes
Caption: Experimental workflow for hydrofluoromethylation of alkenes.
Materials:
-
Alkene (1.0 equiv)
-
Ru(bpy)₃Cl₂ (1 mol%)
-
(TMS)₃SiH (1.5 equiv)
-
This compound (CH₂FI) (2.0 equiv)
-
Water/Acetonitrile (1:1 v/v)
Procedure:
-
In a 4 mL vial equipped with a magnetic stir bar, combine the alkene (0.3 mmol, 1.0 equiv), Ru(bpy)₃Cl₂ (0.003 mmol, 1 mol%), and (TMS)₃SiH (0.45 mmol, 1.5 equiv).
-
Add water (1.5 mL) and acetonitrile (1.5 mL).
-
Seal the vial and degas the mixture by bubbling with argon for 15 minutes.
-
Add this compound (0.6 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture vigorously at room temperature and irradiate with a blue LED lamp (λ = 450 nm) for 12 hours.
-
After the reaction is complete, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the hydrofluoromethylated product.
Safety and Handling
-
This compound is a volatile and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Photoredox catalysts can be light-sensitive. Store them in the dark and handle them under dim light.
-
The reactions should be carried out under an inert atmosphere (argon or nitrogen) to prevent quenching of the excited state of the photocatalyst by oxygen.
-
Exercise caution when working with pressurized Schlenk tubes or sealed vials.
References
Application Notes and Protocols for the Synthesis of Fluoromethylated Drug Scaffolds using Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The fluoromethyl (-CH2F) group, in particular, serves as a valuable bioisostere for methyl, hydroxyl, and amine functionalities.[1] Fluoroiodomethane (CH2FI) has emerged as a versatile and readily available reagent for introducing this critical moiety into a diverse range of molecular scaffolds.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of fluoromethylated drug scaffolds utilizing this compound, focusing on key methodologies including visible light-mediated radical fluoromethylation, nucleophilic fluoromethylation, and transition-metal-catalyzed cross-coupling reactions.
Key Methodologies and Experimental Protocols
Visible Light-Mediated Radical Fluoromethylation of Alkenes and Amines
This modern approach utilizes visible light to generate fluoromethyl radicals from this compound under mild, metal- and photocatalyst-free conditions.[4][5][6][7] The process is characterized by its excellent functional group tolerance and applicability to complex molecules, including drug scaffolds.[4][5]
Experimental Workflow:
Caption: General workflow for visible light-mediated radical fluoromethylation.
Detailed Protocol: Hydrofluoromethylation of an Electron-Deficient Alkene [5]
-
Materials:
-
Alkene (0.5 mmol, 1.0 equiv)
-
Tris(trimethylsilyl)silane ((TMS)3SiH) (0.6 mmol, 1.2 equiv)
-
This compound (CH2FI) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) (3.0 mL)
-
Optional: fac-Ir(ppy)3 (0.5 mol%)
-
-
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add the alkene, tris(trimethylsilyl)silane, and acetonitrile.
-
Add this compound to the mixture.
-
If applicable, add the photocatalyst (fac-Ir(ppy)3).
-
Irradiate the reaction mixture with blue LEDs (λmax = 450 nm) at room temperature for 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired hydrofluoromethylated product.
-
Detailed Protocol: Multicomponent Synthesis of α-Fluoromethylated Tertiary Amines [5]
-
Materials:
-
Aldehyde (0.5 mmol, 1.0 equiv)
-
Secondary Amine (0.6 mmol, 1.2 equiv)
-
Tris(trimethylsilyl)silane ((TMS)3SiH) (0.75 mmol, 1.5 equiv)
-
This compound (CH2FI) (1.0 mmol, 2.0 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (0.6 mmol, 1.2 equiv)
-
Dichloromethane (DCM) (5.0 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the aldehyde, secondary amine, and dichloromethane.
-
Cool the mixture to 0 °C and add TBSOTf dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add tris(trimethylsilyl)silane and this compound.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 1: Representative Yields for Visible Light-Mediated Fluoromethylation
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Electron-Deficient Alkene | N-Phenylmethacrylamide | N-Phenyl-2-(fluoromethyl)propanamide | 88 | [8] |
| Electron-Deficient Alkene | N-Benzylmaleimide | 3-(Fluoromethyl)-1-phenylpyrrolidine-2,5-dione | 88 | [9] |
| Secondary Amine + Aldehyde | Dibenzylamine + Paraformaldehyde | N,N-Dibenzyl-2-fluoroethan-1-amine | 4ar (modest) | [8] |
| Secondary Amine + Aldehyde | Morpholine + Benzaldehyde | 4-((Fluoromethyl)(phenyl)methyl)morpholine | 86 | [7] |
Nucleophilic Fluoromethylation of Heteroatoms
This compound serves as an effective electrophile for the fluoromethylation of various heteroatom nucleophiles, including phenols, thiophenols, and N-heterocycles. These reactions are typically performed under basic conditions to generate the nucleophile in situ.[10]
Experimental Workflow:
Caption: General workflow for nucleophilic fluoromethylation.
Detailed Protocol: O-Fluoromethylation of 4-Bromophenol (Adapted from a similar protocol with CH2BrF)[3]
-
Materials:
-
4-Bromophenol (1.0 mmol, 173 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)
-
This compound (CH2FI) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add a solution of 4-bromophenol in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Detailed Protocol: N-Fluoromethylation of Imidazole [9][11]
-
Materials:
-
Imidazole (or other N-heterocycle) (1.0 equiv)
-
Cesium carbonate (Cs2CO3) (1.2 equiv)
-
This compound (CH2FI) (1.2 equiv)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the N-heterocycle in acetonitrile, add cesium carbonate.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
The product can often be extracted with diethyl ether without the need for silica gel chromatography.[9] For some substrates, purification by column chromatography may be necessary.
-
Table 2: Representative Yields for Nucleophilic Fluoromethylation
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Phenol | 4-Methoxyphenol | 1-(Fluoromethyl)-4-methoxybenzene | 95 | [3] |
| Phenol | 2-Naphthol | 2-(Fluoromethoxy)naphthalene | 93 | [3] |
| N-Heterocycle | Phthalimide | N-Fluoromethylphthalimide | 71 (at 120°C) | [9][11] |
| N-Heterocycle | Indazole | 1-(Fluoromethyl)-1H-indazole | Quantitative | [9] |
| N-Heterocycle | Phenytoin | Mono- or bis-fluoromethylated phenytoin | 49 (mono), 50 (bis) | [10] |
| Carboxylic Acid | Benzoic Acid | Fluoromethyl benzoate | 95 | [12] |
| Thiol | Thiophenol | (Fluoromethyl)(phenyl)sulfane | 95 | [12] |
Signaling Pathway Visualizations
The fluoromethylated scaffolds synthesized using these methods are often designed to interact with specific biological targets. Understanding these signaling pathways is crucial for drug development.
GABAa Receptor Signaling Pathway
Afloqualone, a fluoromethylated quinazolinone derivative, acts as a GABAa receptor agonist, producing muscle-relaxant and sedative effects.[2] The GABAa receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.
Caption: Simplified GABAa receptor signaling pathway, the target of Afloqualone.
Fluticasone Mechanism of Action
Fluticasone is a synthetic corticosteroid that contains a fluoromethyl thioester. It exerts its anti-inflammatory effects by binding to glucocorticoid receptors.[2][13][14][15]
Caption: Mechanism of action of Fluticasone via the Glucocorticoid Receptor.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the fluoromethyl group into organic molecules, with broad applications in the synthesis of drug scaffolds. The methodologies outlined in these application notes, including visible light-mediated radical reactions and nucleophilic substitutions, offer accessible and efficient routes to a wide array of fluoromethylated compounds. The provided protocols and data serve as a practical guide for researchers in drug discovery and development, facilitating the exploration of this important area of chemical space.
References
- 1. Monofluoromethylation of N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluticasone: Mechanism of Action & Pharmacokinetics - Lesson | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 5. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
Application Notes and Protocols: Fluoroiodomethane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Fluoroiodomethane (CH₂FI) has emerged as a versatile and valuable reagent in medicinal chemistry, primarily owing to its utility as a precursor for the introduction of the monofluoromethyl (-CH₂F) group into organic molecules. This application is significant in drug discovery and development for several reasons. The monofluoromethyl group can act as a bioisostere for methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups, altering the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Furthermore, the radioactive isotope, [¹⁸F]this compound, is a key building block for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, focusing on its application in radiolabeling for PET imaging and as an electrophilic monofluoromethylating agent for the synthesis of bioactive molecules.
Radiolabeling with [¹⁸F]this compound for PET Imaging Agents
The synthesis of [¹⁸F]this compound is a critical first step for the ¹⁸F-fluoromethylation of radiopharmaceuticals.[3][4] It is typically produced via nucleophilic substitution of diiodomethane with [¹⁸F]fluoride. The resulting [¹⁸F]this compound can then be used to label a variety of precursor molecules containing nucleophilic functional groups such as amines, phenols, thiols, and carboxylic acids.[3]
Experimental Protocol: Synthesis of [¹⁸F]this compound
This protocol is a generalized procedure based on published methods.[3]
Materials:
-
Diiodomethane (CH₂I₂)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak)
Procedure:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile.
-
A solution of diiodomethane in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a specified temperature for a set time (see table below for examples).
-
The resulting [¹⁸F]this compound is purified by passing it through a suitable SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities. The product is collected in a suitable solvent.
Quantitative Data for [¹⁸F]this compound Synthesis
| Parameter | Value | Reference |
| Precursor | Diiodomethane | [3] |
| Labeling Yield (decay-corrected) | 40 ± 8% | [3] |
| Synthesis Time | 15 min | [3] |
Experimental Protocol: ¹⁸F-Fluoromethylation of a Precursor Molecule
This is a general protocol for the reaction of [¹⁸F]this compound with a nucleophilic precursor.
Materials:
-
[¹⁸F]this compound solution
-
Precursor molecule with a nucleophilic group (e.g., phenol, amine, thiol)
-
Base (e.g., cesium carbonate, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the precursor molecule and a base in an anhydrous solvent, add the solution of [¹⁸F]this compound.
-
Heat the reaction mixture at a specified temperature for a set time.
-
The reaction is monitored by radio-TLC or radio-HPLC.
-
Upon completion, the crude product is purified using semi-preparative HPLC to yield the desired ¹⁸F-labeled radiotracer.
Quantitative Data for ¹⁸F-Fluoromethylation Reactions
| Nucleophile | Product | Yield (%) | Reference |
| Amine | Fluoromethylated amine | 12-95 | [3] |
| Carboxylic acid | Fluoromethyl ester | 12-95 | [3] |
| Thiol | Fluoromethyl sulfide | 12-95 | [3] |
| Phenoxide | Fluoromethyl ether | 12-95 | [3] |
Workflow for the Synthesis of a PET Radiotracer using [¹⁸F]this compound
Caption: Workflow for PET Radiotracer Synthesis.
Electrophilic Monofluoromethylation of Bioactive Molecules
This compound serves as an effective electrophilic source for transferring the monofluoromethyl group to various heteroatom-centered nucleophiles under mild basic conditions.[5] This method is advantageous due to the liquid state of this compound (boiling point 53.4 °C), which allows for easy handling and precise measurement.[5] This approach has been successfully applied to modify existing drugs, potentially altering their pharmacological profiles.[5][6]
Experimental Protocol: General Procedure for Electrophilic Monofluoromethylation
This protocol is a generalized procedure based on published methods.[5][6]
Materials:
-
This compound (CH₂FI)
-
Substrate containing a nucleophilic heteroatom (e.g., phenol, thiol, amine, carboxylic acid)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
To a mixture of the nucleophilic substrate (1 equivalent) and cesium carbonate (1.2 equivalents) in dry acetonitrile, add this compound (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure monofluoromethylated product.
Quantitative Data for Electrophilic Monofluoromethylation of Drug Molecules
| Drug Molecule (Substrate) | Nucleophilic Site | Product | Yield (%) | Reference |
| Theophylline | N-7 of purine ring | 7-(Fluoromethyl)theophylline | High | [6] |
| Cimetidine | N-1 of imidazole ring | 1-(Fluoromethyl)cimetidine | High | [6] |
| Phenytoin | N-H of hydantoin ring | Mono- or bis-(fluoromethyl)phenytoin | High | [5] |
| Ibuprofen | Carboxylic acid | Fluoromethyl ibuprofenate | High | [5] |
| Indomethacin | Carboxylic acid | Fluoromethyl indomethacinate | High | [5] |
Workflow for Electrophilic Monofluoromethylation
Caption: Workflow for Electrophilic Monofluoromethylation.
Signaling Pathway Illustration
The application of this compound in the synthesis of PET tracers allows for the non-invasive study of various biological pathways in vivo. For instance, the development of radiolabeled ligands for the Neurokinin-1 (NK1) receptor enables the visualization and quantification of these receptors in the brain, which are implicated in various neurological and psychiatric disorders.
Simplified NK1 Receptor Signaling Pathway
Caption: Simplified NK1 Receptor Signaling Pathway.
References
- 1. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluoroiodomethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoroiodomethane (CH₂FI).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Halogen Exchange (Finkelstein Reaction): This method involves the substitution of a halogen (typically chlorine or bromine) with iodine. A common precursor is chlorofluoromethane (CH₂FCl), which is reacted with sodium iodide (NaI) in a suitable solvent like acetone.[1][2] The reaction is driven to completion by the precipitation of the less soluble sodium chloride (NaCl).[1][2]
-
Direct Fluorination: This involves the fluorination of diiodomethane (CH₂I₂) using a fluorinating agent.[3] Silver fluoride (AgF) is a commonly used reagent for this transformation. This method is also adapted for the synthesis of radiolabeled [¹⁸F]this compound using [¹⁸F]fluoride.[4]
Q2: What are the primary impurities I should expect in my final product?
A2: The impurities largely depend on the synthetic route chosen:
-
Finkelstein Reaction: The most common organic impurity is the unreacted starting material, such as chlorofluoromethane. Inorganic impurities include residual sodium iodide and the precipitated sodium salt (e.g., NaCl).
-
Direct Fluorination of Diiodomethane: Key impurities include unreacted diiodomethane (CH₂I₂) and potentially the over-fluorinated byproduct, difluoromethane (CH₂F₂). Residual silver salts may also be present if not adequately removed during workup.
Q3: How can I identify and quantify the impurities in my this compound sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities such as unreacted starting materials (chlorofluoromethane, diiodomethane) and byproducts (difluoromethane).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to detect and quantify proton-containing impurities.
-
¹⁹F NMR: Is particularly useful for identifying and quantifying fluorine-containing impurities like difluoromethane and unreacted fluorinated precursors.[6]
-
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly based on the chosen method, reaction scale, and optimization of conditions. For the radiosynthesis of [¹⁸F]this compound via nucleophilic substitution of diiodomethane, decay-corrected yields of around 40 ± 8% have been reported.[4] Yields for the Finkelstein reaction can be high, but are dependent on driving the equilibrium towards the product.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Finkelstein Reaction: Low conversion of starting material. | The reaction has not reached equilibrium, or the equilibrium is not sufficiently shifted towards the products. | - Ensure an excess of sodium iodide is used to drive the reaction forward.[2][7]- Use a dry, polar aprotic solvent like acetone to ensure the precipitation of the sodium halide byproduct.[1]- Increase the reaction time and/or temperature according to established protocols.[8] |
| Direct Fluorination: Low product formation. | The fluorinating agent (e.g., silver fluoride) is inactive or the reaction conditions are not optimal. | - Use fresh, high-quality silver fluoride. Silver salts can be sensitive to light and moisture.- Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate the fluorinating agent.- Optimize the reaction temperature and time. |
| General: Product loss during workup. | This compound is a volatile compound (boiling point: 53.4 °C).[3] | - Use a rotary evaporator with care, and consider using a cooled trap.- Minimize the number of transfer steps.- During aqueous extraction, ensure the phases are well-separated to avoid loss of product in the aqueous layer. |
Product Impurity
| Symptom | Potential Cause | Recommended Solution |
| Finkelstein Reaction: Significant amount of unreacted chlorofluoromethane detected by GC-MS. | Incomplete reaction. | - Increase the reaction time or temperature.- Ensure efficient stirring to maximize contact between reactants. |
| Direct Fluorination: Presence of diiodomethane in the final product. | Incomplete fluorination. | - Increase the stoichiometry of the fluorinating agent.- Extend the reaction time. |
| Direct Fluorination: Detection of difluoromethane (CH₂F₂). | Over-fluorination of the desired product. | - Use a milder fluorinating agent or a stoichiometric amount rather than a large excess.- Carefully control the reaction temperature to avoid excessive reactivity. |
| Brown or colored product. | Presence of iodine from the decomposition of iodide-containing reagents or products. | - Wash the organic phase with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove elemental iodine.[8] |
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
This protocol is adapted from a general Finkelstein reaction procedure.
Materials:
-
Chlorofluoromethane (CH₂FCl)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Saturated sodium thiosulfate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a gas inlet, dissolve sodium iodide (1.50 mol) in anhydrous acetone (600 mL).
-
Bubble chlorofluoromethane gas through the solution for approximately 2.5 hours at room temperature. The amount of dissolved gas can be monitored by weighing the flask periodically.
-
Heat the reaction mixture to 50 °C and maintain it under reflux for 72 hours. A precipitate of sodium chloride will form.[8]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1000 mL of deionized water.
-
The denser organic layer containing this compound will separate. Collect the lower brown liquid layer.[8]
-
Wash the organic layer with a saturated sodium thiosulfate solution to remove any traces of iodine, followed by three washes with deionized water.[8]
-
Dry the resulting colorless organic liquid over anhydrous magnesium sulfate.
-
The product can be further purified by distillation if necessary, though it may be used directly for some applications.
Synthesis of this compound by Fluorination of Diiodomethane
This protocol is a general, non-radioactive adaptation based on the principles of fluorinating diiodomethane.
Materials:
-
Diiodomethane (CH₂I₂)
-
Silver(I) fluoride (AgF)
-
Anhydrous acetonitrile
-
Celite
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile.
-
Add diiodomethane to the solvent.
-
In one portion, add silver(I) fluoride to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation or using a rotary evaporator with a cooled trap to obtain the crude this compound.
-
Further purification can be achieved by fractional distillation.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A logical guide for troubleshooting common issues in this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Finkelstein Reaction [organic-chemistry.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Fluoroiodomethane Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Fluoroiodomethane (CH₂FI) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis method is the Finkelstein reaction, which involves a halogen exchange.[1][2] This is a type of Sₙ2 reaction where an alkyl halide is treated with an alkali metal halide to replace the halogen atom.[1][3] For this compound, this typically involves reacting diiodomethane with a fluoride source or chlorofluoromethane with an iodide source.[4][5] The reaction is driven to completion by taking advantage of the differential solubility of halide salts in a polar solvent like acetone.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Reagent and Glassware Preparation: Impure reagents or solvents and wet glassware can introduce side reactions or quench reagents.[6]
-
Reaction Equilibrium: The Finkelstein reaction is an equilibrium process.[1] Insufficient driving force (e.g., precipitation of the byproduct salt) can lead to an incomplete reaction.
-
Product Volatility: this compound has a low boiling point (53.4 °C), making it highly volatile.[4][7] Significant product loss can occur during workup and purification, especially during solvent removal under reduced pressure.[6][8]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can drastically reduce yield.[9][10]
-
Product Decomposition: The product may be sensitive to conditions during the reaction or workup, such as exposure to strong acids, bases, water, or air.[8]
Q3: How can I effectively purify this compound after the reaction?
A3: A standard purification protocol involves an aqueous workup. After the reaction is complete, the mixture is typically added to a separatory funnel with water. The organic layer containing the product is separated. This is followed by washing with a saturated sodium thiosulfate (Na₂SO₃) solution to remove any remaining iodine, and then washing several times with water to remove the solvent (e.g., acetone) and other water-soluble impurities.[5] Given the product's volatility, it is crucial to use cooled liquids during the workup and to be cautious during any subsequent distillation or solvent evaporation steps.[6]
Q4: Can I use potassium iodide instead of sodium iodide for the Finkelstein reaction in acetone?
A4: It is generally recommended to use sodium iodide (NaI) when acetone is the solvent. The effectiveness of the Finkelstein reaction in acetone relies on the precipitation of the sodium halide byproduct (e.g., NaCl or NaBr), which is poorly soluble in acetone.[1] The corresponding potassium salts (e.g., KCl or KBr) are often more soluble in acetone than their sodium counterparts, which can hinder the reaction from being driven to completion.[9]
Troubleshooting Guide
Issue 1: Reaction Stalls or Fails to Reach Completion
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Ensure starting materials (e.g., diiodomethane) are pure. Purify reagents and solvents if necessary. Use anhydrous solvents.[6] |
| Inefficient Halide Exchange | Use a significant excess (1.5 to 3 equivalents) of the alkali metal halide (e.g., NaI) to shift the equilibrium toward the product.[1] |
| Incorrect Solvent Choice | Acetone is ideal for reactions with NaI as it facilitates the precipitation of NaCl or NaBr.[1] For Halex reactions with fluoride sources like KF, polar aprotic solvents like DMSO or DMF may provide better results and higher yields.[1][11] |
| Inactive Fluoride Source (for Halex) | The activity of potassium fluoride (KF) can be affected by water content, particle size, and crystal morphology.[12] Consider spray-dried KF or using a phase-transfer catalyst to improve reactivity. |
Issue 2: Low Isolated Yield After Workup
| Possible Cause | Recommended Solution |
| Product Loss Due to Volatility | This compound's boiling point is 53.4 °C.[7] Keep all solutions cold during workup. When removing solvent via rotary evaporation, use a low bath temperature and carefully control the vacuum to avoid co-distillation of the product.[6] Check the solvent in the rotovap trap for lost product.[8] |
| Product is Water-Soluble | If you suspect your product has partitioned into the aqueous layer during extraction, re-extract the aqueous layers with a suitable organic solvent.[8] |
| Decomposition During Workup | The product may be unstable in the presence of acid or base used for quenching or washing. Test the stability of a small sample before performing the full workup.[8] |
| Incomplete Extraction | Use a sufficient volume of solvent for extractions to ensure proper partitioning. Rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent to recover all product.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol is adapted from a procedure using chlorofluoromethane and sodium iodide.[5]
-
Setup: In a three-neck flask equipped with a reflux condenser and a gas inlet, add 600 mL of acetone.
-
Reagent Introduction: Bubble chlorofluoromethane (CH₂FCl) gas through the acetone for approximately 2.5 hours.
-
Reactant Addition: Add 1.50 mol (225 g) of sodium iodide (NaI) to the acetone solution.
-
Reaction: Heat the mixture to 50 °C and maintain for 72 hours with stirring.
-
Workup:
-
Cool the reaction mixture.
-
Pour the acetone solution slowly into a 2000 mL separatory funnel containing 1000 mL of water.
-
Allow the layers to separate and collect the lower, brown organic layer.
-
Wash the organic layer with a saturated sodium thiosulfate (Na₂SO₃) solution until the color disappears.
-
Wash the organic layer three times with water to yield a colorless liquid. The product may contain small amounts of water and acetone and can be used directly for some applications or carefully distilled for higher purity.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogen Exchange Reactions
Note: This table aggregates data from various halogen exchange reactions to illustrate the impact of different parameters.
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorofluoromethane | NaI | Acetone | 50 | 72 | Not specified | [5] |
| Diiodomethane | [¹⁸F]Fluoride | Acetonitrile | 100 | 0.17 | 40 ± 8 | [13] |
| 5-Bromovaleric acid ethyl ester | NaI | Acetone | Reflux | Not specified | Not specified | [1] |
| p-Nitrochlorobenzene | KF | DMSO | Not specified | Not specified | High | [11] |
| p-Nitrochlorobenzene | KF | Sulfolane | Not specified | Not specified | Lower | [11] |
Visualizations
Caption: Finkelstein reaction pathway for this compound synthesis.
Caption: A typical experimental workflow for chemical synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. This compound | 373-53-5 [chemicalbook.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. allaboutchemistry.net [allaboutchemistry.net]
- 11. gchemglobal.com [gchemglobal.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Fluoromethylation Reactions
Welcome to the technical support center for fluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during fluoromethylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My fluoromethylation reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A1: Low yields are a common issue in fluoromethylation and can stem from several factors. A systematic investigation of the following is recommended:
-
Reagent Quality and Stability: Fluoromethylating reagents can be sensitive to air and moisture. Ensure your reagents are fresh and have been stored according to the manufacturer's recommendations, as degradation is a frequent cause of low yields.[1] Some hypervalent iodine reagents, for instance, decompose over weeks at ambient temperature and should be stored in a refrigerator or freezer.[2]
-
Reaction Conditions: The optimization of reaction parameters is critical. This includes temperature, reaction time, and solvent. Even minor deviations from optimal conditions can significantly impact the yield.[1] For example, some fluoromethylations with fluoroiodomethane show improved yields under increased pressure.[3]
-
Substrate Reactivity: The electronic properties of your substrate are crucial. Electron-rich or electron-deficient substrates may necessitate different reaction conditions or even different types of fluoromethylating reagents to achieve a good yield.[1]
-
Inert Atmosphere and Anhydrous Conditions: Many fluoromethylation reagents and intermediates are sensitive to oxygen and water. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried.[4]
Q2: I am using an electrophilic fluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and observing a low yield. What are the common causes?
A2: Besides the general factors mentioned above, specific issues can arise with electrophilic reagents:
-
Reagent Decomposition: While many modern electrophilic reagents are shelf-stable, they can decompose under certain conditions, such as elevated temperatures.[2] Always handle these reagents with appropriate care.
-
Reaction with Solvents or Additives: Certain solvents or additives can compete with your substrate for the electrophilic fluoromethyl group, leading to the formation of side products and a reduction in the desired product's yield.[1]
-
Steric Hindrance: Bulky substituents near the reaction site on your substrate can sterically hinder the approach of the fluoromethylating reagent, leading to lower reactivity.[1]
Q3: My nucleophilic fluoromethylation reaction is inefficient. What should I troubleshoot?
A3: Nucleophilic fluoromethylations face their own unique challenges:
-
Instability of Reagents: Simple fluoromethyl organometallic reagents are often unstable.[5][6] It is crucial to handle these reagents at low temperatures and under strictly inert conditions.
-
Leaving Group Quality: In reactions involving the displacement of a leaving group by a fluoride source, the nature of the leaving group is critical. If you are starting from an alcohol, it may need to be converted to a better leaving group, such as a sulfonate ester, before fluorination.[7]
-
Solvent Choice: The choice of solvent can significantly influence the reactivity of both the nucleophile and the substrate. Aprotic polar solvents like DMF or acetonitrile are often used but should be thoroughly dried.[8]
Q4: I am attempting a photoredox-catalyzed fluoromethylation and the reaction is not proceeding as expected. What are potential issues?
A4: Photoredox catalysis introduces additional parameters to consider:
-
Light Source: Ensure that the light source you are using has the correct wavelength and intensity to excite your photocatalyst.[9] The reaction setup should allow for uniform irradiation of the reaction mixture.
-
Photocatalyst and Reagent Compatibility: The photocatalyst, fluoromethylating reagent, and your substrate must be compatible. The redox potentials of the catalyst and the reagent need to be matched for efficient single-electron transfer to generate the fluoromethyl radical.[10][11]
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degassing your reaction mixture is essential for success.
Issue 2: Poor Regioselectivity
Q5: My fluoromethylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A5: Poor regioselectivity is a common problem, particularly in the fluoromethylation of aromatic and heteroaromatic compounds.
-
Directing Groups: In electrophilic aromatic substitutions, the existing substituents on the ring dictate the position of fluoromethylation. Activating groups are typically ortho, para-directing, while deactivating groups are meta-directing.[12]
-
Steric Hindrance: Bulky groups on the substrate can block access to certain positions, favoring reaction at less sterically hindered sites. This can be used to your advantage to control regioselectivity.[12]
-
Choice of Reagent and Catalyst: The size and reactivity of the fluoromethylating reagent and any associated catalyst can influence which position is favored. Milder reagents may offer higher selectivity.[12]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the product formed via the lowest activation energy pathway.[12]
Issue 3: Formation of Side Products
Q6: My reaction is producing significant amounts of unexpected side products. What are the likely causes and how can I minimize them?
A6: The formation of side products can be attributed to several factors:
-
Over-reaction or Multiple Fluoromethylations: If your product is more reactive than your starting material, it may undergo a second fluoromethylation. To avoid this, you can try using a smaller excess of the fluoromethylating reagent or shortening the reaction time.
-
Side Reactions of the Substrate: Aldehydes, for example, are prone to side reactions like self-condensation (aldol condensation) or oxidation to carboxylic acids.[4] Maintaining anhydrous and inert conditions is critical to minimize these pathways.[4]
-
Reaction with Solvent: As mentioned earlier, some fluoromethylating reagents can react with the solvent. A careful selection of an inert solvent is crucial.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters that can be optimized to troubleshoot low yields and improve reaction outcomes.
Table 1: General Parameters for Optimization
| Parameter | Possible Adjustments | Rationale |
| Temperature | Increase or decrease in increments of 10-20°C | Higher temperatures can overcome activation barriers but may also promote side reactions and decrease selectivity.[7][12] |
| Reaction Time | Extend or shorten based on reaction monitoring | Incomplete reactions may require longer times, while side product formation may be reduced with shorter times.[4] |
| Solvent | Test solvents with varying polarity and coordinating ability | The solvent can affect reagent solubility, stability of intermediates, and reaction rates.[7][12] |
| Concentration | Vary the molarity of the reaction mixture | Bimolecular reactions may be favored at higher concentrations, while unimolecular decomposition pathways may be suppressed. |
| Reagent Stoichiometry | Adjust the equivalents of the fluoromethylating agent and any catalysts or additives | Insufficient reagent will lead to incomplete conversion, while a large excess may cause side reactions.[7] |
Table 2: Conditions for Fluoromethylation of Potassium Phthalimide with CH₂FI
| Solvent | Temperature (°C) | Pressure | Yield (%) |
| Acetonitrile | Ambient | Ambient | ~23 |
| Various | 100 | Increased (Pressure Tube) | Higher than ambient |
| Acetonitrile | 120 | 3.3 bar | 71 |
| (Data synthesized from[3]) |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Low Yield
-
Verify Reagent Quality:
-
Use a fresh bottle of the fluoromethylating reagent or one that has been properly stored.
-
If possible, test the reagent on a reliable model substrate known to give a good yield.
-
-
Optimize Reaction Setup:
-
Ensure all glassware is oven- or flame-dried.
-
Use freshly distilled, anhydrous solvents.
-
Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Degas the solvent and reaction mixture, especially for photoredox reactions.
-
-
Systematic Optimization of Reaction Conditions:
-
Set up a series of small-scale reactions varying one parameter at a time (e.g., temperature, solvent, catalyst loading).
-
Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Identify the conditions that provide the best yield and selectivity.
-
-
Work-up and Purification:
-
Ensure that the product is not being lost during the work-up procedure. Use appropriate extraction and washing techniques.[1]
-
Choose a suitable purification method (e.g., column chromatography, recrystallization) and optimize the conditions to minimize product loss.[4] Consider using a less acidic stationary phase like alumina if your product is unstable on silica gel.[4]
-
Mandatory Visualizations
Caption: A flowchart for systematically troubleshooting low reaction yields.
Caption: Common issues associated with different fluoromethylation types.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fluoroiodomethane Synthesis
Welcome to the technical support center for the synthesis and optimization of fluoroiodomethane (CH₂FI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Halogen Exchange (Finkelstein Reaction): This involves the reaction of a dihalomethane, such as dichloromethane or dibromomethane, with an iodide salt in the presence of a fluoride source, or more commonly, the reaction of chlorofluoromethane or bromofluoromethane with an iodide salt like sodium iodide in a suitable solvent such as acetone.[1][2][3] The insolubility of the resulting sodium chloride or bromide in acetone drives the reaction toward the formation of this compound.[1][2][3]
-
Direct Fluorination: This method involves the direct fluorination of diiodomethane using a suitable fluorinating agent.[4][5] This method is often employed for the synthesis of radiolabeled [¹⁸F]this compound for use in radiopharmaceuticals.[4][5][6]
Q2: What are the key physical properties and stability considerations for this compound?
A2: this compound is a colorless liquid with a boiling point of 53.4 °C.[5][7] It is volatile and should be handled with care. The C-I bond has a significantly lower bond dissociation energy (approximately 233 kJ/mol) compared to the C-F bond (approximately 460 kJ/mol), making the C-I bond the primary site of reactivity.[7] this compound can be sensitive to heat and light, and may decompose over time, releasing iodine, which can give the liquid a brownish tint. It is recommended to store it in a cool, dark place.
Q3: What are the primary applications of this compound in research and development?
A3: this compound is a valuable reagent for introducing the fluoromethyl (FCH₂) group into organic molecules.[4][5] Its isotopomer, [¹⁸F]this compound, is a critical precursor for the fluoromethylation of radiopharmaceuticals used in Positron Emission Tomography (PET) imaging.[4][5][6] It is also used in various organic synthesis reactions, including nucleophilic substitutions, lithiation reactions, and transition-metal catalyzed transformations.[8][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors related to reagents, reaction conditions, and experimental setup.
| Potential Cause | Recommended Solution & Optimization |
| Inactive or Impure Reagents | - Alkali Iodide (e.g., NaI): Ensure the iodide salt is anhydrous. Dry the salt in an oven before use if necessary. Use a high-purity grade. - Starting Halomethane (CH₂Cl₂, CH₂Br₂, CH₂FCl): Use freshly distilled or high-purity starting material to avoid impurities that could interfere with the reaction. - Solvent: Use anhydrous acetone for the Finkelstein reaction. The presence of water can reduce the solubility of NaI and affect the reaction equilibrium. |
| Suboptimal Reaction Temperature | - Too Low: The reaction rate may be too slow. For the Finkelstein reaction with chlorofluoromethane and NaI in acetone, a temperature of around 50°C is often used.[10] - Too High: Can lead to decomposition of the product and an increase in side reactions. Gradually increase the temperature in 5-10°C increments to find the optimal balance between reaction rate and product stability. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like GC-MS or ¹⁹F NMR. A typical reaction time for the Finkelstein reaction can be up to 72 hours.[10] Ensure the reaction is allowed to proceed to completion. |
| Poor Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially since the reaction involves a solid (NaI) and a liquid phase. |
Issue 2: Formation of Significant Byproducts and Impurities
The presence of impurities can complicate purification and affect the utility of the final product.
| Potential Cause | Recommended Solution & Mitigation |
| Halogen Scrambling | In reactions involving multiple halide species, halogen exchange can lead to undesired products (e.g., CH₂ClI, CH₂F₂). Using a significant excess of the desired halide salt can help drive the equilibrium towards the intended product. |
| Side Reactions with Catalysts/Reagents | When using silver salts (e.g., AgBF₄) to assist in fluorination, side reactions can occur. For instance, the formation of BF₃ and CH₂F₂ has been observed.[11] Consider alternative fluorinating agents or optimize the reaction conditions (e.g., lower temperature) to minimize these side reactions. |
| Decomposition of Product | This compound can decompose, especially at elevated temperatures, leading to the formation of iodine and other degradation products. Avoid prolonged heating and purify the product promptly after the reaction is complete. |
| Residual Starting Materials | Incomplete conversion will result in the presence of the starting dihalomethane in the crude product. Optimize reaction time and temperature to maximize conversion. Fractional distillation is typically effective for separating this compound from less volatile starting materials. |
Issue 3: Difficulties in Product Purification
Purification of the volatile and potentially unstable this compound requires careful handling.
| Potential Cause | Recommended Solution & Optimization |
| Product Loss During Workup | This compound is volatile (boiling point 53.4°C).[5][7] Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. Avoid prolonged exposure to high vacuum. |
| Co-distillation with Solvent | If the boiling point of the solvent is close to that of the product, separation by simple distillation can be challenging. Choose a solvent with a significantly different boiling point. For example, acetone (b.p. 56°C) can be challenging to separate from this compound. A careful fractional distillation is necessary. |
| Product Decomposition During Distillation | Overheating during distillation can cause decomposition. Use a vacuum distillation to lower the boiling point if necessary. Adding a small amount of a stabilizer, like copper powder, can sometimes help prevent decomposition during distillation. |
| Presence of Colored Impurities (Iodine) | A brown color in the crude product indicates the presence of dissolved iodine. Wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to remove the iodine.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol is based on the reaction of chlorofluoromethane with sodium iodide in acetone.[10]
Materials:
-
Chlorofluoromethane (CH₂FCl) gas
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
α,α,α-Trifluorotoluene (internal standard, optional)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Water
Procedure:
-
In a three-necked flask equipped with a gas inlet, a reflux condenser, and a stirrer, add 600 mL of anhydrous acetone.
-
Bubble CH₂FCl gas through the acetone for approximately 2.5 hours.
-
(Optional) Take a 1 mL aliquot of the acetone solution and add a known amount of α,α,α-trifluorotoluene as an internal standard to determine the concentration of dissolved CH₂FCl.
-
Add sodium iodide (1.0-1.2 equivalents relative to CH₂FCl) to the reaction mixture.
-
Heat the reaction mixture to 50°C and maintain it under reflux with vigorous stirring for 72 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 1000 mL of water.
-
The denser, brown layer of crude this compound will separate at the bottom. Collect this layer.
-
Wash the crude product with a saturated solution of sodium thiosulfate to remove any dissolved iodine, followed by three washes with water.
-
The resulting colorless liquid is this compound, which may contain small amounts of water and acetone. For higher purity, it can be further purified by fractional distillation.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. echemi.com [echemi.com]
- 3. byjus.com [byjus.com]
- 4. Suppressing side reactions brings efficiency boosts for Fischer-Tropsch synthesis | Research | Chemistry World [chemistryworld.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis of [18F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 373-53-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic versatility of this compound: recent applications as monofluoromethylation platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Stabilization and Use of Fluorinated Carbanions from Fluoroiodomethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the generation and stabilization of fluorinated carbanions from fluoroiodomethane (CH₂FI).
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated carbanions generated from this compound so unstable?
A1: The instability of fluorinated carbanions is a well-known challenge. The primary reason is the strong electron-withdrawing nature of the fluorine atom, which destabilizes the adjacent negative charge on the carbon atom. This inherent instability often leads to rapid decomposition pathways, such as α-elimination, limiting the carbanion's lifetime and synthetic utility.[1][2] Halogens generally stabilize carbanions in the order of Br > Cl > F, and a significant repulsion between the fluorine atom and the carbanionic center can cause destabilization, particularly as the carbanion approaches a planar geometry.[3]
Q2: What are the primary methods for generating a fluoromethyl carbanion from this compound?
A2: The most direct method involves a metal/iodine exchange reaction. A key breakthrough was the use of methyllithium-lithium bromide complex (MeLi·LiBr) as the lithiation agent.[1] This reaction is typically performed at very low temperatures (-78 °C) to generate the fleeting fluoromethyllithium (LiCH₂F) carbenoid, which can then be trapped in situ by an electrophile.[1][4]
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yields in monofluoromethylation reactions using this compound can stem from several factors:
-
Decomposition of the Carbanion: The LiCH₂F intermediate is highly labile and can decompose if not trapped quickly by the electrophile.[4]
-
Suboptimal Temperature: The reaction must be kept at a very low temperature (typically -78 °C) to preserve the carbanion. Any increase in temperature can lead to rapid decomposition.[1]
-
Slow Reaction Rate: A slow reaction rate between the carbanion and the electrophile can allow for decomposition to become a competitive pathway.[5]
-
Side Reactions: this compound itself can undergo other reactions, such as acting as an electrophile in Sₙ2 reactions or participating in transition-metal-catalyzed processes, which can consume the starting material.[1]
-
Reagent Quality: The quality and activity of the lithiating agent (e.g., MeLi·LiBr) are crucial for efficient carbanion generation.
Q4: What is the "Barbier-type" condition mentioned in the literature, and why is it used?
A4: Barbier-type conditions refer to a one-pot reaction where the organometallic reagent is generated in the presence of the electrophilic substrate.[1] For fluoromethyl carbanion chemistry, this means generating the fluoromethyllithium from this compound while the target aldehyde, ketone, or imine is already in the reaction mixture. This strategy is crucial because it allows the highly reactive and unstable carbanion to be "trapped" by the electrophile immediately upon its formation, minimizing its decomposition.[1][4]
Q5: Can I characterize the fluoromethyl carbanion directly?
A5: Direct observation of simple, highly unstable fluorinated carbanions like fluoromethyllithium is extremely challenging due to their fleeting nature.[4] However, more stable perfluorinated carbanions have been successfully generated and observed using ¹⁹F and ¹³C NMR spectroscopy at low temperatures.[6] For routine synthetic applications, the successful formation of the carbanion is typically inferred from the isolation and characterization of the trapped, monofluoromethylated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No product formation or recovery of starting material | 1. Inactive lithiating agent. 2. Reaction temperature is too high. 3. Impure solvent or reagents (presence of proton sources like water). | 1. Titrate the organolithium reagent before use. 2. Ensure the reaction is maintained at or below -78 °C using a cryostat or a dry ice/acetone bath. 3. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. |
| Formation of multiple, unidentifiable byproducts | 1. Decomposition of this compound.[5] 2. The fluoromethyl carbanion is decomposing before reacting with the electrophile. 3. Halogen scrambling at the carbenoid stage.[4] | 1. Add the lithiating agent slowly to the solution of this compound and the electrophile (Barbier conditions). 2. Ensure rapid and efficient stirring to promote immediate trapping of the carbanion. 3. Use the recommended MeLi·LiBr complex, as the salt can help stabilize the organometallic intermediate.[1] |
| Low yield of the desired monofluoromethylated product | 1. The electrophile is not reactive enough. 2. The concentration of the reagents is too low. 3. The chosen solvent system is not optimal. | 1. Consider using a more reactive electrophile if possible. 2. Adjust the concentration of the reactants as per established protocols. 3. A 1:1 mixture of THF/Et₂O has been shown to be effective.[1] |
Experimental Protocols
Direct Nucleophilic Monofluoromethylation of an Aldehyde (Barbier-type)
This protocol is adapted from the direct nucleophilic monofluoromethylation strategy.[1][4]
Materials:
-
This compound (CH₂FI)
-
Electrophile (e.g., benzaldehyde)
-
Methyllithium-lithium bromide complex (MeLi·LiBr, commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Under an inert atmosphere, add the electrophile (e.g., benzaldehyde, 1.0 mmol) to the flask.
-
Add a 1:1 mixture of anhydrous THF and anhydrous Et₂O (e.g., 10 mL total volume) to dissolve the electrophile.
-
Add this compound (CH₂FI, typically 1.5 to 2.0 equivalents) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
While vigorously stirring, slowly add the MeLi·LiBr solution (typically 1.2 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for the specified time (e.g., 1-2 hours, reaction progress can be monitored by TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the desired monofluoromethylated alcohol.
Visualizations
Caption: Troubleshooting workflow for low-yield monofluoromethylation reactions.
References
- 1. Summary of this compound uses_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. siue.edu [siue.edu]
- 4. iris.unito.it [iris.unito.it]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Direct observation of simple fluorinated carbanions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Low Boiling Point Fluoroiodomethane (CH₂FI)
Welcome to the technical support center for Fluoroiodomethane (CH₂FI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices associated with the use of this versatile but volatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety information to ensure successful and safe experimentation.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective handling. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | CH₂FI | [1] |
| Molecular Weight | 159.93 g/mol | [1] |
| Boiling Point | 53.4 °C (326.5 K) | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 2.366 g/cm³ (at 20 °C) | N/A |
| Vapor Pressure | High; compound is volatile | N/A |
Safety Precautions and Handling
This compound is a hazardous chemical that requires strict safety protocols. Always consult the Safety Data Sheet (SDS) before use.[2][3]
General Safety:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or polyvinyl chloride), safety goggles, a face shield, and a lab coat.[4][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames as it is combustible.[2]
-
Incompatible Materials: Store away from strong bases and oxidizing agents.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[2][4] Recommended storage temperature is 2-8 °C.[3][4]
Spill and Disposal Procedures:
-
Minor Spills: Absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal.[2]
-
Major Spills: Evacuate the area and contact emergency services.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | Reagent Loss due to Volatility: this compound may have evaporated during reagent transfer or from the reaction vessel. | • Cool the reagent vial on an ice bath before use.• Use a syringe for transfers and ensure all connections are secure.• For reactions at elevated temperatures, use a reflux condenser with a cooling fluid at an appropriate temperature or a sealed-tube apparatus.[6] |
| Incomplete Reaction: The reaction may not have gone to completion. | • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).• Consider increasing the reaction time or temperature (with appropriate precautions for volatility).• Ensure the purity of starting materials and reagents. | |
| Inconsistent results | Moisture Sensitivity: Some reactions involving organometallic intermediates are sensitive to moisture. | • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of this compound: The reagent can be sensitive to light and heat. | • Store the reagent properly, protected from light and at the recommended temperature.• Use freshly opened or properly stored reagent. | |
| Difficulty in product isolation/purification | Product is also volatile: The desired product may be lost during solvent removal. | • Use a rotary evaporator with reduced vacuum and a cold trap.• Consider alternative purification methods such as distillation or preparative chromatography with a less volatile solvent system (e.g., substituting pentane for hexanes). |
| Formation of byproducts: Side reactions may be occurring. | • Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions.• Analyze the crude reaction mixture to identify byproducts and adjust the procedure accordingly. |
Frequently Asked Questions (FAQs)
Q1: How can I accurately measure and transfer a small amount of such a volatile liquid?
A1: For accurate and safe transfer, it is recommended to cool the vial of this compound in an ice bath to reduce its vapor pressure before opening. Use a pre-chilled syringe to draw up the required volume and dispense it quickly but carefully into the reaction vessel, preferably below the surface of the solvent if the reaction is already set up.
Q2: My reaction requires heating. How can I prevent the loss of this compound?
A2: When heating a reaction with a low-boiling point reagent like this compound, it is essential to use a high-efficiency reflux condenser. Ensure a continuous and adequate flow of a suitable coolant through the condenser. For reactions requiring temperatures above the boiling point of the reagent, a sealed-tube or a pressure-rated reaction vessel should be used.[6]
Q3: What are the signs of this compound decomposition, and how can I avoid it?
A3: Decomposition may be indicated by a discoloration of the liquid (e.g., turning yellowish or brownish). To avoid decomposition, store this compound in an opaque container at the recommended temperature (2-8 °C) and under an inert atmosphere.[4] Avoid exposure to light and heat.
Q4: Can I use this compound in aqueous solutions?
A4: this compound is not soluble in water and may be reactive with aqueous bases. Most applications of this compound are in organic solvents under anhydrous conditions, especially for reactions involving organometallic intermediates.
Q5: What is the best way to quench a reaction containing unreacted this compound?
A5: The quenching procedure will depend on the specific reaction. However, a common method is to cool the reaction mixture in an ice bath and slowly add a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride for organometallic reactions. Always perform the quench in a fume hood.
Experimental Protocols
Below are generalized methodologies for common reactions involving this compound. Note: These are general guidelines and may require optimization for specific substrates and desired products.
General Protocol for Nucleophilic Fluoromethylation
This protocol describes the introduction of a fluoromethyl group onto a nucleophile.
Materials:
-
This compound (CH₂FI)
-
Nucleophile (e.g., an alcohol, thiol, or amine)
-
Base (e.g., cesium carbonate, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Dissolve the nucleophile and the base in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add this compound to the reaction mixture via syringe.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
General Protocol for Electrophilic Fluoromethylation
This protocol outlines the use of this compound as an electrophile to introduce a fluoromethyl group.
Materials:
-
This compound (CH₂FI)
-
Substrate (e.g., a carbanion precursor)
-
Organometallic reagent or strong base (e.g., n-butyllithium, LDA)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the organometallic reagent or strong base to generate the nucleophilic species.
-
After stirring for a specified time, add this compound dropwise to the reaction mixture.
-
Allow the reaction to proceed at the low temperature, monitoring by TLC or GC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate in vacuo.
-
Purify the product using an appropriate method (e.g., chromatography, distillation).
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Fluoromethylation Reaction
Caption: A flowchart for diagnosing and resolving low product yield.
Experimental Workflow for a Generic Nucleophilic Fluoromethylation
Caption: A step-by-step workflow for a typical nucleophilic fluoromethylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. biosynth.com [biosynth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Quenching Strategies for Fluoroiodomethane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroiodomethane (CH₂FI). The information is designed to address specific issues that may be encountered during experimental work.
Section 1: Troubleshooting Guide
Reactions involving this compound, a versatile monofluoromethylating agent, can sometimes present challenges related to its reactivity and stability. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: this compound can decompose, especially with prolonged reaction times or elevated temperatures.[1] 2. Inactive Reagent: The quality of commercial this compound may vary. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. | 1. Use freshly acquired or purified this compound. Consider distillation of the reagent if purity is a concern.[1] 2. Optimize reaction conditions, such as temperature and reaction time, by monitoring the reaction progress using TLC or NMR. 3. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is conducted under an inert atmosphere. |
| Formation of a Brown or Purple Color in the Reaction Mixture | 1. Decomposition to Iodine (I₂): this compound can decompose, releasing elemental iodine, which is colored. This is more likely at higher temperatures or upon exposure to light. | 1. Conduct the reaction at the lowest effective temperature. 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. During workup, wash the organic layer with a reducing agent solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃) or saturated aqueous sodium sulfite (Na₂SO₃), to remove dissolved iodine.[2] |
| Multiple Unidentified Byproducts | 1. Side Reactions: this compound can participate in various side reactions depending on the reaction type (nucleophilic, electrophilic, or radical).[3] 2. Decomposition Products Reacting Further: The decomposition products of this compound may react with other components in the mixture. | 1. Re-evaluate the reaction mechanism and consider potential side pathways. 2. Adjust stoichiometry and the order of reagent addition. 3. Ensure efficient stirring and temperature control to minimize localized "hot spots" that could promote side reactions. |
| Difficulty in Product Purification | 1. Co-elution with Unreacted this compound: Due to its volatility (boiling point: 53.4 °C), residual this compound can sometimes co-distill or co-elute with the desired product.[4] 2. Formation of Hard-to-Separate Byproducts: Some side reactions may produce byproducts with similar polarity to the desired product.[1] | 1. After quenching, carefully remove volatile components, including unreacted this compound, under reduced pressure.[1] 2. Employ a thorough aqueous workup to remove as many impurities as possible before chromatography. 3. Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. |
| Inconsistent Reaction Outcomes | 1. Variability in Reagent Quality: The purity of this compound can affect its reactivity. 2. Sensitivity to Reaction Conditions: Minor variations in temperature, moisture, or atmosphere can lead to different outcomes. | 1. Use a consistent source of this compound or purify it before use. 2. Maintain strict control over reaction parameters. Run small-scale test reactions to ensure reproducibility before scaling up. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for a reaction involving this compound?
A1: A common and effective method for quenching reactions involving this compound is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[5] This is generally suitable for neutralizing reactive organometallic species that might be present. For reactions where elemental iodine is a suspected byproduct, a wash with a reducing agent like saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is recommended during the workup.[2]
Q2: My reaction mixture has turned brown. Is my reaction failing?
A2: Not necessarily. A brown or purple color often indicates the formation of elemental iodine (I₂) from the decomposition of this compound. While this suggests some reagent degradation, the reaction may still be proceeding. The iodine can typically be removed during the workup by washing with a solution of a reducing agent like sodium thiosulfate.[2] However, if the color change is accompanied by a significant decrease in the formation of the desired product (as monitored by TLC or NMR), it may indicate more severe decomposition, and optimization of the reaction conditions (e.g., lower temperature, shorter reaction time) is warranted.
Q3: How should I handle and store this compound?
A3: this compound is a toxic and volatile liquid (boiling point 53.4 °C) and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4] It is also light-sensitive and can decompose over time. It should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
Q4: Can I use water to quench my this compound reaction?
A4: While water can be used to quench some reactions, it may be too reactive for certain sensitive organometallic intermediates, potentially leading to a vigorous and exothermic reaction. A less reactive quenching agent like saturated aqueous ammonium chloride is often preferred for a more controlled quench.[5] If water is used, it should be added slowly at a low temperature.
Q5: I am performing a nucleophilic fluoromethylation using this compound and a strong base. What is the best way to quench this reaction?
A5: For reactions involving strong, non-nucleophilic bases (e.g., in the generation of fluoromethyllithium), a careful quenching procedure is crucial. The reaction should be cooled to a low temperature (e.g., -78 °C) before the slow, dropwise addition of a proton source. Saturated aqueous ammonium chloride is a good first choice.[5] For very reactive systems, a less reactive quenching agent like a cooled alcohol (e.g., isopropanol or ethanol) can be added first, followed by water or an aqueous solution.
Section 3: Experimental Protocols
Protocol 1: General Quenching and Workup Procedure for a Nucleophilic Fluoromethylation Reaction
This protocol is a general guideline and may need to be adapted based on the specific substrate and reaction conditions.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction flask to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any gas evolution or exotherm.[5]
-
Warm to Room Temperature: Once the addition is complete and any initial reactivity has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing the Organic Layer: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated aqueous sodium thiosulfate (if iodine color is present)
-
Brine (saturated aqueous NaCl)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter or decant the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Protocol 2: Quenching a Reaction with Suspected Iodine Byproduct
This protocol is specifically for reactions where the formation of elemental iodine is observed or suspected.
-
Follow Steps 1-5 from Protocol 1.
-
Reductive Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[2]
-
Standard Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as required.
Section 4: Visualizations
Caption: General workflow for quenching and working up this compound reactions.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Technical Support Center: Purification of Fluoroiodomethane Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of fluoroiodomethane (CH₂FI). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound can originate from the starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Such as diiodomethane or other halogenated precursors.
-
Solvents: Residual solvents from the reaction, like acetone or acetonitrile.[1]
-
Other halogenated methanes: Byproducts such as dichloromethane or difluoromethane.
-
Decomposition products: this compound can be sensitive to light and heat, potentially leading to the formation of iodine, which gives the product a brown or violet color.[1] Other degradation products might include various fluorinated or iodinated organic compounds.
Q2: My this compound has a brown tint. What does this indicate and how can I remove it?
A2: A brown or purplish color in this compound typically indicates the presence of dissolved iodine (I₂), which is a common decomposition product. This can be effectively removed by washing the product with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] This is followed by washing with water and then drying over an appropriate drying agent.
Q3: What are the recommended storage conditions for purified this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dark place, preferably in an amber glass bottle to protect it from light. Storage at low temperatures (e.g., in a refrigerator at -20°C) is recommended.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Is distillation a suitable method for purifying this compound?
A4: Yes, distillation is a common and effective method for purifying this compound, which has a boiling point of 53.4°C.[3] Simple distillation can be used to separate it from non-volatile impurities. For impurities with boiling points close to that of this compound, fractional distillation is recommended for better separation.
Q5: Can I use chromatography to purify this compound?
A5: While less common for bulk purification of the neat compound due to its volatility, chromatographic methods like gas chromatography (GC) are used for the purification of radiolabeled [¹⁸F]this compound.[4] For non-radiolabeled material, preparative GC could be employed for very high purity samples on a small scale. Column chromatography with silica gel is generally not recommended for such a volatile compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is still colored after washing with sodium thiosulfate. | 1. Insufficient amount of washing solution. 2. Incomplete reaction with iodine. 3. Significant ongoing decomposition. | 1. Repeat the washing step with a fresh, concentrated solution of sodium thiosulfate. 2. Ensure vigorous mixing during the wash to maximize contact between the organic and aqueous layers. 3. Perform the purification steps quickly and at a low temperature to minimize decomposition. |
| Low recovery after distillation. | 1. Leaks in the distillation apparatus. 2. Distillation temperature is too high, causing decomposition. 3. Inefficient condensation of the volatile product. | 1. Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. 2. Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. 3. Ensure a sufficient flow of cold water through the condenser. For very volatile compounds, a condenser with a larger surface area or a colder coolant might be necessary. |
| Water is present in the final product after drying. | 1. The drying agent was not efficient or was exhausted. 2. Insufficient drying time. 3. The product was exposed to atmospheric moisture after drying. | 1. Use a fresh batch of a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). 2. Allow for sufficient contact time between the product and the drying agent with occasional swirling. 3. Handle the dried product under an inert atmosphere and minimize exposure to air. |
| GC analysis shows multiple peaks close to the product peak. | 1. Co-distillation of impurities with similar boiling points. 2. Thermal decomposition of the product in the GC injector. | 1. Use a fractional distillation column with a higher number of theoretical plates for better separation. 2. Optimize the GC injector temperature to be as low as possible while still ensuring complete volatilization of the sample. |
Data Presentation
The following tables summarize typical purity levels and recovery yields for common purification techniques for this compound. The data presented is illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
Table 1: Purity and Yield of this compound after Different Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Recovery Yield (Typical) | Notes |
| Washing with Na₂S₂O₃ and Water | 90-95% | 95-98% | >90% | Effective for removing iodine and water-soluble impurities. |
| Simple Distillation | 95-98% | >99% | 80-90% | Suitable for removing non-volatile impurities. |
| Fractional Distillation | 95-98% | >99.5% | 70-85% | Recommended for removing impurities with close boiling points. |
| Preparative Gas Chromatography | >99% | >99.9% | 50-70% | Used for obtaining very high purity material on a small scale. |
Experimental Protocols
Protocol 1: Purification of this compound by Washing
-
Preparation: Place the crude this compound in a separatory funnel.
-
Washing with Sodium Thiosulfate:
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer is the lower layer.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Repeat this washing step until the organic layer is colorless.
-
-
Washing with Water:
-
Return the organic layer to the separatory funnel and add an equal volume of deionized water.
-
Shake for 1 minute and allow the layers to separate.
-
Drain the lower organic layer into a clean, dry flask.
-
-
Drying:
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the this compound.
-
Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear.
-
-
Isolation:
-
Carefully decant or filter the dried this compound into a clean, dry storage bottle.
-
Protocol 2: Purification of this compound by Simple Distillation
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using dry glassware.
-
Place the crude or washed this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Ensure all connections are secure.
-
-
Distillation:
-
Heat the distillation flask gently in a water bath or with a heating mantle.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (53.4°C at atmospheric pressure).[3]
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure substance.
-
-
Collection:
-
Collect the purified product in a receiving flask that is cooled in an ice bath to minimize evaporation.
-
-
Storage:
-
Transfer the purified this compound to a suitable storage container and store it under the recommended conditions.
-
Visualizations
The following diagrams illustrate the general workflow for the purification of this compound and a decision tree for troubleshooting common purification issues.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Preventing Over-fluoromethylation with Fluoroiodomethane
Welcome to the technical support center for fluoromethylation reactions using fluoroiodomethane (CH₂FI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing undesired over-fluoromethylation.
Troubleshooting Guide
This guide addresses common problems encountered during fluoromethylation with this compound, offering potential causes and solutions to help you achieve selective monofluoromethylation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Observation of significant amounts of bis-fluoromethylated product. | 1. Excess this compound: The stoichiometry of CH₂FI is a critical factor in controlling the extent of fluoromethylation.[1][2][3] 2. High Reactivity of Monofluoromethylated Product: The initially formed monofluoromethylated product may be sufficiently nucleophilic to react further with CH₂FI. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the undesired bis-fluoromethylated product. 4. Inappropriate Base or Reaction Conditions: The choice of base and other reaction parameters can influence the nucleophilicity of the substrate and the monofluoromethylated product. | 1. Stoichiometric Control: Carefully control the stoichiometry of this compound. Start with a ratio of 1.0 to 1.2 equivalents of CH₂FI relative to your substrate.[1][3] For substrates with multiple reactive sites, a more precise control of stoichiometry is crucial. 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR to quench the reaction upon consumption of the starting material and before significant formation of the bis-fluoromethylated product. 4. Optimization of Conditions: Screen different bases and solvents. For instance, cesium carbonate has been shown to be effective in promoting selective monofluoromethylation of heteroatoms.[2][3] |
| Low yield of the desired monofluoromethylated product. | 1. Insufficient this compound: Using a substoichiometric amount of CH₂FI can lead to incomplete conversion. 2. Decomposition of this compound: this compound can be sensitive to certain reaction conditions. 3. Low Nucleophilicity of the Substrate: The substrate may not be sufficiently reactive under the chosen conditions. 4. Side Reactions: Other functional groups in the molecule may be reacting with the this compound. | 1. Optimize Stoichiometry: While avoiding large excesses, ensure enough CH₂FI is present for complete conversion of the starting material. A slight excess (e.g., 1.2 equivalents) is often a good starting point.[2][3] 2. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition. 3. Base and Solvent Screening: Experiment with different bases to enhance the nucleophilicity of your substrate. The choice of solvent can also play a significant role. 4. Protecting Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups to ensure chemoselectivity. |
| Formation of other unexpected byproducts. | 1. Radical Reactions: Depending on the conditions (e.g., light, initiator), this compound can undergo radical reactions.[4][5][6] 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 3. Instability of Substrate or Product: The starting material or the desired product may be unstable under the reaction conditions. | 1. Control Reaction Environment: If radical pathways are not desired, ensure the reaction is performed in the dark and in the absence of radical initiators. 2. Use Inert Solvents: Choose a solvent that is known to be stable under the reaction conditions. 3. Modify Reaction Conditions: Adjust the temperature, reaction time, or choice of base to find conditions that are compatible with your substrate and product. |
Frequently Asked Questions (FAQs)
Q1: How can I control the selectivity between mono- and bis-fluoromethylation of a substrate with two reactive sites?
A1: The key to controlling selectivity is precise management of the stoichiometry of this compound. For substrates like phenytoin, which has two reactive nitrogen atoms in its hydantoin ring, using approximately 1.2 equivalents of CH₂FI favors monofluoromethylation. In contrast, using an excess, such as 2.4 equivalents, will lead to the formation of the bis-fluoromethylated product.[2][3] Similarly, for salicylic acid, which has both a carboxylic acid and a phenolic hydroxyl group, careful control of stoichiometry is crucial for selective functionalization.[1][3]
Q2: What is the general mechanism for electrophilic fluoromethylation, and how does over-fluoromethylation occur?
A2: In electrophilic fluoromethylation of a heteroatom (e.g., N, O, S), the reaction typically proceeds through an SN2 mechanism. The nucleophilic heteroatom attacks the electrophilic methylene carbon of this compound, displacing the iodide leaving group.
Over-fluoromethylation occurs when the newly formed monofluoromethylated product can act as a nucleophile and react with another molecule of this compound. This is more likely if the nucleophilicity of the heteroatom is not significantly diminished after the first fluoromethylation or if a large excess of this compound is used.
Q3: Are there specific experimental conditions that favor monofluoromethylation?
A3: Yes, besides stoichiometric control, other conditions can be optimized. Using a suitable base, like cesium carbonate, in a polar aprotic solvent such as acetonitrile has been shown to be effective for the selective monofluoromethylation of heteroatoms.[2][3] It is also advisable to monitor the reaction progress closely and stop it once the starting material is consumed to prevent the subsequent formation of the bis-fluoromethylated product.
Q4: Can over-fluoromethylation be an issue in radical fluoromethylation reactions?
A4: While the primary focus of over-fluoromethylation is often in the context of electrophilic substitution, controlling the stoichiometry of the radical precursor, this compound, is also important in radical reactions to avoid potential side reactions.[6] The selectivity in radical reactions is often governed by the reactivity of the generated radical and the substrate, but using a large excess of the fluoromethyl source could potentially lead to undesired secondary reactions.
Experimental Protocols
Protocol 1: Selective Monofluoromethylation of Phenytoin
This protocol is adapted from literature describing the stoichiometry-controlled fluoromethylation of phenytoin.[2][3]
Materials:
-
Phenytoin
-
This compound (CH₂FI)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of phenytoin (1.0 mmol) in anhydrous acetonitrile (10 mL), add cesium carbonate (1.2 mmol).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add this compound (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically within a few hours), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Parameter | Condition for Monofluoromethylation | Condition for Bis-fluoromethylation |
| Equivalents of Phenytoin | 1.0 | 1.0 |
| Equivalents of CH₂FI | 1.2 | 2.4 |
| Equivalents of Cs₂CO₃ | 1.2 | 2.4 |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
Protocol 2: Selective Monofluoromethylation of Salicylic Acid
This protocol is based on the selective O-fluoromethylation of the carboxylic acid group of salicylic acid.[1][3]
Materials:
-
Salicylic Acid
-
This compound (CH₂FI)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a suspension of salicylic acid (1.0 mmol) and cesium carbonate (2.2 mmol) in anhydrous acetonitrile (10 mL), stir at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Note: Using an excess of this compound and base can lead to the bis-derivatization of both the carboxylic acid and the phenolic hydroxyl group.[1][3]
Visualizations
References
- 1. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving Fluoroiodomethane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound (CH₂FI) is a versatile reagent for monofluoromethylation, but its reactions, particularly with strong bases or nucleophiles like organolithium reagents, can be highly exothermic.[1][2] The primary hazards include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, potentially leading to vessel rupture or explosion.[3][4]
-
Gas Evolution: Vigorous reactions can produce gaseous byproducts, leading to a dangerous pressure buildup in a closed system.
-
Incompatibility: this compound is incompatible with strong oxidizing agents and strong bases.[5] Reactions with these substances can be violent.
-
Toxicity: this compound and its reagents can be toxic and require careful handling to avoid exposure.[6]
Q2: What are the key indicators of a potential thermal runaway in my reaction?
A2: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A sudden, rapid increase in the internal reaction temperature that is not controlled by the cooling system.
-
A noticeable increase in the rate of gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even when the external cooling is applied.
Q3: How can I minimize the risk of an exothermic event when using this compound?
A3: Proactive measures are essential for safe experimentation. These include:
-
Thorough Literature Review: Before starting any new procedure, research the specific reaction to understand its potential hazards.
-
Proper Equipment Setup: Use a reaction vessel of appropriate size and material, equipped with efficient stirring, a reliable temperature probe, and an adequate cooling system.[7]
-
Controlled Reagent Addition: Add reagents, especially highly reactive ones like organolithiums, slowly and in a controlled manner, while carefully monitoring the internal temperature.[8]
-
Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat more effectively.[8]
-
Inert Atmosphere: For reactions involving air-sensitive reagents like organolithiums, a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions that can contribute to exothermicity.[9][10]
Q4: What immediate actions should I take if I suspect a thermal runaway is occurring?
A4: If you observe signs of a thermal runaway, prioritize safety and act quickly:
-
Alert Personnel: Immediately inform others in the laboratory.
-
Stop Reagent Addition: Cease the addition of all reagents.[8]
-
Enhance Cooling: Increase the cooling to the reactor by adding more coolant (e.g., dry ice to an acetone bath) or lowering the temperature of the cooling bath.[8]
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and it is safe to do so, initiate your pre-planned emergency quenching procedure.[11]
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues during exothermic reactions with this compound.
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Reagent addition is too fast. | 1. Immediately stop the addition of the reagent.[8]2. Allow the internal temperature to stabilize or decrease before resuming addition at a much slower rate. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume.2. Check for proper circulation of the coolant.3. Consider using a more efficient cooling bath (e.g., a cryostat). |
| Poor stirring. | 1. Verify that the stirrer is functioning correctly and at an appropriate speed to ensure efficient heat transfer throughout the reaction mixture. |
| Concentrated reagents. | 1. Stop the reaction and, if safe, dilute the reaction mixture with more solvent. 2. In future experiments, consider using more dilute solutions of the reagents. |
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
| Potential Cause | Troubleshooting Steps |
| Accumulation of unreacted starting material. | 1. This is a critical situation that can lead to a thermal runaway. 2. Immediately enhance cooling.[8]3. If the temperature continues to rise, prepare for an emergency quench. |
| Decomposition of intermediates or products. | 1. Some reaction products may be thermally unstable. 2. Cool the reaction mixture to a lower temperature to slow down the decomposition. |
| Cooling system failure. | 1. Check the cooling system for any malfunctions. 2. If the primary cooling system fails, have a backup plan, such as an ice bath, ready for immediate use. |
Issue 3: Excessive Gas Evolution and Pressure Buildup
| Potential Cause | Troubleshooting Steps |
| Reaction is running too hot. | 1. Reduce the reaction temperature by enhancing cooling. |
| Side reactions are occurring. | 1. Review the reaction chemistry to identify potential gas-evolving side reactions. 2. Adjust reaction conditions (e.g., temperature, reagent stoichiometry) to minimize these side reactions. |
| Inadequate venting. | 1. Ensure the reaction setup has a proper venting system, such as a bubbler, to safely release any evolved gases. Never run a potentially gas-evolving reaction in a sealed system. |
Data Presentation
Table 1: Key Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | CH₂FI | [12] |
| Molar Mass | 159.93 g/mol | [12] |
| Boiling Point | 53.4 °C | [12] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [5] |
| Primary Hazards | Toxic, Flammable, Exothermic reactions | [6] |
Table 2: General Parameters for Controlled Monofluoromethylation using this compound and Organolithium Reagents
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -78 °C (Dry ice/acetone bath) | To control the high reactivity and exothermicity of the organolithium reagent. |
| Reagent Addition | Slow, dropwise addition of the organolithium reagent to the solution of the substrate and this compound. | To maintain a low concentration of the reactive species and allow for efficient heat dissipation. |
| Atmosphere | Dry, inert (Nitrogen or Argon) | Organolithium reagents are pyrophoric and react with air and moisture.[10][13] |
| Stirring | Vigorous mechanical or magnetic stirring | To ensure rapid mixing and uniform temperature distribution. |
| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) | To ensure reagent stability and a controlled reaction environment. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Monofluoromethylation Reaction
Disclaimer: This is a general guideline and must be adapted to the specific substrate and reaction conditions. A thorough risk assessment should be performed before carrying out any new experiment.
Materials:
-
This compound
-
Substrate (e.g., an aldehyde or ketone)
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous solvent (e.g., THF)
-
Dry ice/acetone bath
-
Schlenk line or glovebox for inert atmosphere
-
Calibrated temperature probe
-
Efficient stirring mechanism
Procedure:
-
Preparation:
-
Dry all glassware in an oven and assemble under an inert atmosphere.[10]
-
Prepare a dry ice/acetone bath and cool it to -78 °C.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, and a septum, dissolve the substrate in anhydrous THF under an inert atmosphere.
-
Add this compound to the solution.
-
Cool the reaction mixture to -78 °C in the dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the organolithium reagent dropwise via syringe to the stirred reaction mixture over a period of 30-60 minutes.
-
Carefully monitor the internal temperature. If the temperature rises by more than 5 °C, stop the addition and allow the mixture to cool before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction at -78 °C for the time determined by literature precedent or TLC analysis.
-
-
Quenching:
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of a pre-cooled saturated aqueous solution of ammonium chloride. Caution: The quenching process can also be exothermic. [11]
-
Allow the mixture to slowly warm to room temperature with continued stirring.
-
-
Workup:
-
Proceed with the standard aqueous workup and purification of the product.
-
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
Disclaimer: This procedure should only be performed if it is deemed safe to do so and by personnel trained in emergency response.
-
Preparation (to be done before the reaction starts):
-
Prepare a quenching solution. A common quenching agent for organolithium reactions is isopropanol, as it reacts less vigorously than water.[9] Have a sufficient quantity of isopropanol cooled in an ice bath readily available.
-
Ensure a clear and unobstructed path to the fume hood sash and an exit.
-
-
Execution (in case of a thermal runaway):
-
If safe to approach the fume hood, and after stopping all reagent addition and maximizing cooling, slowly and carefully add the cold isopropanol to the reaction mixture via a cannula or a dropping funnel.
-
Monitor the reaction for any signs of violent gas evolution or further temperature increase.
-
Once the initial vigorous reaction has subsided, a 1:1 mixture of isopropanol and water can be slowly added, followed by water to fully quench the reaction.[9]
-
If at any point the situation appears to be escalating beyond control, evacuate immediately.
-
Mandatory Visualization
Caption: Workflow for managing exothermic reactions with this compound.
References
- 1. Summary of this compound uses_Chemicalbook [chemicalbook.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. ehs.ucr.edu [ehs.ucr.edu]
Technical Support Center: Fluoroiodomethane Handling and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and reactivity of Fluoroiodomethane, with a specific focus on the impact of moisture. This compound is a valuable reagent for introducing the fluoromethyl group in organic synthesis.[1][2] However, its utility can be compromised by improper handling, particularly in the presence of water. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and safe use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound?
Q2: What are the likely degradation products of this compound when it reacts with water?
A2: The hydrolysis of this compound is expected to proceed via a nucleophilic substitution reaction (likely SN2), where a water molecule attacks the electrophilic carbon atom, displacing the iodide ion.[3] This initially forms fluoromethanol and hydroiodic acid. Fluoromethanol is unstable and can further decompose to formaldehyde.
Q3: What are the observable signs of this compound degradation due to moisture?
A3: You may observe the following signs if your this compound has been compromised by moisture:
-
Reduced Reaction Yield: The most common indicator is a significant decrease in the yield of your fluoromethylation reaction or a complete failure of the reaction to proceed.
-
Inconsistent Results: High variability in reaction outcomes between different experiments can point to moisture contamination in the reagent or reaction setup.
-
Discoloration: Although this compound is a colorless liquid, the formation of iodine from the oxidation of iodide byproducts could lead to a yellowish or brownish tint.[1]
Q4: How should I properly store this compound to prevent moisture contamination?
A4: To ensure the longevity of this compound, adhere to the following storage recommendations:
-
Inert Atmosphere: Store the reagent under an inert atmosphere, such as argon or nitrogen.
-
Cool and Dry Conditions: Keep the container tightly sealed and store it in a cool, dry place, away from light.[4][5][6]
-
Original Container: Whenever possible, keep the reagent in its original container, which is designed to minimize moisture ingress.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound, with a focus on moisture-related problems.
Issue 1: Low or No Yield in Fluoromethylation Reaction
| Possible Cause | Troubleshooting Steps |
| Moisture in Reaction Solvent | 1. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent, molecular sieves). 2. Handle solvents under an inert atmosphere. |
| Moisture in Glassware | 1. Ensure all glassware is thoroughly oven-dried or flame-dried immediately before use. 2. Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas. |
| Degraded this compound | 1. If possible, test the reagent with a reliable, previously successful reaction. 2. If degradation is suspected, consider purchasing a new bottle of this compound. |
| Atmospheric Moisture | 1. Set up the reaction under a positive pressure of an inert gas (argon or nitrogen). 2. Use septa and syringes for the transfer of reagents. |
Issue 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Steps |
| Variable Moisture Contamination | 1. Standardize your procedure for drying solvents and glassware. 2. Ensure a consistent inert atmosphere is maintained for all reactions. |
| Improper Reagent Handling | 1. Minimize the time the this compound container is open to the atmosphere. 2. Use a fresh, dry syringe and needle for each transfer. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Moisture Sensitivity
Objective: To visually observe the effect of water on this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Deionized water
-
Small, dry vials with caps
-
Inert gas source (argon or nitrogen)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add 1 mL of anhydrous acetonitrile to two separate dry vials.
-
To one vial, add a small, precisely measured amount of deionized water (e.g., 10 µL). The other vial will serve as the anhydrous control.
-
To both vials, add a known concentration of this compound (e.g., 0.1 M).
-
Seal the vials and store them under the same conditions (e.g., room temperature, protected from light).
-
Visually inspect the vials for any color change at regular intervals (e.g., 1, 6, 24 hours). A change in color in the vial containing water would indicate degradation.
Protocol 2: Quantitative Stability Assessment by GC-MS or HPLC
Objective: To quantify the degradation of this compound over time in the presence of a known amount of water.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Deionized water
-
Internal standard (a stable compound not expected to react, e.g., a higher boiling point alkane for GC-MS)
-
Autosampler vials with septa caps
-
GC-MS or HPLC instrument
Procedure:
-
Prepare a stock solution of this compound and an internal standard in anhydrous acetonitrile.
-
Prepare a series of autosampler vials. To each, add a specific volume of the stock solution.
-
Spike the vials with varying, known amounts of deionized water. Include at least one anhydrous control vial.
-
Seal the vials immediately.
-
Analyze the samples by GC-MS or HPLC at time zero (t=0).
-
Store the vials under controlled temperature and light conditions.
-
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Quantify the peak area of this compound relative to the internal standard at each time point to determine the rate of degradation.
Data Presentation:
The quantitative data from Protocol 2 can be summarized in the following table:
| Water Content (µL/mL) | Time (hours) | This compound Concentration (M) | % Degradation |
| 0 (Control) | 0 | [Initial Concentration] | 0 |
| 0 (Control) | 24 | ... | ... |
| 10 | 0 | [Initial Concentration] | 0 |
| 10 | 1 | ... | ... |
| 10 | 3 | ... | ... |
| 10 | 6 | ... | ... |
| 10 | 12 | ... | ... |
| 10 | 24 | ... | ... |
| 20 | 0 | [Initial Concentration] | 0 |
| 20 | 1 | ... | ... |
| ... | ... | ... | ... |
Visualizations
Caption: Troubleshooting workflow for failed fluoromethylation reactions.
Caption: Proposed hydrolysis pathway of this compound.
References
Technical Support Center: Catalyst Deactivation in Fluoroiodomethane Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving fluoroiodomethane (CH₂FI). Given the specialized nature of this reaction, this guide draws upon established principles from analogous palladium and copper-catalyzed cross-coupling systems.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is stalling or showing low conversion. What are the likely causes related to the catalyst?
A1: Low conversion is a common issue often linked to catalyst deactivation. For palladium-catalyzed reactions, likely causes include the formation of inactive palladium black, degradation of phosphine ligands, or poisoning by impurities. In copper-catalyzed systems, deactivation can occur through product inhibition, precipitation of inactive copper species, or disproportionation of the active Cu(I) catalyst.[1][2][3] this compound or the fluoride ion generated in the reaction may also interact with the catalyst in an unproductive manner, though this is a less documented pathway.
Q2: I observe a black precipitate forming in my palladium-catalyzed reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is aggregated, catalytically inactive Pd(0).[4] This is a common deactivation pathway. To prevent its formation, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) that stabilize the monoligated Pd(0) species and prevent aggregation.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition.
-
Inert Atmosphere: Ensure a rigorously oxygen-free environment, as oxygen can promote catalyst degradation.[4]
Q3: Could the this compound itself be causing catalyst deactivation?
A3: While this compound is primarily a reactant, its components could potentially contribute to catalyst deactivation. The carbon-iodine bond is the reactive site for oxidative addition.[6] However, the fluorine atom's high electronegativity might lead to strong coordination with the metal center, potentially forming stable, inactive complexes. Furthermore, the iodide released during the reaction can, in some cases, form inactive metal-halide species, particularly in polar solvents.[7]
Q4: How does the choice of base impact catalyst stability in these reactions?
A4: The base is a critical component that can significantly influence catalyst lifetime. Strong bases, particularly in the presence of protic solvents, can lead to the formation of palladium-hydride species, which can cause side reactions like hydrodehalogenation instead of the desired cross-coupling.[8] For copper catalysts, certain soluble bases can lead to ligand exchange and catalyst deactivation.[1][2] The solubility and particle size of inorganic bases can also dramatically affect reaction kinetics and catalyst stability.[1][3]
Q5: What are the primary deactivation pathways for copper catalysts in similar cross-coupling reactions?
A5: Copper catalyst deactivation in Ullmann-type reactions, which are analogous to many copper-catalyzed cross-couplings, can occur through several mechanisms:
-
Product Inhibition: The amine or other nucleophilic products can coordinate to the copper center and inhibit further catalytic cycles.[1][2]
-
By-product Inhibition: Inorganic halide salts formed during the reaction can also inhibit the catalyst.[1][2]
-
Disproportionation: The active Cu(I) species can disproportionate into inactive Cu(0) and Cu(II) species.[3]
-
Precipitation: Insoluble copper species can precipitate from the reaction mixture, removing the active catalyst from the solution.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Impurities | Use high-purity, freshly distilled/purified solvents and reagents. Sulfur-containing impurities are known catalyst poisons.[9][10] Consider passing reagents through a plug of activated alumina.[7] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. This may involve adjusting the base, solvent, or temperature.[11] |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Use fresh ligands and maintain a strict inert atmosphere. Consider using more robust N-heterocyclic carbene (NHC) ligands.[12] |
| Inappropriate Ligand-to-Metal Ratio | An excess of ligand can sometimes be beneficial to prevent catalyst deactivation, especially when the amine substrate can also act as a ligand.[7] |
Issue 2: Reaction Starts but Stalls Prematurely
| Potential Cause | Suggested Solution |
| Formation of Inactive Catalyst Aggregates (e.g., Palladium Black) | Switch to bulkier, more electron-rich phosphine ligands to improve catalyst stability.[5] Lowering the reaction temperature may also help. |
| Product Inhibition (especially in Cu-catalyzed reactions) | A lower catalyst loading and longer reaction time may be beneficial. If possible, consider a ligand system that is less susceptible to product binding.[1][2] |
| Change in Reaction Medium | Precipitation of salts during the reaction can change the solvent polarity and affect catalyst solubility and activity. Ensure adequate stirring and consider a solvent system that can maintain homogeneity. |
| Hydrodehalogenation Side Reaction | The replacement of the iodine on this compound with hydrogen can be a competing pathway. This is often promoted by Pd-H species. Use anhydrous solvents and select a base that is less prone to generating hydrides.[13][14] |
Quantitative Data Summary
The following tables summarize general quantitative data from related cross-coupling reactions that can inform the optimization of this compound cross-coupling.
Table 1: Effect of Catalyst Loading on Yield in a Model Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Yield (%) | Time (h) | Reference |
| 5 | 95 | 2 | [15] |
| 2 | 92 | 4 | [15] |
| 1 | 85 | 8 | [15] |
| 0.5 | 70 | 12 | [15] |
| 0.1 | 45 | 24 | [15] |
Note: This data is illustrative and specific to the referenced reaction. Optimal catalyst loading for this compound cross-coupling will need to be determined experimentally.
Table 2: Influence of Ligand Type on Catalyst Performance in a Buchwald-Hartwig Amination
| Ligand | Yield (%) | Reaction Rate (relative) | Catalyst Stability | Reference |
| P(t-Bu)₃ | >98 | High | Moderate | [5] |
| XPhos | 95 | Moderate | High | [12] |
| SPhos | 96 | Moderate-High | High | [12] |
| PPh₃ | <10 | Low | Low | [5] |
Note: Bulky, electron-rich phosphine ligands generally improve catalyst stability and activity for challenging substrates.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the coupling partner (1.0 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent and Reactant Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by this compound (1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Analysis to Investigate Catalyst Deactivation
-
Reaction Setup: Prepare a series of reactions as described in Protocol 1, each with a specific concentration of catalyst, substrate, or other reagents to be investigated.
-
Sampling: At regular time intervals, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the product and remaining starting materials.
-
Data Plotting: Plot the concentration of the product versus time to obtain the reaction profile. The shape of this curve can provide insights into catalyst deactivation (e.g., a decrease in the reaction rate over time).
Visualizations
Caption: Common deactivation pathways for Pd and Cu catalysts.
Caption: A troubleshooting workflow for a stalled reaction.
References
- 1. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 15. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving Fluoroiodomethane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up of chemical reactions involving fluoroiodomethane (CH₂FI). This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for professionals transitioning fluoromethylation reactions from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is a toxic and volatile reagent, and its handling at larger scales requires stringent safety protocols. Key concerns include:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Operations at scale increase the risk of significant exposure. All handling should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection, must be used.[1][2][3]
-
Exothermic Reactions: Fluoromethylation reactions can be exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient and increasing the risk of thermal runaway.[4] Continuous monitoring of the reaction temperature is critical.
-
Pressure Buildup: Due to its low boiling point (53.4 °C), there is a risk of pressure buildup in sealed vessels, especially if the reaction temperature is not well-controlled.[5] Reactors must be equipped with appropriate pressure relief systems.
-
Handling and Storage: It should be stored in a cool, well-ventilated area, away from light and incompatible materials.[1] Use explosion-proof refrigerators for storage.[1]
Q2: We are observing a significant drop in yield and an increase in by-products upon scaling up our nucleophilic substitution reaction with this compound. What are the likely causes?
A2: This is a common challenge in scaling up nucleophilic substitution reactions. The primary culprits are often related to mass and heat transfer limitations.
-
Poor Mixing: Inadequate mixing in large reactors can lead to localized areas of high or low reactant concentration. This can result in the formation of by-products due to side reactions or incomplete conversion.
-
Inefficient Temperature Control: Localized "hot spots" can occur due to poor heat dissipation, leading to thermal degradation of the product or promoting side reactions such as elimination.
-
Reagent Addition Rate: A slow addition rate on a large scale can lead to longer reaction times, potentially causing decomposition of reactants or products. Conversely, an addition rate that is too fast can overwhelm the cooling capacity of the reactor.
Q3: How can we improve the scalability of our radical fluoromethylation reaction?
A3: Radical reactions are often sensitive to reaction conditions. For improved scalability, consider the following:
-
Initiator Concentration and Addition: The concentration of the radical initiator should be carefully controlled. On a larger scale, a continuous addition of the initiator might be preferable to a single charge to maintain a steady concentration of radicals.
-
Light Source for Photo-initiated Reactions: If the reaction is light-initiated, ensuring uniform light penetration throughout the larger reactor volume is crucial. This can be a significant challenge in traditional batch reactors. Continuous flow reactors with a small path length are often advantageous for photochemical reactions.[6]
-
Oxygen Sensitivity: Many radical reactions are sensitive to oxygen. Ensure the reactor is properly inerted with nitrogen or argon.
Q4: What are the advantages of using continuous flow chemistry for reactions involving this compound?
A4: Continuous flow chemistry offers several advantages for scaling up reactions with hazardous or sensitive reagents like this compound:
-
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with exothermic events or handling of toxic materials.[6]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control and efficient mixing, often leading to higher yields and purities.
-
Simplified Scale-Up: Scaling up is often achieved by running the reactor for a longer duration ("numbering up") rather than increasing the reactor size, which avoids many traditional scale-up challenges.[6]
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during the scale-up of reactions involving this compound.
Issue 1: Low Yield in Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds slowly at scale. | Inefficient mixing leading to localized low concentrations of reactants. | Optimize the agitator speed and design. Consider using multiple impellers for better homogenization. |
| Insufficient temperature to overcome activation energy. | Ensure the reactor's heating system is adequate and that the temperature is monitored at multiple points within the reactor. | |
| Significant by-product formation. | Localized "hot spots" due to poor heat dissipation. | Improve cooling efficiency. Consider a jacketed reactor with a high-performance cooling unit. Slow down the addition rate of this compound. |
| Presence of impurities in starting materials or solvents. | Use high-purity reagents and solvents. Perform quality control checks on all incoming materials. |
Issue 2: Inconsistent Results in Radical Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or is very slow. | Insufficient initiator or inefficient initiation. | Check the purity and activity of the radical initiator. For photo-initiated reactions, ensure the light source is of the correct wavelength and intensity, and that it can penetrate the reaction mixture. |
| Presence of radical scavengers (e.g., oxygen). | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. | |
| Low product selectivity. | Over-reaction or side reactions due to high radical concentration. | Optimize the initiator concentration and addition profile. Consider a continuous, slow addition of the initiator. |
| Non-uniform reaction conditions. | Improve mixing to ensure a homogeneous reaction mixture. For photochemical reactions, consider using a continuous flow setup for uniform light exposure.[6] |
Data Presentation: Illustrative Scale-Up Data
Disclaimer: The following tables present representative data for common scale-up challenges and are intended for illustrative purposes. Actual results will vary depending on the specific reaction and conditions.
Table 1: Nucleophilic Substitution - Yield and Purity vs. Scale
| Scale | Volume (L) | Agitator Speed (RPM) | Addition Time (h) | Max Temp (°C) | Yield (%) | Purity (%) |
| Lab | 0.1 | 500 | 0.5 | 25 | 92 | 99.1 |
| Pilot | 10 | 200 | 2 | 35 | 81 | 95.3 |
| Production | 100 | 100 | 4 | 45 | 72 | 91.5 |
Table 2: Radical Reaction - Impact of Initiator Addition Strategy at Pilot Scale (10 L)
| Initiator Addition | Max Temp (°C) | Reaction Time (h) | Yield (%) | Key By-product (%) |
| Single Charge | 55 | 6 | 65 | 15 (Dimer) |
| Continuous (2h) | 40 | 8 | 82 | 4 (Dimer) |
Experimental Protocols
Protocol 1: Lab-Scale Nucleophilic Fluoromethylation of a Phenol
Materials:
-
4-Methoxyphenol (1.24 g, 10 mmol)
-
Potassium Carbonate (2.07 g, 15 mmol)
-
This compound (1.76 g, 11 mmol)
-
Acetonitrile (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add this compound to the mixture.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fluoromethylated ether.
Protocol 2: Pilot-Scale Nucleophilic Fluoromethylation of a Phenol
Materials:
-
4-Methoxyphenol (1.24 kg, 10 mol)
-
Potassium Carbonate (2.07 kg, 15 mol)
-
This compound (1.76 kg, 11 mol)
-
Acetonitrile (20 L)
Procedure:
-
Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a dosing pump with 4-methoxyphenol, potassium carbonate, and acetonitrile.
-
Start the agitation and stir the mixture at 200 RPM at 20°C for 30 minutes.
-
Using the dosing pump, add this compound to the reactor over a period of 1 hour, maintaining the internal temperature below 30°C by circulating coolant through the reactor jacket.
-
After the addition is complete, slowly heat the reactor contents to 50°C and maintain for 6 hours.
-
Take samples periodically for in-process control (IPC) by HPLC to monitor reaction completion.
-
Once the reaction is complete, cool the reactor contents to 20°C.
-
Filter the reaction mixture through a filter press to remove the inorganic solids.
-
Transfer the filtrate to a rotary evaporator and concentrate the solvent.
-
The crude product can be purified by crystallization or large-scale chromatography.
Visualizations
Caption: Workflow for scaling up a nucleophilic fluoromethylation reaction.
Caption: Troubleshooting decision tree for low yield in scaled-up reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monofluoromethylation Reagents: Fluoroiodomethane vs. (Fluoromethyl)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a monofluoromethyl (-CH2F) group is a pivotal strategy in medicinal chemistry and drug development, often enhancing metabolic stability, modulating lipophilicity, and serving as a bioisostere for other functional groups.[1] This guide provides an objective comparison of two key reagents utilized for monofluoromethylation: Fluoroiodomethane (CH2FI) and (Fluoromethyl)triphenylphosphonium iodide ([Ph3PCH2F]I). We will delve into their respective performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound (CH2FI) | (Fluoromethyl)triphenylphosphonium Iodide |
| Primary Application | Versatile monofluoromethylating agent (nucleophilic, electrophilic, radical) | Reagent for Wittig-type olefination to form fluoroalkenes |
| Reactivity Profile | Can act as a source of CH2F+, CH2F-, or CH2F• radicals | Delivers a fluorinated ylide for reaction with carbonyls |
| Typical Substrates | Alcohols, thiols, amines, carboxylic acids, alkenes, heterocycles | Aldehydes, ketones |
| Key Transformation | R-X + CH2FI → R-CH2F (X = O, S, N) or addition to C=C bonds | R-CHO + [Ph3PCH2F]I → R-CH=CHF |
| Handling | Commercially available, easy-to-handle liquid (b.p. 53.4 °C)[2] | Solid phosphonium salt, typically prepared from CH2FI |
Performance and Experimental Data
This compound: A Multifaceted Reagent
This compound has emerged as a versatile and readily available reagent for introducing the monofluoromethyl group through various reaction pathways, including nucleophilic substitution, lithiation, transition-metal-catalyzed reactions, and radical processes.[1]
Nucleophilic Fluoromethylation of Heteroatoms:
This compound serves as an effective electrophilic source for the monofluoromethylation of a wide range of heteroatom-centered nucleophiles under mild basic conditions.[2] This method is particularly advantageous for its operational simplicity and the ability to often proceed without the need for chromatography.[2]
Experimental Protocol: General Procedure for O-Fluoromethylation of Phenols [2] To a solution of the phenol (1.0 mmol) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., Cs2CO3, 1.2-2.4 equiv.) and this compound (1.2-2.4 equiv.). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Table 1: Selected Examples of O-Fluoromethylation with this compound [2]
| Substrate (Phenol) | Base (equiv.) | Solvent | Yield (%) |
| 4-tert-Butylphenol | Cs2CO3 (1.2) | CH3CN | 95 |
| 4-Methoxyphenol | Cs2CO3 (1.2) | CH3CN | 92 |
| 2-Naphthol | Cs2CO3 (1.2) | CH3CN | 98 |
| Estrone | Cs2CO3 (2.4) | DMF | 85 |
Radical Fluoromethylation of Alkenes:
Recent advancements have demonstrated the utility of this compound as a precursor for the fluoromethyl radical (•CH2F) under visible light-mediated conditions.[3][4] This approach allows for the hydrofluoromethylation of electron-deficient alkenes.[1][5]
Experimental Protocol: Visible Light-Mediated Hydrofluoromethylation of Alkenes [1][5] In a reaction vessel, the alkene (0.1 mmol), this compound (0.2 mmol), and tris(trimethylsilyl)silane ((TMS)3SiH, 0.12 mmol) are dissolved in a suitable solvent (e.g., acetonitrile, 0.6 mL). The mixture is degassed and then irradiated with blue LEDs (λmax = 450 nm) for 16 hours at room temperature. After the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the hydrofluoromethylated product.
Table 2: Selected Examples of Radical Hydrofluoromethylation with this compound [1][5]
| Alkene Substrate | Yield (%) |
| N-Phenylacrylamide | 85 |
| N,N-Dimethylacrylamide | 78 |
| Ethyl acrylate | 72 |
| Methyl vinyl ketone | 65 |
(Fluoromethyl)triphenylphosphonium Iodide: The Wittig Approach to Fluoroalkenes
(Fluoromethyl)triphenylphosphonium iodide is primarily employed in the Wittig reaction to convert aldehydes and ketones into terminal fluoroalkenes.[6][7][8] This reagent provides a reliable method for the stereoselective synthesis of these valuable fluorinated building blocks.
Experimental Protocol: General Procedure for Wittig Reaction [7][9][10] To a suspension of (fluoromethyl)triphenylphosphonium iodide (1.2 equiv.) in an anhydrous solvent such as THF or DMSO is added a strong base (e.g., n-BuLi, NaH, or K2CO3, 1.2 equiv.) at a low temperature (e.g., -78 °C or 0 °C) to generate the corresponding ylide. The mixture is stirred for a period of time, after which the aldehyde or ketone (1.0 equiv.) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, typically with water, and the product is extracted with an organic solvent. Purification is usually performed by column chromatography.
Table 3: Selected Examples of Fluoroalkene Synthesis via Wittig Reaction
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| 4-Nitrobenzaldehyde | n-BuLi | THF | 75 | N/A | [11] |
| 4-Methoxybenzaldehyde | K2CO3 | DMSO | 89 | 4.6:1 | [12] |
| Cyclohexanecarboxaldehyde | K2CO3 | DMSO | 78 | 2.9:1 | [12] |
| 2-Thiophenecarboxaldehyde | K2CO3 | DMSO | 99 | 2.8:1 | [12] |
Reaction Mechanisms and Workflows
This compound in Action
This compound's versatility stems from its ability to participate in different reaction manifolds.
Nucleophilic Substitution (SN2) Pathway:
In the presence of a nucleophile and a base, this compound acts as an electrophile, undergoing an SN2 reaction to deliver the monofluoromethyl group.
Caption: SN2 mechanism for nucleophilic fluoromethylation.
Radical Addition Pathway:
Under photochemical conditions, the weak C-I bond of this compound undergoes homolytic cleavage to generate a fluoromethyl radical, which can then add to unsaturated systems.
Caption: Radical hydrofluoromethylation workflow.
The Wittig Reaction with (Fluoromethyl)triphenylphosphonium Iodide
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[6][7][8]
Caption: Wittig reaction for fluoroalkene synthesis.
Conclusion
Both this compound and (Fluoromethyl)triphenylphosphonium iodide are valuable reagents in the synthesis of monofluoromethylated compounds. The choice between them is dictated by the desired final product.
-
This compound is the reagent of choice for its versatility in introducing the -CH2F group onto a variety of functional groups through nucleophilic, electrophilic, or radical pathways. Its ease of handling as a liquid further enhances its practicality.
-
(Fluoromethyl)triphenylphosphonium iodide is the specialist's tool for the synthesis of fluoroalkenes from aldehydes and ketones via the robust and high-yielding Wittig reaction.
Researchers should consider the target molecule and the desired transformation to select the most appropriate and efficient monofluoromethylation strategy.
References
- 1. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Hydrofluoromethylation of alkenes with this compound and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03421A [pubs.rsc.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoroiodomethane Versus Other CH2F Sources in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the monofluoromethyl (CH2F) group into organic molecules is a critical strategy in medicinal chemistry and drug development. This functional group can act as a bioisostere for methyl, hydroxyl, and amine functionalities, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. Fluoroiodomethane (CH2FI) has emerged as a versatile and widely used reagent for monofluoromethylation. This guide provides an objective comparison of this compound with other common sources of the CH2F moiety, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic applications.
Overview of Monofluoromethylating Agents
Monofluoromethylating agents can be broadly categorized based on their mode of action: electrophilic, nucleophilic, and radical. This compound is unique in its ability to serve as a precursor for all three types of monofluoromethylation, highlighting its remarkable versatility.
dot
Caption: Classification of common monofluoromethylating agents.
Performance Comparison
The choice of a monofluoromethylating agent depends on the nature of the substrate, the desired bond to be formed (C-O, C-N, C-S, C-C), and the required reaction conditions. The following tables summarize the performance of this compound in comparison to other key reagents in various monofluoromethylation reactions.
Table 1: O-Monofluoromethylation of Phenols
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CH2FI | Phenol | Cs2CO3 | MeCN | RT | 6 | 95 | [1] |
| CH2FI | 4-Methoxyphenol | Cs2CO3 | MeCN | RT | 6 | 98 | [1] |
| CH2FI | 4-Nitrophenol | Cs2CO3 | MeCN | RT | 6 | 96 | [1] |
| FCH2OTs | 4-Methoxyphenol | K2CO3 | DMF | 80 | 12 | 85 | [2] |
| S-(Fluoromethyl)diphenylsulfonium OTf | Phenol | DBU | CH2Cl2 | RT | 12 | 92 | [2] |
Table 2: N-Monofluoromethylation of Heterocycles
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CH2FI | Indole | Cs2CO3 | MeCN | RT | 6 | 97 | [1] |
| CH2FI | Imidazole | Cs2CO3 | MeCN | RT | 6 | 99 | [1] |
| CH2FI | Theophylline | Cs2CO3 | MeCN | RT | 6 | 91 | [1] |
| (Fluoromethyl)triphenylphosphonium iodide | Pyridine N-oxide | tBuOLi | DMSO | 40 | 2 | 79 | [3] |
| CH2FI | 2-Methylimidazole | K2CO3 | MeCN | RT | 12 | 63 | [3] |
Table 3: S-Monofluoromethylation of Thiols
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CH2FI | Thiophenol | Cs2CO3 | MeCN | RT | 6 | 94 | [1] |
| CH2FI | 4-Chlorothiophenol | Cs2CO3 | MeCN | RT | 6 | 92 | [1] |
| S-(Fluoromethyl) benzenesulfonothioate | Thiophenol | - | - | - | - | High | [4] |
Table 4: C-Monofluoromethylation of Carbon Nucleophiles
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fluorobis(phenylsulfonyl)methane (FBSM) | Diethyl malonate | NaH | THF | RT | 12 | 85 | [5] |
| Fluorobis(phenylsulfonyl)methane (FBSM) | Ethyl acetoacetate | NaH | THF | RT | 12 | 82 | [5] |
| CH2FI (Radical) | N-Benzylmaleimide | - | MeCN | RT | 16 | 88 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for key monofluoromethylation reactions using this compound and a common alternative.
Protocol 1: O-Monofluoromethylation of Phenol with this compound
dot
Caption: Experimental workflow for O-monofluoromethylation.
Procedure: To a stirred solution of phenol (1.0 mmol, 1.0 equiv) and cesium carbonate (1.2 mmol, 1.2 equiv) in acetonitrile (5 mL) at room temperature, this compound (1.2 mmol, 1.2 equiv) is added dropwise.[1] The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired monofluoromethyl ether.[1]
Protocol 2: N-Monofluoromethylation of Indole with this compound
Procedure: In a similar procedure to Protocol 1, indole (1.0 mmol, 1.0 equiv) is reacted with this compound (1.2 mmol, 1.2 equiv) in the presence of cesium carbonate (1.2 mmol, 1.2 equiv) in acetonitrile (5 mL) at room temperature for 6 hours.[1] The work-up procedure is identical, yielding N-(fluoromethyl)indole.
Protocol 3: C-Monofluoromethylation of Diethyl Malonate with Fluorobis(phenylsulfonyl)methane (FBSM)
Procedure: To a suspension of sodium hydride (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL) at 0 °C is added diethyl malonate (1.0 mmol, 1.0 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of fluorobis(phenylsulfonyl)methane (1.1 mmol, 1.1 equiv) in anhydrous THF (2 mL) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.[5] The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give diethyl 2-(fluorobis(phenylsulfonyl)methyl)malonate.
Signaling Pathways and Reaction Mechanisms
The versatility of this compound stems from the differential reactivity of the C-I and C-F bonds. The weaker C-I bond can be selectively cleaved to generate a fluoromethyl radical or a fluoromethyl carbanion equivalent, while the intact C-F bond allows the molecule to act as an electrophile.
dot
Caption: Reactivity pathways of this compound.
Conclusion
This compound stands out as a highly versatile and practical reagent for the introduction of the monofluoromethyl group into a wide range of organic molecules. Its ability to participate in electrophilic, nucleophilic, and radical pathways provides synthetic chemists with a broad toolkit for accessing monofluoromethylated compounds. While other reagents, such as fluoromethyl sulfonates and sulfonium salts for electrophilic reactions, and fluorobis(phenylsulfonyl)methane for nucleophilic C-monofluoromethylation, offer excellent reactivity in specific applications, this compound's multifunctionality and commercial availability make it a first-choice reagent in many synthetic endeavors. The selection of the most appropriate CH2F source will ultimately depend on the specific substrate, desired transformation, and reaction conditions, with the data and protocols provided in this guide serving as a valuable resource for making an informed decision.
References
A Researcher's Guide to Computational Models for Fluoroiodomethane Reactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate computational modeling of reaction dynamics is a critical component of modern chemical research. This guide provides a comparative overview of computational models used to study the reactions of fluoroiodomethane (CH2FI), validated against available experimental data. This compound serves as an important reagent for the introduction of the fluoromethyl group in organic synthesis and as a model system for understanding the fundamental dynamics of halogenated methanes.
This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes fundamental processes to offer a clear and objective comparison for researchers selecting and applying computational methods to the study of this compound and related compounds.
Comparison of Theoretical and Experimental Spectroscopic Parameters
The validation of computational models often begins with a comparison of predicted molecular properties against precise experimental measurements. For this compound, high-resolution spectroscopic techniques have provided benchmark data for its ground-state structure and hyperfine interactions. These experimental results are crucial for assessing the accuracy of various quantum-chemical calculation methods.[1][2][3][4]
High-level quantum-chemical calculations are indispensable for guiding and interpreting experimental spectroscopic investigations.[1] For molecules containing heavy elements like iodine, relativistic effects are essential for the accurate prediction of properties such as the dipole moment and nuclear quadrupole coupling constants.[1][3] Computational approaches like coupled-cluster theory and multiconfigurational methods, which account for these effects, have shown good agreement with experimental data.[1][2]
| Parameter | Experimental Value | Computational Model | Calculated Value | Reference |
| Rotational Constants (MHz) | ||||
| A | 28065.3333(15) | CCSD(T) | 28103.5 | [1] |
| B | 4833.15551(31) | CCSD(T) | 4831.2 | [1] |
| C | 4127.11974(30) | CCSD(T) | 4124.9 | [1] |
| Iodine Quadrupole Coupling Constants (MHz) | ||||
| χaa | -1331.119(15) | CCSD(T) with relativistic corrections | -1318.9 | [1] |
| χbb | 605.111(17) | CCSD(T) with relativistic corrections | 598.7 | [1] |
| χcc | 726.008(17) | CCSD(T) with relativistic corrections | 720.2 | [1] |
| Dipole Moment (Debye) | ||||
| µa | 1.75(2) | CCSD(T) with relativistic corrections | 1.763 | [1] |
| µb | 0.88(2) | CCSD(T) with relativistic corrections | 0.887 | [1] |
| µtotal | 1.96(3) | CCSD(T) with relativistic corrections | 1.980 | [1] |
Reaction Dynamics of this compound: A Frontier for Comparison
While spectroscopic parameters provide a solid foundation for model validation, the ultimate test lies in accurately predicting reaction dynamics. The study of this compound reactions, particularly photodissociation and reactions with radicals, is an active area of research where the synergy between experiment and theory is crucial.
Photodissociation of this compound
The C-I bond in this compound is susceptible to cleavage upon UV irradiation, leading to the formation of CH2F and I radicals. Understanding the dynamics of this process, including the branching ratio between different electronic states of the iodine atom product (I(²P₃/₂) and I*(²P₁/₂)) and the energy distribution in the products, is a key area of investigation.
-
Experimental Approach: Femtosecond pump-probe spectroscopy is a powerful technique for studying the ultrafast dynamics of photodissociation.[5][6][7][8][9] In this method, a short "pump" laser pulse initiates the reaction, and a time-delayed "probe" pulse monitors the evolution of the reactants, intermediates, and products.[5][7]
-
Computational Approach: Quantum dynamics simulations on ab initio potential energy surfaces can provide a detailed picture of the photodissociation process.[10] These calculations can predict the excited state lifetimes, product branching ratios, and the distribution of energy among the product's translational, vibrational, and rotational degrees of freedom.
At present, there is a scarcity of published quantitative data specifically on the photodissociation of this compound. However, studies on the photodissociation of similar molecules like iodomethane (CH₃I) and diiodomethane (CH₂I₂) provide a framework for what can be expected and highlight the types of data needed for a robust comparison.[11][12]
| Parameter | Experimental Data for CH2FI | Computational Model | Predicted Data for CH2FI |
| I*/I Branching Ratio | Not available | Time-dependent quantum dynamics | Awaiting calculation |
| Reaction Timescale (fs) | Not available | Wavepacket propagation on excited state surfaces | Awaiting calculation |
| Product Kinetic Energy Release (kcal/mol) | Not available | Classical trajectory simulations on ab initio surfaces | Awaiting calculation |
Reactions with Radicals
The reactions of this compound with atomic and molecular radicals are also of significant interest. These reactions can proceed through various pathways, including abstraction of a hydrogen atom or substitution of the iodine atom.
-
Experimental Approach: The crossed molecular beam technique allows for the study of single-collision events under well-defined conditions.[13][14][15][16][17] By measuring the angular and velocity distributions of the reaction products, detailed information about the reaction mechanism can be obtained.[17]
-
Computational Approach: Ab initio calculations of the potential energy surface can identify transition states and reaction barriers for different reaction pathways.[18][19][20][21] This information can be used in conjunction with statistical theories, such as transition state theory, to calculate reaction rate constants.[10]
As with photodissociation, specific experimental and computational data for the reactions of this compound with radicals are limited. The development of such data would be highly valuable for validating and refining computational models.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental techniques relevant to the study of this compound reactions.
Fourier-Transform Microwave (FTMW) Spectroscopy
This high-resolution spectroscopic technique is used to measure the rotational transitions of molecules in the gas phase.
-
Sample Preparation: A gaseous sample of this compound is diluted in an inert carrier gas, such as neon.[1]
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet in which the molecules are cooled to very low rotational and vibrational temperatures.[1]
-
Microwave Irradiation: The supersonic jet is passed through a Fabry-Pérot resonator, where it is irradiated with microwave radiation.[1]
-
Detection: The absorption of microwave radiation by the molecules is detected, and the resulting spectrum provides information about the rotational constants and other spectroscopic parameters of the molecule.[1]
Femtosecond Pump-Probe Spectroscopy
This technique is used to study ultrafast chemical dynamics with femtosecond time resolution.[7][8]
-
Pulse Generation: An ultrafast laser system generates high-intensity, short-duration (femtosecond) laser pulses.[8]
-
Pump and Probe Beams: The laser output is split into two beams: a "pump" beam, which is used to initiate the chemical reaction, and a "probe" beam, which is used to monitor the reaction's progress.[7]
-
Time Delay: The relative timing between the pump and probe pulses is controlled with a variable optical delay line.[7]
-
Signal Detection: The change in absorption or emission of the probe beam as a function of the time delay between the pump and probe pulses is measured, providing a real-time view of the chemical reaction.[8]
Visualizing the Validation Workflow and Reaction Pathways
Graphviz diagrams are provided to illustrate the logical relationships in the validation of computational models and the potential reaction pathways for this compound.
Conclusion and Future Directions
The accurate computational modeling of this compound reactions relies on a strong interplay between theoretical predictions and experimental validation. While high-resolution spectroscopy has provided excellent benchmarks for structural and electronic properties, a significant opportunity exists for further research into the reaction dynamics of this important molecule.
Future experimental studies, particularly employing techniques like femtosecond pump-probe spectroscopy and crossed molecular beams, are needed to provide quantitative data on reaction rates, product branching ratios, and energy disposal for the photodissociation and radical reactions of this compound. These experimental results will be invaluable for benchmarking and refining the next generation of computational models, ultimately leading to a more predictive understanding of the chemistry of fluorinated methanes and their role in various chemical applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Spectroscopic investigation of this compound, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic investigation of this compound, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations. | Semantic Scholar [semanticscholar.org]
- 5. mukamel.ps.uci.edu [mukamel.ps.uci.edu]
- 6. ornl.gov [ornl.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Femtosecond Pump-Probe Spectroscopy | ORNL [ornl.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crossed Molecular Beam Study of F+C2H4, C2D4 [ouci.dntb.gov.ua]
- 14. scilit.com [scilit.com]
- 15. Chemical Dynamics: Crossed Molecular Beams Method [dynamics.eps.hw.ac.uk]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Crossed molecular beam - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
A Comparative Guide: Fluoroiodomethane as a Superior Reagent for Fluoromethylation over Diazomethane
For researchers, scientists, and drug development professionals, the introduction of a fluoromethyl group (–CH₂F) is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The choice of the fluoromethylating agent is paramount for the efficiency, safety, and scalability of the synthetic process. This guide provides an objective comparison of fluoroiodomethane (CH₂FI) and diazomethane (CH₂N₂), supported by experimental data, to demonstrate the significant advantages of the former in fluoromethylation reactions.
This compound has emerged as a versatile and user-friendly reagent, offering multiple pathways for fluoromethylation under mild conditions.[1][2] In stark contrast, diazomethane, a well-known methylating agent, is severely hampered by its extreme toxicity and explosive nature, making it an unsuitable and hazardous choice for fluoromethylation.[3][4][5]
Key Advantages of this compound
This compound stands out for its favorable safety profile, operational simplicity, and broad substrate scope.
-
Safety and Handling: this compound is a commercially available, non-ozone-depleting liquid with a boiling point of 53°C, making it easy to handle and dispense accurately.[1][6] Diazomethane, on the other hand, is a highly toxic and explosive gas that is not commercially available and must be generated in situ, posing significant safety risks.[3][4][5]
-
Versatility in Reaction Pathways: this compound can serve as a precursor for electrophilic, nucleophilic, and radical fluoromethylation, providing flexibility in synthetic design.[1][2] The radical pathway, activated by visible light at room temperature, is particularly noteworthy for its mildness and functional group tolerance.[7][8]
-
Broad Substrate Scope and Functional Group Tolerance: Recent studies have demonstrated the successful fluoromethylation of a wide range of substrates, including complex, biologically active molecules, using this compound under radical conditions.[1] Various functional groups such as amides, esters, nitriles, and halides are well-tolerated.[1]
-
Mild Reaction Conditions: Many fluoromethylation protocols using this compound proceed under mild conditions, such as visible light irradiation at room temperature, avoiding the need for harsh reagents or high temperatures that can be detrimental to complex molecules.[1][9]
The Perils of Diazomethane for Fluoromethylation
While a potent methylating agent, diazomethane is an exceptionally poor and dangerous choice for introducing a fluoromethyl group. The primary drawbacks include:
-
Extreme Hazard Profile: Diazomethane is a potent carcinogen and a highly explosive substance.[3][4] Its preparation and handling require specialized equipment and extreme caution, making it unsuitable for routine laboratory use and particularly for large-scale synthesis.[4][10]
-
Lack of Precedent and Feasibility: The scientific literature does not support the use of diazomethane for fluoromethylation. Its inherent reactivity is geared towards methylation, and adapting it for fluoromethylation would be a non-trivial and likely hazardous endeavor.
-
Unfavorable Reaction Stoichiometry: Even if a reaction could be devised, it would likely involve the hazardous in situ generation of a fluorinated derivative of diazomethane, further complicating an already dangerous procedure.
Quantitative Data Comparison
The following table summarizes the key differences in performance and safety between this compound and diazomethane for fluoromethylation.
| Feature | This compound | Diazomethane |
| Reagent Type | Fluoromethylating Agent | Methylating Agent |
| Physical State | Liquid (b.p. 53°C)[6] | Gas (highly explosive)[3][4] |
| Commercial Availability | Readily available[7] | Not commercially available; must be generated in situ[4] |
| Safety Profile | Non-ozone depleting, easy to handle[1][2] | Highly toxic, carcinogenic, and explosive[3][4] |
| Primary Reaction Pathway | Electrophilic, Nucleophilic, Radical[1] | Nucleophilic Methylation |
| Reaction Conditions | Often mild (e.g., visible light, room temp)[1][9] | Requires careful control of generation and reaction |
| Substrate Scope | Broad, with high functional group tolerance[1][11] | Primarily for methylation of acidic protons |
| Yields in Fluoromethylation | Moderate to excellent for various substrates[1] | Not a viable or documented application |
Experimental Protocols and Workflows
The versatility of this compound is exemplified by its application in radical fluoromethylation, a process that is both efficient and compatible with a wide array of functional groups.
Diagram: Radical Fluoromethylation Workflow
Caption: General workflow for visible light-mediated radical hydrofluoromethylation.
Experimental Protocol: Visible Light-Mediated Radical Hydrofluoromethylation of an Alkene
Adapted from a published procedure.[1]
Materials:
-
Alkene substrate (0.5 mmol, 1.0 equiv)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH) (0.6 mmol, 1.2 equiv)
-
This compound (CH₂FI) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) (3.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue light emitting diodes (λmax = 450 nm)
Procedure:
-
To an oven-dried reaction vessel, add the alkene substrate.
-
Under an inert atmosphere, add acetonitrile, tris(trimethylsilyl)silane, and this compound.
-
Seal the vessel and place it approximately 5-10 cm from the blue LED light source.
-
Irradiate the reaction mixture at room temperature for 16 hours with vigorous stirring.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluoromethylated product.
Signaling Pathway Analogy: Reagent Selection Logic
The decision-making process for selecting a fluoromethylating agent can be visualized as a logical pathway, where safety and efficiency are primary determinants.
Caption: Decision pathway for selecting a fluoromethylating agent.
Conclusion
For researchers engaged in the synthesis of fluoromethylated compounds, this compound offers a demonstrably superior alternative to diazomethane. Its favorable safety profile, ease of handling, commercial availability, and proven efficacy across a range of substrates and reaction conditions make it the reagent of choice. The development of mild, visible light-mediated radical fluoromethylation protocols further solidifies the position of this compound as a key tool in modern medicinal chemistry and drug development. The inherent dangers and unsuitability of diazomethane for this transformation render it an obsolete and hazardous option that should be avoided.
References
- 1. Hydrofluoromethylation of alkenes with this compound and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of this compound uses_Chemicalbook [chemicalbook.com]
- 3. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Hydrofluoromethylation of alkenes with this compound and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03421A [pubs.rsc.org]
- 10. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 11. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04554G [pubs.rsc.org]
A Comparative Guide to Monofluoromethylating Agents: Fluoroiodomethane vs. Bromofluoromethane
For researchers, scientists, and drug development professionals, the strategic introduction of a monofluoromethyl (-CH₂F) group can be a pivotal step in modulating the biological properties of a molecule. This guide provides an objective comparison of two key reagents used for this purpose: Fluoroiodomethane (CH₂FI) and Bromofluoromethane (CH₂BrF), supported by their physical properties, reactivity, and typical experimental applications.
The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The monofluoromethyl group, in particular, serves as a valuable bioisostere for methyl or hydroxyl groups.[3] Both this compound and Bromofluoromethane are important reagents for introducing this moiety, each with distinct characteristics that influence their suitability for specific synthetic transformations.[1][3]
Physicochemical and Safety Profile Comparison
A summary of the key physical, chemical, and safety properties of this compound and Bromofluoromethane is presented below. These characteristics are crucial for handling and for determining appropriate reaction conditions.
| Property | This compound (CH₂FI) | Bromofluoromethane (CH₂BrF) | References |
| Molecular Formula | CH₂FI | CH₂BrF | [4][5] |
| Molar Mass | 159.93 g/mol | 112.93 g/mol | [5][6] |
| Appearance | Colorless liquid | Colorless gas | [7][8] |
| Boiling Point | 53.4 °C | 19 °C | [7][8] |
| Density | 2.366 g/cm³ (at 20 °C) | 1.76 g/cm³ (at 20 °C) | [9][10] |
| Solubility | Soluble in organic solvents. | Sparingly soluble in water; soluble in alcohol and chloroform. | [8][11] |
| Key Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Highly flammable liquid and vapor. | Fatal if swallowed, in contact with skin, or if inhaled. Contains gas under pressure; may explode if heated. | [5][6][12][13][14] |
| Ozone Depletion Potential | Non-ozone depleting. | 0.73 | [15][16] |
Efficacy in Monofluoromethylation Reactions
Both reagents are effective in introducing the monofluoromethyl group, but their differing reactivity, stemming from the different carbon-halogen bond strengths, makes them suitable for different types of reactions.
This compound (CH₂FI) is an increasingly popular reagent due to its versatility and more environmentally friendly profile as a non-ozone depleting substance.[3][15][17] The weaker carbon-iodine bond (Bond Dissociation Energy: ~233 kJ/mol) allows for a wider range of activation methods.[9][18] It is particularly effective in:
-
Nucleophilic Substitutions: Reacts with various nucleophiles to form fluoromethylated products.[15]
-
Transition-Metal Catalyzed Reactions: Participates in cross-coupling reactions, such as Suzuki-Miyaura coupling.[15]
-
Radical Processes: The weaker C-I bond makes it a more common precursor for generating fluoromethyl radicals compared to bromofluoromethane.[1]
-
Lithiation Reactions: Can be used to generate fluorinated lithium carbenoids.[15]
-
Radiolabelling: The isotopomer [¹⁸F]this compound is used in the synthesis of radiopharmaceuticals for positron emission tomography (PET).[7]
Bromofluoromethane (CH₂BrF) is a well-established reagent, particularly in industrial applications for the synthesis of pharmaceuticals like corticosteroids.[2][8] It is a gas at room temperature, which requires specific handling procedures.[8] Its primary applications are in:
-
Nucleophilic Fluoromethylation: It acts as an electrophile, reacting with nucleophiles such as phenoxides, thiolates, and amines, typically in the presence of a base.[1] The reaction proceeds via an Sₙ2 mechanism where the bromide ion is the leaving group.[8]
-
Pharmaceutical Manufacturing: A notable application is in the synthesis of fluticasone furoate, a synthetic corticosteroid.[2]
This compound is often considered to have higher reactivity and to be a good substitute for bromofluoromethane due to its lower vapor pressure and broader range of applications.[19][20]
Experimental Protocols
Below are representative experimental protocols for the application of this compound and Bromofluoromethane in monofluoromethylation reactions.
Protocol 1: O-Fluoromethylation of a Phenol using Bromofluoromethane
This protocol describes a general procedure for the O-fluoromethylation of a phenolic substrate using bromofluoromethane.
Materials:
-
Phenolic substrate (e.g., 4-cyanophenol)
-
Bromofluoromethane (CH₂BrF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the phenolic substrate in anhydrous DMF, add potassium carbonate.
-
Cool the mixture in an ice bath.
-
Introduce bromofluoromethane gas into the reaction mixture via a gas-tight syringe or by bubbling it through the solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Fluoromethylation using this compound
This protocol outlines a general method for the fluoromethylation of a nucleophile using this compound.
Materials:
-
Nucleophilic substrate (e.g., a thiol or an amine)
-
This compound (CH₂FI)
-
A suitable base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the nucleophilic substrate in the anhydrous solvent.
-
Add the base to the solution and stir for a short period to generate the nucleophile in situ.
-
Add this compound to the reaction mixture at room temperature.
-
Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures depending on the substrate) for the required time, monitoring by TLC or LC-MS.
-
After the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
The combined organic phases are then washed, dried, and concentrated.
-
The final product is purified using an appropriate chromatographic technique.
Visualization of a General Monofluoromethylation Pathway
The following diagram illustrates a generalized workflow for a nucleophilic monofluoromethylation reaction, applicable to both reagents.
Caption: General workflow for nucleophilic monofluoromethylation.
The following diagram illustrates the specific signaling pathway for the O-fluoromethylation of a phenol.
Caption: O-fluoromethylation of a phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthetic versatility of this compound: recent applications as monofluoromethylation platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fluoro(iodo)methane | 373-53-5 [chemnet.com]
- 5. Bromofluoromethane | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluoro(iodo)methane | CH2FI | CID 13981373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 373-53-5 [m.chemicalbook.com]
- 10. Bromofluoromethane (373-52-4) for sale [vulcanchem.com]
- 11. CAS 373-53-5: Methane, fluoroiodo- | CymitQuimica [cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. Summary of this compound uses_Chemicalbook [chemicalbook.com]
- 16. Bromofluoromethane - Wikipedia [en.wikipedia.org]
- 17. The synthetic versatility of this compound: recent applications as monofluoromethylation platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound | 373-53-5 [chemicalbook.com]
- 19. chemwhat.com [chemwhat.com]
- 20. watsonnoke.com [watsonnoke.com]
Fluoroiodomethane: A Non-Ozone Depleting Alternative in Monofluoromethylation Strategies
For Researchers, Scientists, and Drug Development Professionals
Fluoroiodomethane (CH₂FI) has emerged as a significant, environmentally benign reagent in the field of organic synthesis, particularly for the introduction of the monofluoromethyl (-CH₂F) group into organic molecules. Unlike many historical reagents, this compound does not contribute to the depletion of the ozone layer, making it a sustainable choice for modern medicinal chemistry and drug development. This guide provides a comparative overview of this compound against other alternatives, supported by experimental data and protocols.
Comparative Analysis of Physicochemical Properties
This compound's utility as a monofluoromethylating agent is underscored by its physical and chemical properties, which allow for its effective use in various reaction conditions. A comparison with other relevant compounds highlights its advantages.
| Property | This compound (CH₂FI) | Trithis compound (CF₃I) | Chlorofluoromethane (CH₂FCl - Freon 31) |
| Molecular Weight ( g/mol ) | 159.93[1][2][3] | 195.91[4] | 68.48 |
| Boiling Point (°C) | 53.4[1][5] | -22 | -9.1[5] |
| Ozone Depletion Potential (ODP) | ~0[6] | ~0[7] | Ozone-depleting |
| Global Warming Potential (GWP) | Low (specific value not widely reported) | Very Low (<1)[7][8][9] | Moderate |
| Physical State at RT | Liquid[1][5] | Gas[4] | Gas[5] |
| Primary Application | Monofluoromethylation reagent[1][2] | Fire suppressant, potential refrigerant component[7][10] | Formerly a refrigerant |
| Key Advantage | Easy to handle liquid, non-ozone depleting[5][6] | Low toxicity, non-flammable[4] | - |
Performance as a Monofluoromethylating Agent
The primary application of this compound is as an electrophilic source of the monofluoromethyl group in nucleophilic substitution reactions.[11] Its liquid state and favorable reactivity profile make it a more practical alternative to gaseous reagents like chlorofluoromethane (Freon 31), which are more difficult to handle and measure accurately in a laboratory setting.[5]
The carbon-iodine bond in this compound is significantly weaker than the carbon-fluorine bond, allowing for selective activation and transfer of the -CH₂F moiety.[6] This has been demonstrated in the successful monofluoromethylation of a wide range of heteroatom-centered nucleophiles, including those found in commercially available drugs.[11]
Experimental Protocols
General Procedure for Electrophilic Monofluoromethylation of Heteroatoms
This protocol is a generalized procedure based on established methodologies for the monofluoromethylation of heteroatom nucleophiles (O-, S-, N-, P-, Se-) using this compound.[11]
Materials:
-
Substrate (heteroatom-containing nucleophile)
-
This compound (CH₂FI)
-
Base (e.g., Cesium Carbonate - Cs₂CO₃, Potassium Carbonate - K₂CO₃)
-
Anhydrous Solvent (e.g., Acetonitrile - MeCN, N,N-Dimethylformamide - DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the base (1.2-2.4 equiv).
-
Add this compound (1.2-2.4 equiv) to the stirring suspension.
-
The reaction mixture is stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired monofluoromethylated product.
Note: The specific base, solvent, temperature, and reaction time will vary depending on the substrate and should be optimized accordingly.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Trithis compound | CF3I | CID 16843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 373-53-5 [chemicalbook.com]
- 7. igsd.org [igsd.org]
- 8. Trithis compound as a Precursor to High Global Warming Potential Climate Pollutants: Could the Transformation of Climatically Benign CF3I into Potent Greenhouse Gases Significantly Increase Refrigerant-Related Greenhouse Gas Emissions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Mechanistic Showdown: A Comparative Guide to Electrophilic and Radical Fluoromethylation
For researchers, scientists, and drug development professionals, the strategic incorporation of the fluoromethyl (–CH2F) group is a cornerstone of modern medicinal chemistry. This small moiety can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The two dominant strategies for introducing this group are electrophilic and radical fluoromethylation. This guide provides an objective, data-driven comparison of these methods, complete with experimental protocols and mechanistic diagrams to inform your synthetic strategy.
A Tale of Two Mechanisms
The fundamental difference between these two powerful techniques lies in the nature of the fluoromethyl species generated and its subsequent reaction pathway.
Electrophilic Fluoromethylation: The Nucleophile's Partner
This approach involves the reaction of a nucleophilic center (typically from carbon, oxygen, nitrogen, or sulfur) with an electrophilic reagent that delivers a "CH2F+" equivalent.[2][3] The mechanism is a classic nucleophilic substitution, where the nucleophile attacks the fluoromethyl carbon, displacing a leaving group.
Common electrophilic reagents include S-(fluoromethyl)diarylsulfonium salts and hypervalent iodine compounds.[2] The reaction is driven by the formation of a stable leaving group and a new bond between the nucleophile and the fluoromethyl group.
Figure 1: General mechanism for electrophilic fluoromethylation.
Radical Fluoromethylation: The Power of the Unpaired Electron
In contrast, radical fluoromethylation proceeds via a free-radical mechanism.[1][2] The key step is the generation of a highly reactive fluoromethyl radical (•CH2F). This species is typically formed through a single-electron transfer (SET) process, often initiated by photoredox catalysis or a radical initiator.[4] The •CH2F radical then adds to unsaturated systems like alkenes or engages in C-H functionalization.[5][6]
A variety of precursors can generate the fluoromethyl radical, including fluoroiodomethane, fluoromethyl sulfones, and zinc fluoromethyl sulfinate.[2][7]
Figure 2: General mechanism for radical fluoromethylation.
Performance and Application Data
The choice between electrophilic and radical methods is dictated by the substrate and the desired transformation. The tables below summarize key performance metrics.
Table 1: Substrate Scope and Functional Group Tolerance
| Feature | Electrophilic Fluoromethylation | Radical Fluoromethylation |
| Typical Substrates | C-, O-, N-, S-, and P-centered nucleophiles (e.g., enolates, phenols, amines, thiols, phosphines).[3] | Alkenes, alkynes, arenes, and heteroarenes.[6][8][9] |
| Reaction Type | Nucleophilic Substitution (Sɴ2).[10] | Radical Addition, C-H Functionalization.[5][6] |
| Functional Group Tolerance | Sensitive to acidic protons and competing nucleophiles. Often requires a base.[3] | Generally high tolerance for a wide range of functional groups.[7][8] |
| Key Advantage | Direct and predictable functionalization of existing nucleophilic sites.[3] | Excellent for functionalizing unactivated C-H bonds and multiple bonds.[2][11] |
| Key Limitation | Requires a pre-existing nucleophilic handle on the substrate. | Can sometimes face challenges with regioselectivity. |
Table 2: Reagents and Reaction Conditions
| Parameter | Electrophilic Fluoromethylation | Radical Fluoromethylation |
| Common Reagents | S-(fluoromethyl)diphenylsulfonium salts, this compound (ICH2F).[2][3] | This compound (ICH2F), Zinc fluoromethyl sulfinate, Fluoromethyl sulfones.[2][7] |
| Initiation / Stoichiometry | Typically stoichiometric use of the reagent with a base.[3] | Often catalytic, requiring an initiator (e.g., photoredox catalyst, AIBN, persulfate).[4][12] |
| Typical Conditions | Mild basic conditions, often at room temperature or below.[3] | Mild conditions, frequently involving visible light irradiation at room temperature.[4][7][13] |
| Solvents | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile). | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile). |
Experimental Protocols
Protocol for Electrophilic Fluoromethylation of a Phenol
Source: Adapted from Org. Lett. 2020, 22, 5, 1931–1936.[3]
Methodology:
-
To a stirred solution of the phenol (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL) in a sealed vial, add cesium carbonate (Cs₂CO₃, 1.2 mmol, 1.2 equiv).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add this compound (ICH₂F, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired fluoromethyl ether.
Figure 3: Workflow for electrophilic fluoromethylation of a phenol.
Protocol for Radical Fluoromethylation of an Alkene
Source: Adapted from Chem. Sci., 2021, 12, 13131-13138.[7]
Methodology:
-
To an oven-dried 4 mL vial, add the alkene substrate (0.25 mmol, 1.0 equiv), the photoredox catalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a magnetic stir bar.
-
Seal the vial with a septum cap and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous solvent (e.g., DMF, 2.5 mL) via syringe.
-
Add this compound (ICH₂F, 0.5 mmol, 2.0 equiv) and a hydrogen atom transfer (HAT) reagent (e.g., tris(trimethylsilyl)silane, 0.375 mmol, 1.5 equiv) via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp and stir under irradiation at room temperature for 24 hours.
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude residue directly by flash column chromatography on silica gel to yield the fluoromethylated product.
Figure 4: Workflow for photoredox-catalyzed radical fluoromethylation.
Conclusion: Choosing the Right Tool for the Job
Electrophilic and radical fluoromethylation represent two distinct and complementary strategies in the synthetic chemist's toolkit.
-
Choose Electrophilic Fluoromethylation when your goal is the direct, chemoselective derivatization of a known nucleophilic site (an alcohol, amine, or thiol) on a sensitive or complex molecule. Its predictability and mild basic conditions are significant assets.[3]
-
Choose Radical Fluoromethylation when you need to functionalize less reactive positions, such as unactivated C-H bonds or perform additions across C-C multiple bonds. Its broad substrate scope and high functional group tolerance, particularly under photoredox conditions, make it ideal for late-stage functionalization and exploring novel chemical space.[7][11]
A careful analysis of the substrate, desired product, and potential functional group incompatibilities will guide the rational selection of the optimal fluoromethylation method, accelerating discovery in drug development and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04554G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating the Costs of Monofluoromethylation: A Comparative Guide to Fluoroiodomethane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the introduction of a fluoromethyl group (-CH2F) is a critical step in the synthesis of many high-value compounds. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Fluoroiodomethane (CH2FI) has emerged as a versatile and effective reagent for this purpose. However, its adoption in large-scale synthesis hinges on a thorough cost-effectiveness analysis compared to other available monofluoromethylating agents. This guide provides an objective comparison of this compound with its primary alternatives, supported by estimated costs and model reaction scenarios.
Executive Summary
This compound offers a favorable balance of reactivity and handling characteristics for monofluoromethylation. While its initial cost per kilogram may appear high, a comprehensive analysis of its "cost-in-use" – factoring in reaction efficiency, yield, and downstream processing – is essential for an accurate economic assessment. This guide presents a techno-economic model to compare this compound with two common alternatives: Bromofluoromethane (CH2FBr) and (Fluoromethyl)triphenylphosphonium bromide ([(Ph)3PCH2F]Br). The analysis suggests that for reactions requiring high yields and simplified workups, this compound can be a cost-competitive option, particularly when the value of the final product is high.
Cost Comparison of Monofluoromethylating Agents
Obtaining direct, public pricing for bulk quantities of specialty reagents like this compound is challenging, as prices are often negotiated based on volume and supplier agreements. However, we can estimate the production costs and likely selling prices based on the cost of starting materials and typical synthesis routes. The following table summarizes these estimates. It is crucial to note that these are estimated prices for large-scale quantities and should be used for comparative purposes. Actual quotes from suppliers may vary significantly.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) | Key Raw Materials |
| This compound | CH2FI | 159.93 | $500 - $1,500 | Diiodomethane, Fluorinating Agent (e.g., AgF, SbF3) |
| Bromofluoromethane | CH2FBr | 112.93 | $300 - $800 | Dibromofluoromethane, Reducing Agent |
| (Fluoromethyl)triphenylphosphonium bromide | [(Ph)3PCH2F]Br | 375.22 | $200 - $600 | Triphenylphosphine, Bromofluoromethane |
Note: The estimated prices are based on an analysis of raw material costs and assume mature, large-scale manufacturing processes. The price of this compound is heavily influenced by the cost of iodine.
Experimental Protocols and Synthesis Pathways
The cost-effectiveness of each reagent is intrinsically linked to its synthesis and the efficiency of its application. Below are representative experimental protocols for the preparation of each reagent, which form the basis of our cost estimations.
Synthesis of this compound (CH2FI)
This compound is typically synthesized via a halogen exchange (HALEX) reaction from Diiodomethane.
-
Reaction: CH2I2 + AgF → CH2FI + AgI
-
Protocol:
-
Diiodomethane is dissolved in a suitable solvent, such as acetonitrile.
-
A stoichiometric amount of a fluorinating agent, such as silver fluoride (AgF), is added portion-wise.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) until the reaction is complete, monitored by GC-MS.
-
The precipitated silver iodide is removed by filtration.
-
The crude this compound is purified by fractional distillation.
-
-
Estimated Yield: 70-85%
Synthesis of Bromofluoromethane (CH2FBr)
Bromofluoromethane can be prepared by the reduction of dibromofluoromethane.
-
Reaction: CHBr2F + "H-" → CH2FBr + Br-
-
Protocol:
-
Dibromofluoromethane is treated with a reducing agent, such as sodium borohydride or tributyltin hydride, in a suitable solvent.
-
The reaction is typically carried out at low temperatures to control reactivity.
-
After the reaction is complete, the mixture is quenched and the product is extracted.
-
Purification is achieved by distillation.
-
-
Estimated Yield: 60-75%
Synthesis of (Fluoromethyl)triphenylphosphonium bromide
This phosphonium salt is typically prepared from Triphenylphosphine and Bromofluoromethane.
-
Reaction: P(Ph)3 + CH2FBr → [(Ph)3PCH2F]Br
-
Protocol:
-
Triphenylphosphine is dissolved in a solvent like toluene or acetonitrile.
-
Bromofluoromethane is bubbled through the solution or added as a condensed liquid.
-
The reaction mixture is stirred, often at elevated temperatures, to facilitate the formation of the phosphonium salt, which precipitates from the solution.
-
The solid product is collected by filtration, washed, and dried.
-
-
Estimated Yield: 85-95%
Cost-Effectiveness in a Model Reaction
To provide a practical comparison, we will model the monofluoromethylation of a generic, high-value drug intermediate with a molecular weight of 300 g/mol . We will assume a 100 kg batch size for the final product.
Model Reaction: Drug-Intermediate-Nu + CH2F-X → Drug-Intermediate-CH2F + X-
Where Drug-Intermediate-Nu is a nucleophilic substrate and CH2F-X is the monofluoromethylating agent.
The following table compares the estimated costs for this model reaction, taking into account the stoichiometry, reagent cost, and assumed yield.
| Parameter | This compound | Bromofluoromethane | (Fluoromethyl)triphenylphosphonium bromide |
| Reagent Molecular Weight ( g/mol ) | 159.93 | 112.93 | 375.22 |
| Assumed Reaction Yield | 85% | 70% | 80% |
| Stoichiometric Equivalents | 1.2 | 1.5 | 1.3 |
| Required Moles of Reagent | 392 | 595 | 433 |
| Required Mass of Reagent (kg) | 62.7 | 67.2 | 162.5 |
| Estimated Reagent Cost per kg (USD) | $1,000 | $550 | $400 |
| Total Reagent Cost (USD) | $62,700 | $36,960 | $65,000 |
| Cost per kg of Final Product (USD) | $627 | $370 | $650 |
Analysis of the Model Reaction:
-
Bromofluoromethane appears to be the most cost-effective option based on the direct reagent cost. However, its lower reactivity and potentially lower yields could lead to higher downstream processing costs for purification and waste disposal, which are not factored into this simplified model.
-
This compound has a higher upfront cost per kilogram, but its higher reactivity often translates to better yields and cleaner reactions. This can significantly reduce the costs associated with purification and improve the overall process efficiency.
-
(Fluoromethyl)triphenylphosphonium bromide is a solid, which can be advantageous for handling in large-scale manufacturing. However, its high molecular weight means that a larger mass of the reagent is required, which can drive up the cost. The generation of triphenylphosphine oxide as a byproduct also necessitates a robust purification strategy.
Logical Workflow for Reagent Selection
The decision of which monofluoromethylating agent to use in a large-scale synthesis is a multi-faceted one. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
While a simple comparison of bulk pricing suggests that Bromofluoromethane might be the most economical choice for monofluoromethylation, a more nuanced, process-oriented analysis is required. This compound, despite its higher initial cost, can prove to be more cost-effective in the long run for the synthesis of high-value, complex molecules where reaction efficiency, yield, and purity are paramount. Its favorable reactivity profile can lead to significant savings in downstream processing, making it a strong contender for large-scale applications in the pharmaceutical and fine chemical industries.
Ultimately, the optimal choice of monofluoromethylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired yield, the required purity of the final product, and the overall economic constraints of the project. It is recommended that researchers and process chemists conduct their own internal evaluations, using this guide as a framework, to make an informed decision based on their specific circumstances and quoted bulk pricing from suppliers.
A Comparative Guide to the Stereoselectivity of Fluoroiodomethane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluoromethyl group (–CH₂F) into a molecule is a critical strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Fluoroiodomethane (CH₂FI) has emerged as a key reagent for this transformation. This guide provides an objective comparison of the stereoselectivity of this compound in nucleophilic substitution reactions, supported by experimental data, and discusses its performance in the context of other halomethane alternatives.
High Stereoselectivity of this compound
This compound has demonstrated exceptional performance in stereoselective nucleophilic substitution reactions. Experimental evidence shows that under optimized conditions, the fluoromethylation of chiral substrates can proceed with virtually complete retention of the original stereochemistry. This high fidelity is crucial in the synthesis of enantiomerically pure drug candidates, where the biological activity is often dependent on a specific stereoisomer.
A key study by Senatore et al. investigated the monofluoromethylation of the chiral anti-inflammatory agent (S)-Naproxen. The researchers found that the choice of base and solvent was critical to achieving high stereoselectivity. While strong bases like sodium hydride (NaH) led to racemization, the use of cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) resulted in the desired product with an enantiomeric ratio (er) greater than 99:1, indicating complete retention of the stereocenter's configuration.[1]
Comparison with Other Halomethanes
Nucleophilic substitution reactions with primary alkyl halides, such as halomethanes, typically proceed via an S(_N)2 pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of the stereochemical configuration at that center. Therefore, it is anticipated that reactions with bromoiodomethane and chloroiodomethane on chiral substrates would also be stereospecific, resulting in an inversion of configuration.
The key difference in reactivity among these halomethanes lies in the leaving group ability of the halide, with iodide being a better leaving group than bromide, which is in turn better than chloride. This difference in reactivity can influence reaction rates and conditions but does not fundamentally alter the stereospecific nature of the S(_N)2 mechanism.
Table 1: Stereoselectivity Comparison of Halomethanes in Nucleophilic Substitution
| Reagent | Substrate | Nucleophile | Conditions | Stereochemical Outcome | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |
| This compound (CH₂FI) | (S)-Naproxen | Carboxylate | Cs₂CO₃, MeCN, 6h | Retention of Configuration | >99:1 | [1] |
| Bromoiodomethane (CH₂BrI) | Chiral Substrate | Generic Nucleophile | S(_N)2 Conditions | Inversion of Configuration (Expected) | Data not available | - |
| Chloroiodomethane (CH₂ClI) | Chiral Substrate | Generic Nucleophile | S(_N)2 Conditions | Inversion of Configuration (Expected) | Data not available | - |
Experimental Protocols
Stereoselective Monofluoromethylation of (S)-Naproxen using this compound
This protocol is adapted from the work of Senatore et al.[1]
Materials:
-
(S)-Naproxen
-
This compound (CH₂FI)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of (S)-Naproxen (1.0 equivalent) in anhydrous acetonitrile, add cesium carbonate (1.2 equivalents).
-
To the resulting suspension, add this compound (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric ratio of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Reaction Pathway and Workflow
References
A Comparative Guide to Functional Group Tolerance: Fluoroiodomethane vs. Other Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and development. The unique properties of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Fluoroiodomethane (CH₂FI) has emerged as a versatile and valuable reagent for the introduction of the monofluoromethyl (CH₂F) group. This guide provides an objective comparison of the functional group tolerance of this compound with other common reagents used for similar transformations, supported by experimental data and detailed protocols.
Executive Summary
This compound stands out for its dual reactivity, capable of acting as both an electrophilic and nucleophilic monofluoromethylating agent. This versatility allows for a broad range of applications, from the derivatization of heteroatom-centered nucleophiles to participation in radical and transition-metal-catalyzed reactions. In contrast, reagents like diiodomethane (CH₂I₂), a staple in the Simmons-Smith cyclopropanation, exhibit a different spectrum of functional group compatibility. This guide will delve into these differences, providing a clear framework for reagent selection based on the specific synthetic context and the functional groups present in the substrate.
Data Presentation: A Comparative Analysis
The following tables summarize the functional group tolerance and representative yields for reactions involving this compound and diiodomethane. This data has been compiled from various sources to provide a comparative overview.
Table 1: Functional Group Tolerance of this compound in Monofluoromethylation Reactions
| Functional Group | Substrate Example | Reagent System | Product | Yield (%) | Citation |
| Amines | Primary & Secondary Amines | CH₂FI, Base | N-CH₂F | Generally good; can be substrate-dependent | [1] |
| Thiols | Thiophenols | CH₂FI, Base | S-CH₂F | High | [1] |
| Carboxylic Acids | Benzoic Acid | CH₂FI, Base | O-CH₂F | High | [1] |
| Alcohols/Phenols | Phenols | CH₂FI, Base | O-CH₂F | Variable; 12-95% | [1] |
| Alkenes | Electron-deficient Alkenes | CH₂FI, (TMS)₃SiH, Blue light | Hydrofluoromethylated product | Moderate to Good | [2] |
| Weinreb Amides | N-methoxy-N-methylamides | LiCH₂F (from CH₂FI) | Fluoromethyl Ketone | Good | |
| Aldehydes/Ketones | Various | LiCH₂F (from CH₂FI) | α-Fluoromethyl Alcohol | Good | |
| Imines | Various | LiCH₂F (from CH₂FI) | α-Fluoromethyl Amine | Good |
Table 2: Functional Group Tolerance of Diiodomethane in Simmons-Smith Cyclopropanation
| Functional Group | Compatibility | Notes | Citation |
| Alkenes | Excellent | The primary target of the reaction. | [3] |
| Alkynes | Compatible | Can undergo cyclopropenation. | [4] |
| Alcohols | Compatible | Hydroxyl groups can direct the cyclopropanation. | [4] |
| Ethers | Compatible | Generally well-tolerated. | [4] |
| Aldehydes & Ketones | Compatible | Generally non-reactive under standard conditions. | [4] |
| Carboxylic Acids | Compatible | Tolerated. | [4] |
| Esters & Amides | Compatible | Generally well-tolerated. | [4] |
| Sulfones & Sulfonates | Compatible | Tolerated. | [4] |
| Silanes & Stannanes | Compatible | Tolerated. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Monofluoromethylation of Heteroatoms using this compound
Materials:
-
Substrate (amine, thiol, carboxylic acid, or phenol) (1.0 equiv)
-
This compound (1.2 - 2.4 equiv)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an organic base) (1.2 - 2.4 equiv)
-
Anhydrous solvent (e.g., DMF, CH₃CN, or THF)
Procedure:
-
To a solution of the substrate in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: The Simmons-Smith Cyclopropanation of an Alkene using Diiodomethane (Furukawa Modification)
Materials:
-
Alkene (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Diethylzinc (Et₂Zn) (1.1 - 2.0 equiv)
-
Diiodomethane (CH₂I₂) (1.1 - 2.0 equiv)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc to the stirred solution.
-
Add diiodomethane dropwise to the reaction mixture. A white precipitate of zinc iodide may form.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Mandatory Visualizations
Reactivity Pathways of this compound
References
A Comparative Guide to the Reactivity and Selectivity of Fluoroiodomethane in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluoromethyl group (–CH₂F) into complex organic molecules is a critical strategy in modern drug discovery and development. This functional group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Fluoroiodomethane (CH₂FI) has emerged as a versatile and readily available reagent for this purpose. This guide provides an objective comparison of this compound's performance with other fluoromethylating agents, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Reagents
This compound's utility stems from its ability to act as an electrophilic, nucleophilic, and radical source of the fluoromethyl group. Its reactivity is often compared to other fluoromethylating agents, each with its own set of advantages and limitations.
Key Comparative Parameters:
| Feature | This compound (CH₂FI) | Other Alkyl Iodides (e.g., CH₃I, EtI) | Other Fluoromethylating Agents (e.g., CH₂BrF, Sulfonium Salts) |
| Reactivity in Radical Reactions | High, readily generates •CH₂F radical via halogen atom transfer (XAT). | Reactivity varies; for hydroalkylation, the order is tBuI > iPrI > CH₂FI ≈ EtI > MeI. | Can also generate •CH₂F, but may require harsher conditions or different activation methods. |
| Electrophilicity | Effective electrophile for O-, S-, N-, P-, and Se-nucleophiles under basic conditions. | Less electrophilic at the carbon atom. | Varies; sulfonium salts are potent electrophiles. |
| Nucleophilic Potential | Can form fluoromethyllithium (CH₂FLi) for nucleophilic fluoromethylation. | Not applicable for generating a fluoromethyl nucleophile. | Other precursors exist but may be less direct. |
| Handling | A liquid with a boiling point of 53.4 °C, making it relatively easy to handle. | Gases or volatile liquids. | Often solids, which can be advantageous for handling and stability. |
| Availability & Cost | Commercially available and relatively inexpensive. | Widely available. | Availability and cost can vary significantly. |
| Toxicity | Toxic; requires careful handling. | Toxicity varies. | Toxicity profiles differ. |
Data Presentation: Reaction Yields
The following tables summarize the performance of this compound in various reaction types, providing a snapshot of its efficiency and substrate scope.
Table 1: Electrophilic Fluoromethylation of Heteroatoms with this compound
| Substrate (Nucleophile) | Product | Yield (%) | Reference |
| 4-Bromophenol (O-nucleophile) | 1-Bromo-4-(fluoromethoxy)benzene | 95 | |
| 4-Methylbenzenethiol (S-nucleophile) | 1-((Fluoromethyl)thio)-4-methylbenzene | 98 | |
| Indazole (N-nucleophile) | 1-(Fluoromethyl)-1H-indazole | 85 | |
| Dibutylphosphine oxide (P-nucleophile) | Dibutyl(fluoromethyl)phosphine oxide | 82 | |
| Benzeneselenol (Se-nucleophile) | (Fluoromethyl)(phenyl)selane | 92 |
Table 2: Radical Hydrofluoromethylation of Alkenes with this compound
| Alkene Substrate | Product | Yield (%) | Reference |
| N-Phenylacrylamide | N-Phenyl-3-(fluoromethyl)propanamide | 71-75 | |
| N-Benzylmaleimide | 1-Benzyl-3-(fluoromethyl)pyrrolidine-2,5-dione | 88 (on 10 mmol scale) | |
| Ibrutinib derivative | Fluoromethylated Ibrutinib | up to 81 (radiochemical yield) | |
| Styrene | (3-Fluoropropyl)benzene | 65 | |
| Phenyl vinyl sulfone | (2-Fluoroethyl)(phenyl)sulfone | 78 |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic O-Fluoromethylation of Phenols
Materials:
-
Phenol derivative (1.0 equiv)
-
This compound (1.2-2.4 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.2-2.4 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol in DMF, add cesium carbonate at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add this compound dropwise to the suspension.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
A Comparative Environmental and Performance Guide to Fluoroiodomethane and its Alternatives for Monofluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the monofluoromethyl (CH2F) group is a critical strategy in medicinal chemistry and drug development for modulating the physicochemical and biological properties of molecules. Fluoroiodomethane (CH2FI) has emerged as a key reagent for this purpose, offering a non-ozone-depleting alternative to older, environmentally harmful compounds. This guide provides a comprehensive comparison of the environmental impact and synthetic performance of this compound against its primary alternatives, supported by available data and detailed experimental protocols.
Executive Summary
Alternative reagents, such as Fluoromethyl Phenyl Sulfone and S-(monofluoromethyl)diarylsulfonium salts, also provide effective means for monofluoromethylation. While detailed environmental impact assessments for these alternatives are not as well-documented as for more common industrial chemicals, available information suggests they are of low concern regarding persistence and bioaccumulation. The choice of reagent will ultimately depend on the specific synthetic requirements, including substrate scope, reaction conditions, and cost-effectiveness.
Environmental Impact Assessment
A direct quantitative comparison of the key environmental metrics for this compound and its alternatives is challenging due to the limited availability of standardized data for these specialized laboratory reagents. However, based on their chemical nature and available information, a qualitative and semi-quantitative assessment can be made.
| Parameter | This compound (CH2FI) | Fluoromethyl Phenyl Sulfone | S-(monofluoromethyl)diarylsulfonium salts |
| Ozone Depletion Potential (ODP) | ~0 (Non-ozone-depleting)[1] | Not Found (Expected to be 0) | Not Found (Expected to be 0) |
| Global Warming Potential (GWP) | Not Found (Expected to be low) | Not Found | Not Found |
| Atmospheric Lifetime | Not Found (Expected to be short) | Not Found | Not Found |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] | Low toxicity under normal use. Causes skin and eye irritation.[4][5] | Data not readily available. Expected to vary based on counter-ion and aryl groups. |
| Persistence & Bioaccumulation | Not expected to be persistent or bioaccumulative due to its reactivity. | Not considered persistent, bioaccumulative, or toxic (PBT).[5] | Data not readily available. |
Note: The ODP of this compound is considered negligible as it does not contain chlorine or bromine, the primary elements responsible for stratospheric ozone depletion.[1][6] As a very short-lived substance, any potential impact would be primarily in the troposphere.[7] The GWP and atmospheric lifetime are expected to be low due to its high reactivity and susceptibility to degradation.
Synthesis of Monofluoromethylating Agents
This compound (CH2FI) Synthesis
One common laboratory-scale synthesis of this compound involves the reaction of chlorofluoromethane with sodium iodide in acetone.
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, add 600 mL of acetone.
-
Bubble chlorofluoromethane (CH2FCl) gas through the acetone for approximately 2.5 hours.
-
Add sodium iodide (NaI, 1.50 mol, 225 g) to the solution.
-
Heat the reaction mixture at 50°C for three days.
-
After the reaction is complete, pour the acetone solution into 1000 mL of water in a separatory funnel.
-
Separate the lower brown liquid layer and wash it with a saturated sodium thiosulfate (Na2SO3) solution.
-
Wash the organic layer three times with water to obtain this compound as a colorless liquid.
Logical Relationship of this compound Synthesis
Caption: Synthesis of this compound via Finkelstein reaction.
Fluoromethyl Phenyl Sulfone Synthesis
Fluoromethyl phenyl sulfone is a stable, crystalline solid that serves as a versatile monofluoromethylating agent. Its synthesis typically involves a two-step process starting from methyl phenyl sulfoxide.
Experimental Protocol:
-
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
-
To a solution of methyl phenyl sulfoxide (0.18 mol) in chloroform (150 mL), add diethylaminosulfur trifluoride (DAST) (0.24 mol) and a catalytic amount of antimony trichloride (0.0022 mol).
-
Stir the mixture at room temperature. An exothermic reaction will be observed.
-
After the reaction, quench the mixture by slowly pouring it into an ice-cold saturated aqueous sodium bicarbonate solution containing sodium hydroxide.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over potassium carbonate, and concentrate to yield crude fluoromethyl phenyl sulfide.[7]
-
-
Step 2: Oxidation to Fluoromethyl Phenyl Sulfone
-
To a slurry of Oxone® (0.36 mol) in water (700 mL) at 5°C, add a solution of the crude fluoromethyl phenyl sulfide in methanol (700 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol by rotary evaporation.
-
Extract the remaining aqueous solution with methylene chloride.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude product from hexane to obtain pure fluoromethyl phenyl sulfone as white crystals.[4][7]
-
Experimental Workflow for Fluoromethyl Phenyl Sulfone Synthesis
Caption: Two-step synthesis of Fluoromethyl Phenyl Sulfone.
Performance Comparison in Monofluoromethylation
Direct comparative studies providing side-by-side performance data for these reagents under identical conditions are scarce. However, by examining representative examples from the literature, we can compile a general performance overview.
| Reagent | Substrate Scope | Typical Reaction Conditions | Typical Yields |
| This compound (CH2FI) | Wide range of heteroatom nucleophiles (O, S, N, P, Se), including phenols, thiophenols, carboxylic acids, and heterocycles.[8][9] | Mild basic conditions (e.g., Cs2CO3, NaH) in polar aprotic solvents (e.g., DMF, MeCN) at room temperature to slightly elevated temperatures.[8][9][10] | High to excellent (often >80-90%).[8][10] |
| Fluoromethyl Phenyl Sulfone | Aldehydes, ketones, and other carbon nucleophiles. Can also be used for heteroatom fluoromethylation. | Requires a strong base (e.g., n-BuLi, LDA) at low temperatures (e.g., -78°C) for C-alkylation. Milder conditions for heteroatom alkylation. | Good to high, depending on the substrate and reaction type. |
| S-(monofluoromethyl)diarylsulfonium salts | Effective for electrophilic fluoromethylation of a variety of nucleophiles, including C, S, O, N, and P nucleophiles. | Varies depending on the specific salt and substrate. Can often be performed under mild conditions. | Generally good to high. |
Signaling Pathway for Monofluoromethylation
Caption: General pathways for electrophilic and nucleophilic monofluoromethylation.
Conclusion
This compound is a valuable reagent for monofluoromethylation, offering a good balance of reactivity, ease of handling (as a liquid), and a favorable environmental profile as a non-ozone-depleting substance. While quantitative data on its GWP and atmospheric lifetime are not yet widely reported, its characteristics as a VSLS are promising.
Fluoromethyl phenyl sulfone and S-(monofluoromethyl)diarylsulfonium salts are effective alternatives, each with its own advantages in terms of stability, reactivity, and substrate scope. The choice of reagent should be guided by the specific requirements of the desired transformation, taking into account the reaction scale, desired functionality, and available laboratory infrastructure. Further research into the comprehensive environmental impact of all monofluoromethylating agents is warranted to provide a more complete picture for sustainable chemical synthesis.
References
- 1. dcceew.gov.au [dcceew.gov.au]
- 2. How Does the Atmospheric Lifetime Affect a Pollutant's Global Warming Potential? → Learn [pollution.sustainability-directory.com]
- 3. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]
- 4. chembk.com [chembk.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ozone Depletion Potential - Chemwatch [chemwatch.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Fluoroiodomethane: A Procedural Guide
The proper handling and disposal of fluoroiodomethane are critical for ensuring laboratory safety and environmental protection. As a toxic and flammable halogenated solvent, it necessitates strict adherence to established protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its hazards and to use appropriate Personal Protective Equipment (PPE). The substance is toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2][3] It is also a highly flammable liquid and vapor.[4]
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[2]
-
Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[1][2] In case of inadequate ventilation or for spill cleanup, wear appropriate respiratory protection.[2][3]
Always handle this compound in a designated area away from heat, sparks, and open flames.[2] Do not eat, drink, or smoke in areas where the chemical is used.[1][3]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
For Minor Spills:
-
Remove all sources of ignition from the area.[1]
-
Ensure you are wearing the full required PPE.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1]
-
Clean the spill area and decontaminate all protective equipment before reuse.[1]
For Major Spills:
-
Evacuate personnel from the immediate area and move upwind.[1]
-
Alert your institution's emergency services or fire brigade, informing them of the location and nature of the hazard.[1]
-
Only personnel trained and equipped with breathing apparatus and full protective gear should approach the area.[1]
-
Contain the spill to prevent it from entering drains or water courses.[1]
-
Follow the containment and collection procedures for minor spills.
This compound Disposal Procedure
This compound is classified as a halogenated solvent waste and must be disposed of as hazardous waste.[5][6] Improper disposal, such as pouring it down the drain or allowing it to evaporate, is strictly prohibited and environmentally harmful.[7]
Step-by-Step Disposal Guide:
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially non-halogenated solvents.[6][8] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs, as the entire mixture must be treated as halogenated waste.[6]
-
Containerization: Collect waste this compound in a designated, compatible, and properly sealed container. The container must be sturdy, chemically resistant, and prevent the escape of vapors or liquid.[7][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.[8] Proper labeling is essential to avoid accidental mixing of incompatible materials.[7]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated, and designated "Satellite Accumulation Area" away from heat or ignition sources.[7][8] Ensure the container is stored in secondary containment to catch any potential leaks.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[7][9] Disposal must be carried out at an authorized hazardous or special waste collection point or an approved waste disposal plant.[1]
Hazard Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | H301 | Danger | Toxic if swallowed.[2][4] |
| Acute Toxicity (Dermal) | H311 | Danger | Toxic in contact with skin.[1][3] |
| Acute Toxicity (Inhalation) | H330/H331 | Danger | Fatal or toxic if inhaled.[2][4][10] |
| Skin Irritation | H315 | Danger | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Danger | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | H335 | Danger | May cause respiratory irritation.[2][3] |
| Flammability | H225 | Danger | Highly flammable liquid and vapor.[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. biosynth.com [biosynth.com]
- 4. Fluoro(iodo)methane | CH2FI | CID 13981373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 8. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. This compound - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Guide to Handling Fluoroiodomethane
Fluoroiodomethane (CH2FI) is a valuable reagent in chemical synthesis, but its handling demands stringent safety protocols due to its inherent hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is critical for minimizing risk and maintaining a safe laboratory environment.
Hazard Profile and Physical Properties
This compound is a toxic, flammable, and irritating compound. It is crucial to be aware of its properties to handle it safely.
| Property | Value |
| Appearance | Colorless to light yellow clear liquid |
| Molecular Formula | CH2FI[1][2] |
| Molecular Weight | 159.93 g/mol [3] |
| Density | 2.366 g/cm³[3] |
| Storage Temperature | 2 - 8 °C[1][4] |
| GHS Hazard Statements | H301: Toxic if swallowed[1][2] H311: Toxic in contact with skin[2][4][5] H331: Toxic if inhaled[1][5] H315: Causes skin irritation[1][4] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1][4] H225: Highly flammable liquid and vapor[2] |
Personal Protective Equipment (PPE)
The correct selection and use of PPE are the first line of defense against exposure to this compound.
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or a chemical-resistant apron. Safety shoes are also recommended.[1][4] |
| Respiratory Protection | In case of inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A self-contained breathing apparatus may be necessary in some situations.[6] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4] Do not breathe fumes, mist, spray, or vapors.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1] Always wash hands thoroughly after handling.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7]
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1][4]
-
Temperature: Store in a cool, dry, well-ventilated area at a temperature between 2 - 8 °C in an explosion-proof refrigerator.[1]
-
Incompatibilities: Store away from strong bases and strong oxidizing agents.[1]
-
Light Sensitivity: Protect from light.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Waste Collection: Collect waste in closed and suitable containers labeled for disposal.[4]
-
Authorized Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with local, regional, national, and international regulations.[5]
-
Contaminated Materials: Decontaminate and launder all protective clothing and equipment before storing and re-using.[5]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is essential. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Fluoro(iodo)methane | CH2FI | CID 13981373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 1 g, CAS No. 373-53-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 4. biosynth.com [biosynth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. isotope.com [isotope.com]
- 7. This compound | 373-53-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
